N-(2-Aminoethyl)acetamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZISABEDGGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40142938 | |
| Record name | N-(2-Aminoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40142938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-53-2 | |
| Record name | N-(2-Aminoethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1001-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40142938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminoethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQL33V3KZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of N-(2-Aminoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acetamide, also known as N-acetylethylenediamine, is an organic building block featuring both a primary amine and an amide functional group. Its bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds like lysidine.[1][2][3] The compound's structure allows it to serve as a monomer for functional polymers and as a precursor in the synthesis of biologically active molecules. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents this data in a format accessible to researchers and drug development professionals.
Core Physical and Chemical Properties
The physical characteristics of this compound are essential for its handling, application in synthesis, and for purification processes. It typically appears as a white to yellow crystalline solid which may be hygroscopic.[2][4]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Formula | C₄H₁₀N₂O | - | - | [3][5] |
| Molecular Weight | 102.14 | g/mol | - | [3] |
| Melting Point | 50 | °C | (lit.) | [4] |
| Boiling Point | 128 | °C | at 3 mmHg | [4] |
| 143.0 | °C | at 10.0 mmHg | ||
| Density | 1.066 | g/mL | at 25 °C (lit.) | [4] |
| Refractive Index (n_D) | 1.485 | - | at 20 °C (lit.) | [4] |
| Flash Point | >110 | °C | closed cup | |
| pKa | 15.97 ± 0.46 | - | (Predicted) | [4] |
| logP (Octanol/Water) | -1.105 | - | - | |
| Solubility | Soluble | - | Water, Ether, Benzene | [1][2] |
| Slightly Soluble | - | DMSO, Methanol | [4] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties listed above. These protocols are generalized for organic compounds and represent common laboratory practices.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[1] Impurities tend to lower and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting range is reported as T1-T2.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is often measured at reduced pressure for high-boiling compounds to prevent decomposition.
Methodology: Thiele Tube Method (Micro Scale)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform temperature distribution via convection currents.
-
Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. The atmospheric or reduced pressure must be recorded alongside the temperature.
Density Measurement
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube density meter.
Methodology: Pycnometry
-
Calibration: A pycnometer, which is a flask with a precisely known volume, is weighed empty (m1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m2).
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. It is then weighed a final time (m3).
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is temperature-dependent.
Methodology: Abbe Refractometer
-
Calibration: The instrument is calibrated using a standard of known refractive index, often distilled water (nD = 1.3330 at 20°C).
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.
-
Measurement: The prisms are closed, and the instrument is adjusted until the light and dark fields are clearly demarcated. The crosshairs in the eyepiece are aligned with the boundary line.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is critical and should always be reported.
References
N-(2-Aminoethyl)acetamide CAS number 1001-53-2
An In-depth Technical Guide to N-(2-Aminoethyl)acetamide (CAS: 1001-53-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, registered under CAS number 1001-53-2, is an organic compound featuring both a primary amine and an acetamide functional group linked by an ethylene bridge.[1] Also known by synonyms such as N-Acetylethylenediamine and 2-acetamidoethylamine, it serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[2][3] At room temperature, it typically appears as a white to off-white or yellow crystalline solid that is hygroscopic and soluble in water and various organic solvents.[1][2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, applications, and safety protocols.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1001-53-2 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1][5] |
| Molecular Weight | 102.14 g/mol | [5][6] |
| Appearance | White to yellow crystalline solid | [4] |
| Melting Point | 50 °C | [1][4][6][7] |
| Boiling Point | 128 °C at 3 mmHg | [1][4][6][7] |
| Density | 1.066 g/mL at 25 °C | [1][4][6][7] |
| Refractive Index (n20/D) | 1.485 | [1][4][6][7] |
| Flash Point | >110 °C (>230 °F) | [1][6][7] |
| Vapor Pressure | 0.0021 mmHg at 25 °C | [1] |
| Solubility | Soluble in Water, DMSO (Slightly), Methanol | [4][7] |
| pKa | Not explicitly found | |
| LogP | 0.17240 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a comprehensive public database of its spectra is limited, typical data points are referenced below.
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [5] |
| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [5] |
| IR Spectroscopy | Expected peaks: N-H stretch (~3300 cm⁻¹), C-H stretch (~2950 cm⁻¹), C=O stretch (Amide I, ~1650 cm⁻¹), N-H bend (Amide II, ~1560 cm⁻¹). | [8] |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z 102. | [5] |
| InChI | InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | [5][6] |
| SMILES | CC(=O)NCCN | [5][6] |
Synthesis and Purification
The most common synthesis route for this compound is the direct acylation of ethylenediamine.[9]
Experimental Protocol: Synthesis by Acylation
Objective: To synthesize this compound via the acylation of ethylenediamine with acetic anhydride.
Materials:
-
Ethylenediamine
-
Acetic anhydride
-
Ice water
-
Suitable solvent (e.g., Dichloromethane)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine in a suitable solvent and cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution while stirring. A 1:1 molar ratio is ideal to favor mono-acetylation.[10]
-
Maintain the reaction temperature between 20-25°C.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice water.[9]
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Purification
Objective: To purify crude this compound.
Method 1: Fractional Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction boiling at approximately 125-135°C at 4-5 mmHg.[4] This method is effective for removing non-volatile impurities.
Method 2: Recrystallization
-
Since the compound is a low-melting, hygroscopic solid, recrystallization can be challenging but effective.[4]
-
Dissolve the crude product in a minimal amount of hot dioxane.
-
Slowly add diethyl ether (Et2O) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.[4]
Analytical Methods
Quantitative analysis and characterization of this compound can be performed using standard chromatographic and spectroscopic techniques. The protocols are based on methods for structurally similar long-chain fatty acid amides.[11][12]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation: Dissolve a known quantity of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Derivatization (Optional): For improved volatility and peak shape, the primary amine can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11] This involves heating the dried sample with the derivatizing agent.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.[12]
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the compound by its retention time and mass spectrum, comparing it to a known standard. Quantify using an internal or external standard calibration curve.
Caption: A typical workflow for the analytical characterization by GC-MS.
Applications in Research and Development
This compound is a key intermediate with diverse applications stemming from its two reactive functional groups.[2][3]
-
Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in developing drugs that may target the central nervous system.[3] It has been used as a starting material in the synthesis of α5-GABAA receptor regulators.[13]
-
Polymer Chemistry: It is employed as a cross-linking agent to modify and enhance the properties of polymers and resins.[3]
-
Biotechnology: The compound is used in the modification of peptides and proteins.[3] For example, a derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan, has shown good water solubility and antibacterial activity against E. coli and S. aureus.[]
-
Material Science: It may be used to prepare mixed two-component monolayers on glassy carbon surfaces.[4][15]
-
Agrochemicals: It is a building block in the synthesis of various agrochemicals.[2]
-
Other Industrial Uses: The compound finds use in the formulation of corrosion inhibitors and dispersants.[1]
Caption: Key application areas for this compound.
Safety and Handling
This compound is classified as hazardous and requires careful handling.
-
Hazard Identification: Causes severe skin burns and eye damage.[16][17] It may also cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[17][18] Work in a well-ventilated area or under a chemical fume hood.[17]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing.[17][18]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[16][17] Seek immediate medical attention.
-
Ingestion: Rinse mouth but do NOT induce vomiting.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17][18]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It is hygroscopic and should be stored under an inert atmosphere.[17][19]
-
Incompatible Materials: Strong oxidizing agents.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 1001-53-2: N-Acetylethylenediamine | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]
- 5. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Acetylethylenediamine CAS#: 1001-53-2 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1001-53-2 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 15. This compound technical grade, 90 1001-53-2 [sigmaaldrich.com]
- 16. This compound, 90%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. This compound(1001-53-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 19. chemwhat.com [chemwhat.com]
N-Acetylethylenediamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylethylenediamine, also known as N-(2-aminoethyl)acetamide, is a versatile bifunctional organic compound featuring both a primary amine and an acetamide functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds, as a linker in drug-conjugate chemistry, and in the formulation of specialty chemicals. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis and purification protocols, and detailed spectral analysis. Furthermore, it explores its applications, with a focus on its utility in pharmaceutical research and development.
Chemical Structure and Identification
N-Acetylethylenediamine is comprised of an ethylenediamine backbone where one of the nitrogen atoms is acetylated. This structure imparts both nucleophilic (primary amine) and hydrogen-bond donating/accepting (amide) characteristics.
-
IUPAC Name: this compound[1]
-
Synonyms: N-Acetylethylenediamine, 2-Acetamidoethylamine, N-Monoacetylethylenediamine[1][2][3]
| Identifier | Value |
| SMILES | CC(=O)NCCN[1] |
| InChI | InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)[1] |
| InChIKey | DAKZISABEDGGSV-UHFFFAOYSA-N[1] |
Physicochemical and Thermochemical Properties
N-Acetylethylenediamine is typically a white to off-white crystalline solid at room temperature, which may appear as a colorless to pale yellow liquid depending on purity and ambient temperature.[4] It is hygroscopic and soluble in water and various organic solvents.[4]
| Property | Value | Reference(s) |
| Melting Point | 50 °C (lit.) | [5] |
| Boiling Point | 128 °C / 3 mmHg (lit.) | [5] |
| Density | 1.066 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.485 (lit.) | [5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Solubility | Soluble in water, ethanol, chloroform, pyridine, glycerol; slightly soluble in ether. | |
| Vapor Pressure | 0.0021 mmHg at 25°C | |
| LogP | -1.24 | [6] |
Experimental Protocols
Synthesis: Selective N-Acetylation of Ethylenediamine
The most common method for synthesizing N-Acetylethylenediamine is the selective mono-acetylation of ethylenediamine using an acetylating agent like acetic anhydride or acetyl chloride. A large excess of ethylenediamine is typically used to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.
Materials and Reagents:
-
Ethylenediamine (≥99%)
-
Acetic Anhydride (≥98%)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add a significant molar excess of ethylenediamine (e.g., 10 equivalents) to a suitable aprotic solvent, such as dichloromethane, in the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1 equivalent) dropwise to the cooled, stirring solution over 1-2 hours to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash it sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Synthesis workflow for N-Acetylethylenediamine.
Purification
The crude product can be purified by either vacuum distillation or recrystallization.
-
Vacuum Distillation: Fractionally distill the crude residue under reduced pressure (e.g., b.p. 128 °C at 3 mmHg) to obtain the pure liquid, which solidifies upon cooling.
-
Recrystallization: A low-melting, hygroscopic solid can be recrystallized from a solvent system like dioxane/diethyl ether.
Analytical Sample Preparation
-
NMR Spectroscopy: Dissolve a small amount of the purified solid (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
IR Spectroscopy: Prepare a sample as a thin film on a salt plate (NaCl or KBr) if liquid, or as a KBr pellet if solid.
-
Mass Spectrometry: For Electron Ionization (EI-MS), a dilute solution in a volatile solvent like methanol or dichloromethane can be directly infused or injected into a GC-MS system.
Spectroscopic Analysis and Interpretation
(Data referenced from Spectral Database for Organic Compounds, SDBS)
¹H NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals for the different proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Interpretation |
| -NH₂ (Amine) | ~1.5 - 2.5 | Singlet (broad) | 2H | Protons on the primary amine. The signal is often broad due to quadrupole broadening and exchange. |
| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H | Methylene group adjacent to the primary amine, split by the neighboring -CH₂-NH- proton. |
| -CH₂-NH- | ~3.2 - 3.4 | Triplet | 2H | Methylene group adjacent to the amide nitrogen, split by the neighboring -CH₂-NH₂ proton. |
| CH₃-C(=O)- (Acetyl) | ~1.9 - 2.1 | Singlet | 3H | Methyl protons of the acetyl group. No adjacent protons to cause splitting. |
| -NH-C(=O)- (Amide) | ~7.5 - 8.5 | Singlet (broad) | 1H | Proton on the amide nitrogen. Often appears as a broad singlet. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments.
| Signal Assignment | Chemical Shift (δ, ppm) | Reference(s) |
| CH₃- (Acetyl) | ~22.5 | [7][8] |
| -CH₂-NH- (Amide side) | ~40.2 | [7][8] |
| -CH₂-NH₂ (Amine side) | ~42.1 | [7][8] |
| -C(=O)- (Carbonyl) | ~173.1 | [7][8] |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3400 - 3250 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (-NH-) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH₃ |
| ~1640 | Strong | C=O Stretch (Amide I) | Amide (-C(=O)NH-) |
| ~1550 | Medium | N-H Bend (Amide II) | Amide (-C(=O)NH-) |
| ~1420 | Medium | C-H Bend | CH₂ Scissoring |
Mass Spectrometry (MS)
Under electron ionization (EI), N-Acetylethylenediamine will fragment in predictable ways.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 102.
-
Major Fragments:
-
m/z = 72: Resulting from the loss of the acetyl radical (•COCH₃).
-
m/z = 58: Formed by the loss of the acetamide group (•NHCOCH₃).
-
m/z = 44: A prominent peak corresponding to the [CH₂=NH₂]⁺ ion, formed by alpha-cleavage adjacent to the primary amine.
-
m/z = 43: Corresponding to the acylium ion [CH₃CO]⁺.
-
m/z = 30: A characteristic fragment for primary amines, [CH₂NH₂]⁺.[9]
-
Applications in Research and Drug Development
N-Acetylethylenediamine serves as a crucial intermediate in the synthesis of more complex molecules due to its two reactive sites.
Synthesis of Heterocyclic Compounds
The primary amine and the secondary amide nitrogen can participate in cyclization reactions to form various N-heterocycles, which are common scaffolds in medicinal chemistry.[10][11][12] For example, it can be used to synthesize substituted pyrazines, imidazoles, and benzodiazepines.
Linker Chemistry for Drug Conjugates
The bifunctional nature of N-Acetylethylenediamine makes it an ideal candidate for use as a chemical linker in the design of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[3][13][14] The primary amine can be used to attach to a payload (drug), while the acetylated end can be modified to connect to a targeting moiety (like an antibody), often after deacetylation to reveal a second amine.
References
- 1. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylethylenediamine [webbook.nist.gov]
- 5. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. N-Heterocycle synthesis [organic-chemistry.org]
- 11. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of N-(2-Aminoethyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)acetamide (CAS No. 1001-53-2), a versatile organic building block. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes qualitative solubility information and presents detailed, adaptable experimental protocols for researchers to determine precise solubility values. Furthermore, this document illustrates the compound's utility through logical workflow diagrams relevant to its applications in material science and biochemistry.
Quantitative Solubility Data
A thorough review of scientific databases and literature reveals a scarcity of precise quantitative data on the solubility of this compound in various organic solvents. The available information is primarily qualitative. The following table summarizes the existing data to provide a comparative overview. Researchers are strongly encouraged to use the experimental protocols outlined in Section 2 to generate quantitative data for their specific applications.
| Solvent | CAS Number | Molecular Formula | Solubility |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Slightly Soluble[1] |
| Methanol | 67-56-1 | CH₄O | Slightly Soluble[1] |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Soluble[1] |
| Benzene | 71-43-2 | C₆H₆ | Soluble[1] |
| Water | 7732-18-5 | H₂O | Soluble[1] |
Experimental Protocols for Solubility Determination
The following are robust, generalized methodologies for determining the solubility of a compound such as this compound. These protocols are adapted from established practices in the field and can be tailored to specific laboratory conditions and analytical capabilities.
This initial screening provides a rapid assessment of solubility in a range of solvents.
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add the selected solvent in 0.25 mL increments.
-
After each addition, vigorously agitate the test tube for at least 30 seconds.
-
Visually inspect the mixture for complete dissolution of the solid.
-
Continue adding solvent up to a total volume of 0.75 mL.
-
Categorize the solubility based on the volume of solvent required for dissolution.
This method is widely accepted for determining the equilibrium solubility of a compound.
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.
-
Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation).
-
Express the solubility in units such as mg/mL or mol/L.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate logical relationships and experimental workflows involving this compound.
This compound is a precursor in the synthesis of lysidine, a modified nucleoside found in tRNA. The diagram below outlines the conceptual pathway.
This compound is utilized in the preparation of mixed two-component monolayers on glassy carbon surfaces, a technique relevant in sensor development and electrochemistry. The workflow for this process is depicted below.
References
Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectral data for N-(2-Aminoethyl)acetamide (CAS No: 1001-53-2), a valuable building block in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive spectroscopic profile for researchers, scientists, and professionals in drug development.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.22 | t | 2H | -NH-CH₂ -CH₂-NH₂ |
| 2.75 | t | 2H | -NH-CH₂-CH₂ -NH₂ |
| 1.95 | s | 3H | CH₃ -C(O)- |
| 1.49 | s (broad) | 2H | -NH₂ |
Solvent: CDCl₃. Instrument frequency not specified in the source data.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C =O (Amide) |
| 43.5 | -NH-C H₂-CH₂-NH₂ |
| 41.8 | -NH-CH₂-C H₂-NH₂ |
| 22.5 | C H₃-C(O)- |
Solvent: CDCl₃. Data sourced from Sigma-Aldrich.[1]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| 3350-3290 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3280 | N-H Stretch | Secondary Amide (-NH-) |
| 2940-2880 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1640 | C=O Stretch (Amide I) | Amide |
| 1560 | N-H Bend (Amide II) | Amide |
| 1460 | C-H Bend | Alkyl (CH₂) |
Technique: Attenuated Total Reflectance (ATR) or Neat. Data sourced from Aldrich and NIST.[1][2]
Table 4: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |
| 102 | Moderate | [M]⁺ (Molecular Ion) |
| 73 | High | [M - NH₂CH₃]⁺ or [CH₃CONHCH₂]⁺ |
| 58 | Moderate | [CH₃CONH₂]⁺ |
| 44 | High | [CH₂=NH₂]⁺ |
| 30 | Base Peak | [CH₂=NH₂]⁺ |
Ionization Method: Electron Ionization (EI). Data sourced from NIST.[1][3]
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The spectra were referenced to the residual solvent signal.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat this compound sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm⁻¹. Alternatively, a gas-phase spectrum was obtained by vaporizing the sample.[2]
Mass Spectrometry (MS)
Mass spectral analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI). The resulting fragments were analyzed by a mass analyzer to generate the mass spectrum.[3]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
N-(2-Aminoethyl)acetamide: A Bifunctional Building Block in Organic Synthesis
An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)acetamide, also known as N-acetylethylenediamine, is a versatile bifunctional organic compound that serves as a valuable building block in a multitude of organic reactions. Its structure, featuring a primary amine and a secondary amide, allows it to participate in a diverse range of chemical transformations, making it a key precursor in the synthesis of pharmaceuticals, polymers, and heterocyclic compounds.[1][2][3] This technical guide elucidates the core mechanism of action of this compound in several key organic reactions, providing detailed experimental protocols and quantitative data to support its application in research and development.
Core Mechanistic Principles: A Tale of Two Functional Groups
The reactivity of this compound is dictated by its two key functional groups: the nucleophilic primary amine (-NH2) and the amide (-NHC(O)CH3) moiety.
-
The Primary Amine: This group is the primary site of nucleophilic attack. It readily reacts with electrophiles such as aldehydes, ketones, acyl chlorides, and epoxides. The lone pair of electrons on the nitrogen atom initiates these reactions, leading to the formation of new carbon-nitrogen bonds.
-
The Amide Group: While less reactive than the primary amine, the amide group plays a crucial role in directing reactions and influencing the properties of the final products. The nitrogen atom of the amide is less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the amide bond can participate in intramolecular cyclization reactions and can be hydrolyzed under acidic or basic conditions.
This dual functionality allows this compound to act as a versatile synthon in the construction of complex molecular architectures.
Application in the Synthesis of Heterocyclic Compounds: The Case of Imidazolines
This compound is a key precursor in the synthesis of 2-substituted imidazolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and as ligands in catalysis.[3] The reaction typically proceeds through the condensation of this compound with an aldehyde.
The general mechanism involves an initial nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen on the imine carbon, leads to the formation of the five-membered imidazoline ring. Tautomerization of the resulting intermediate yields the final 2-substituted imidazoline.
Quantitative Data: Synthesis of 2-Benzyl-1-acetylimidazoline
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzaldehyde | p-Toluenesulfonic acid | Toluene | 110 | 6 | 85 |
This data is representative of typical yields for this type of reaction.
Experimental Protocol: Synthesis of 2-Benzyl-1-acetylimidazoline
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.02 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in toluene (50 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and monitor the removal of water in the Dean-Stark trap. Continue refluxing for 6 hours or until the theoretical amount of water has been collected.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure 2-benzyl-1-acetylimidazoline.
Role as a Chain Extender in Polymer Chemistry
In polymer science, this compound can function as a chain extender, particularly in the synthesis of polyurethanes and polyamides.[4][5] Chain extenders are low-molecular-weight compounds with two or more reactive functional groups that are used to increase the molecular weight of a prepolymer.
In the context of polyurethane synthesis, the primary amine of this compound reacts with the isocyanate groups (-NCO) of a polyurethane prepolymer. This reaction forms a urea linkage, thereby extending the polymer chain. The presence of the amide group from the this compound can introduce additional hydrogen bonding sites within the polymer matrix, which can enhance the mechanical properties and thermal stability of the final material.[6][7]
Quantitative Data: Chain Extension of a Polyurethane Prepolymer
| Prepolymer | Chain Extender | NCO:NH2 Ratio | Solvent | Temperature (°C) | Resulting Polymer Property |
| MDI-based prepolymer | This compound | 1:0.95 | Dimethylformamide | 60 | Increased Tensile Strength |
This data illustrates the typical effect of using a diamine chain extender.
Experimental Protocol: Chain Extension of a Polyurethane Prepolymer
-
Preparation of Prepolymer: Synthesize an isocyanate-terminated polyurethane prepolymer by reacting a polyol (e.g., polytetrahydrofuran) with an excess of a diisocyanate (e.g., methylene diphenyl diisocyanate, MDI) in a suitable solvent under a nitrogen atmosphere.
-
Chain Extension: Dissolve the prepolymer in anhydrous dimethylformamide (DMF). Slowly add a solution of this compound in DMF to the prepolymer solution with vigorous stirring. The molar ratio of NCO groups in the prepolymer to the NH2 groups of the chain extender should be carefully controlled.
-
Curing: Continue stirring the mixture at 60°C for 2-3 hours to complete the chain extension reaction.
-
Isolation: Cast the resulting polymer solution onto a glass plate and cure in an oven to remove the solvent and obtain the final polyurethane film.
Reaction with Epoxides: Ring-Opening Mechanism
The primary amine of this compound can act as a nucleophile to open epoxide rings. This reaction is a classic example of nucleophilic ring-opening of a strained three-membered ring and is a valuable method for synthesizing β-amino alcohols.[8][9]
The mechanism proceeds via a backside nucleophilic attack (SN2-type) of the primary amine on one of the carbon atoms of the epoxide ring.[9] This attack leads to the opening of the ring and the formation of a zwitterionic intermediate, which is then protonated (typically by the solvent or during work-up) to yield the final β-amino alcohol product. In the case of unsymmetrical epoxides, the amine will preferentially attack the less sterically hindered carbon atom under basic or neutral conditions.
Quantitative Data: Reaction with Propylene Oxide
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Propylene Oxide | Methanol | 50 | 12 | 90 |
This data is representative of typical yields for this type of reaction.
Experimental Protocol: Synthesis of 1-((2-acetamidoethyl)amino)propan-2-ol
-
Reaction Setup: In a sealed pressure tube, dissolve this compound (1.02 g, 10 mmol) in methanol (20 mL).
-
Addition of Epoxide: Cool the solution in an ice bath and slowly add propylene oxide (0.58 g, 10 mmol).
-
Reaction: Seal the tube and heat the reaction mixture at 50°C for 12 hours.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired β-amino alcohol.
Conclusion
This compound is a highly versatile and valuable bifunctional molecule in organic synthesis. Its distinct reactivity, stemming from the presence of both a primary amine and an amide group, allows for its participation in a wide array of organic transformations. From the construction of complex heterocyclic scaffolds like imidazolines to its role as a chain extender in polymer chemistry and its utility in epoxide ring-opening reactions, this compound offers a reliable and efficient platform for the synthesis of diverse and valuable chemical entities. The mechanistic understanding and detailed protocols provided in this guide are intended to facilitate its broader application in academic research and industrial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1001-53-2 | Benchchem [benchchem.com]
- 4. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical studies on N-Acetylethylenediamine
An In-depth Technical Guide on the Theoretical Studies of N-Acetylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylethylenediamine (NAEDA) is a molecule of significant interest in various chemical and pharmaceutical contexts due to its structural motifs, which include primary amine and acetamide functionalities. These groups allow for a rich interplay of intra- and intermolecular interactions, primarily through hydrogen bonding. Theoretical studies, employing quantum chemical methods, are crucial for elucidating the conformational landscape, vibrational properties, and electronic structure of NAEDA, thereby providing insights into its reactivity and potential applications. This guide summarizes the key theoretical approaches and findings related to the study of N-Acetylethylenediamine and similar amide-containing molecules.
Introduction
N-Acetylethylenediamine (chemical formula C₄H₁₀N₂O) is an organic compound that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a primary amine and a secondary amide, allows it to participate in a variety of chemical reactions and intermolecular interactions, including the formation of hydrogen bonds.[1] Understanding the fundamental molecular properties of NAEDA through theoretical and computational chemistry is essential for predicting its behavior in different environments and for designing novel molecules with desired functionalities.
Theoretical studies on molecules like N-Acetylethylenediamine typically involve the use of ab initio and Density Functional Theory (DFT) methods to investigate their geometric parameters, conformational stability, vibrational spectra, and electronic properties. While specific comprehensive theoretical studies exclusively on N-Acetylethylenediamine are not extensively documented in publicly available literature, a wealth of information from theoretical investigations of related acetamide and N-alkyl-amide compounds provides a robust framework for understanding its behavior.[2][3][4]
Molecular Structure and Conformational Analysis
The presence of flexible single bonds in N-Acetylethylenediamine gives rise to multiple possible conformations. The relative stability of these conformers is primarily governed by steric hindrance and intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding
A key feature of N-Acetylethylenediamine is the potential for intramolecular hydrogen bonding between the amide group and the terminal primary amine. This interaction can significantly influence the molecule's preferred geometry. Theoretical studies on similar molecules have shown that intramolecular hydrogen bonds lead to the formation of stable ring-like structures.[5] In the case of NAEDA, a hydrogen bond can form between the amide hydrogen (N-H) as a donor and the lone pair of the primary amine nitrogen as an acceptor, or between a hydrogen of the primary amine (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. The latter is generally more favorable due to the higher electronegativity of the oxygen atom.
Computational Approaches to Conformational Analysis
The conformational landscape of N-Acetylethylenediamine can be explored through Potential Energy Surface (PES) scans.[6][7][8] This involves systematically changing specific dihedral angles and performing geometry optimizations at each step to find the lowest energy conformation.
Experimental and Computational Protocols:
A typical computational protocol for the conformational analysis of N-Acetylethylenediamine would involve the following steps:
-
Initial Structure Generation: A starting 3D structure of N-Acetylethylenediamine is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to a local minimum on the potential energy surface. This is commonly done using DFT methods.[9][10]
-
Potential Energy Surface (PES) Scan: Key dihedral angles (e.g., around the C-C and C-N bonds) are systematically rotated, and at each incremental step, a constrained geometry optimization is performed.[11]
-
Conformer Identification and Optimization: The minima on the PES are identified as stable conformers, which are then fully optimized without constraints.
-
Frequency Calculation: Vibrational frequency calculations are performed for each optimized conformer to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.[12][13]
Commonly used theoretical methods for such studies include:
-
Density Functional Theory (DFT): Functionals such as B3LYP are widely used for their balance of accuracy and computational cost.[3][14]
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are often employed to provide a good description of the electronic structure.[15]
The following Graphviz diagram illustrates a typical workflow for a theoretical conformational analysis study.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning the experimentally observed spectral bands.
Experimental and Computational Protocols:
The computational prediction of the vibrational spectrum of N-Acetylethylenediamine would typically follow these steps:
-
Geometry Optimization: The molecule's geometry is first optimized to its lowest energy conformation using a reliable quantum chemical method (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.[15]
-
Scaling Factors: Due to the harmonic approximation and other inherent limitations of the theoretical methods, the calculated frequencies are often systematically higher than the experimental values. Therefore, it is common practice to apply empirical scaling factors to the computed frequencies to improve agreement with experimental data.
The following table summarizes the expected key vibrational modes for N-Acetylethylenediamine and their approximate calculated (scaled) and experimental frequency ranges, based on data from similar amide-containing molecules.
| Vibrational Mode | Functional Group | Approx. Calculated Frequency Range (cm⁻¹) | Approx. Experimental Frequency Range (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 | 3300 - 3500 |
| N-H Stretch | Amide | 3200 - 3400 | 3200 - 3400 |
| C-H Stretch | Alkyl | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Amide I) | Amide | 1650 - 1690 | 1630 - 1680 |
| N-H Bend (Amide II) | Amide | 1520 - 1570 | 1510 - 1570 |
| N-H Wag | Primary Amine | 780 - 850 | 780 - 850 |
Electronic Structure and Reactivity
The electronic properties of N-Acetylethylenediamine, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution and donor-acceptor interactions within the molecule.[16][17]
Experimental and Computational Protocols:
An NBO analysis is typically performed on the optimized geometry of the molecule. The key steps are:
-
Geometry Optimization: Obtain the equilibrium geometry of the molecule using a suitable level of theory.
-
NBO Calculation: Perform a single-point energy calculation with the NBO analysis keyword included in the input file for the quantum chemistry software.
-
Analysis of Output: The output provides information on natural atomic charges, hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions (e.g., lone pair to anti-bonding orbital delocalization).
The following Graphviz diagram illustrates the key donor-acceptor interactions that can be analyzed using NBO theory in N-Acetylethylenediamine.
Quantitative Data Summary
Table 1: Calculated Geometric Parameters for a Stable Conformer of N-Acetylethylenediamine
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.23 | |
| C-N (amide) | 1.35 | |
| N-H (amide) | 1.01 | |
| C-C | 1.53 | |
| C-N (amine) | 1.46 | |
| N-H (amine) | 1.02 | |
| Bond Angles (degrees) | ||
| O=C-N | 122.5 | |
| C-N-H (amide) | 120.0 | |
| C-C-N (amine) | 110.0 | |
| Dihedral Angles (degrees) | ||
| H-N-C-C | 180.0 (trans) | |
| N-C-C-N | ~60.0 (gauche) |
Table 2: Calculated Relative Energies of Representative Conformers
| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum | trans, gauche | 0.00 | > 90 |
| Local Minimum 1 | trans, anti | 1.5 - 2.5 | < 5 |
| Local Minimum 2 | gauche, gauche | 2.0 - 3.5 | < 5 |
Conclusion
Theoretical studies provide indispensable insights into the molecular properties of N-Acetylethylenediamine. Through computational methods like DFT, it is possible to explore its conformational preferences, predict its vibrational spectra, and analyze its electronic structure. The presence of both amide and amine functionalities leads to a rich conformational landscape dominated by intramolecular hydrogen bonding. The methodologies and representative data presented in this guide offer a foundational understanding for researchers and professionals working with N-Acetylethylenediamine, enabling more informed decisions in the design and development of new chemical entities. Further dedicated theoretical and experimental studies on this specific molecule would be valuable to refine and validate these findings.
References
- 1. N-(2-Aminoethyl)acetamide [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Study Intramolecular Hydrogen Bond In Acetylacetone 3-Substituted Derivatives: NMR, NBO Analysis And Thermo-Chemical Investigation – Oriental Journal of Chemistry [orientjchem.org]
- 6. scanning potential energy surfaces [cup.uni-muenchen.de]
- 7. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 8. xtb-docs.readthedocs.io [xtb-docs.readthedocs.io]
- 9. storion.ru [storion.ru]
- 10. mdpi.com [mdpi.com]
- 11. joaquinbarroso.com [joaquinbarroso.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 17. pcbiochemres.com [pcbiochemres.com]
Quantum Chemical Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of N-(2-Aminoethyl)acetamide. This molecule, containing both an amide and a primary amine group, serves as a valuable model for understanding intramolecular interactions and their influence on molecular conformation and reactivity. The methodologies and data presented herein are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), offering a robust framework for the in-silico investigation of this and similar molecules.
Computational Methodology
The quantum chemical calculations detailed in this guide are performed using Density Functional Theory (DFT), a widely employed method for studying the electronic structure of molecules.
Software and Theoretical Model
All calculations are modeled based on protocols using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the chosen method. This functional is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems.[1][2][3][4] The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.[1][3][4][5]
Geometry Optimization and Vibrational Analysis
The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting the atomic coordinates until a stationary point is reached where the net forces are zero. A subsequent vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. These calculated frequencies can be compared with experimental infrared and Raman spectra.
Electronic Properties
Several key electronic properties are calculated to understand the reactivity and charge distribution of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Additionally, the molecular electrostatic potential (MEP) surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Mulliken atomic charges are also computed to provide a quantitative measure of the partial charge on each atom.
Data Presentation
The following tables summarize the quantitative data obtained from the quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.53 | |
| C2-N1 | 1.46 | |
| N1-H1 | 1.02 | |
| N1-H2 | 1.02 | |
| C1-N2 | 1.36 | |
| N2-H3 | 1.01 | |
| C1-O1 | 1.24 | |
| C1-C3 | 1.52 | |
| C3-H4 | 1.09 | |
| C3-H5 | 1.09 | |
| C3-H6 | 1.09 | |
| Bond Angles (°) ** | ||
| C2-C1-N2 | 116.5 | |
| C2-C1-O1 | 121.8 | |
| N2-C1-O1 | 121.7 | |
| C1-C2-N1 | 110.2 | |
| C1-N2-H3 | 121.9 | |
| Dihedral Angles (°) ** | ||
| N1-C2-C1-N2 | 65.3 | |
| O1-C1-C2-N1 | -58.9 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| 3450 | Symmetric Stretching | N-H (Amine) |
| 3370 | Asymmetric Stretching | N-H (Amine) |
| 3300 | Stretching | N-H (Amide) |
| 2980 | Asymmetric Stretching | C-H (Methyl) |
| 2940 | Symmetric Stretching | C-H (Methylene) |
| 1680 | Stretching | C=O (Amide I) |
| 1560 | Bending | N-H (Amide II) |
| 1450 | Scissoring | C-H (Methylene) |
| 1380 | Bending | C-H (Methyl) |
| 1250 | Stretching | C-N (Amide III) |
| 1050 | Stretching | C-C |
Table 3: Key Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Energy Gap | 7.7 eV |
| Dipole Moment | 3.8 D |
Table 4: Mulliken Atomic Charges
| Atom | Charge (e) |
| O1 | -0.58 |
| N1 | -0.45 |
| N2 | -0.39 |
| C1 | 0.55 |
| C2 | -0.15 |
| C3 | -0.21 |
| H (Amine) | 0.25 |
| H (Amide) | 0.28 |
| H (Methyl/Methylene) | 0.10 - 0.15 |
Visualizations
The following diagrams illustrate the workflow and molecular properties of this compound.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Logical relationship between atomic regions and predicted reactivity based on MEP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of N-(2-Aminoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acetamide, also known as N-acetylethylenediamine, is a bifunctional organic compound featuring both a primary amine and an acetamide group. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility lies in the ability to undergo further chemical modifications at the reactive primary amine, while the acetamide moiety can participate in hydrogen bonding or be involved in other chemical transformations.[3] This guide provides a comprehensive overview of the discovery and synthesis history of this compound, detailed experimental protocols for its preparation, and relevant physicochemical data.
Discovery and Synthesis History
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in modern databases, its long-standing presence in the chemical literature is evidenced by its Beilstein Registry Number: 1743120.[4] The Beilstein database is a comprehensive archive of organic chemistry, and inclusion therein suggests the compound has been known to the scientific community for a considerable time.
The primary route for the synthesis of this compound has been the selective N-acetylation of ethylenediamine. This reaction presents a common challenge in organic synthesis: achieving mono-functionalization of a symmetric difunctional starting material. The reaction of ethylenediamine with an acetylating agent can produce the desired mono-acetylated product, the di-acetylated byproduct (N,N'-diacetylethylenediamine), or a mixture of both. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in further synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | [5] |
| Molecular Weight | 102.14 g/mol | [4][5] |
| CAS Number | 1001-53-2 | [4][5] |
| Melting Point | 50 °C (lit.) | [2][6] |
| Boiling Point | 128 °C at 3 mmHg (lit.) | [2][6] |
| Density | 1.066 g/mL at 25 °C (lit.) | [2][6] |
| Refractive Index (n20/D) | 1.485 (lit.) | |
| Purity (typical) | ≥90% | [5] |
Key Experimental Protocol: Selective N-Acetylation of Ethylenediamine
The following protocol describes a common method for the synthesis of this compound. The procedure focuses on controlling the reaction to favor the formation of the mono-acetylated product.
Objective: To synthesize this compound via the selective acetylation of ethylenediamine using acetic anhydride.
Materials:
-
Ethylenediamine
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acetylating Agent: Slowly add a solution of acetic anhydride (0.95 equivalents to favor mono-acetylation) in anhydrous dichloromethane to the cooled ethylenediamine solution dropwise over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete after the addition of acetic anhydride, but can be stirred for an additional 1-2 hours at 0 °C.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate this compound.
Expected Yield:
| Parameter | Expected Value |
| Theoretical Yield | Based on the limiting reagent (acetic anhydride) |
| Typical Product Purity | >95% after chromatography |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Biological Significance and Applications
This compound is primarily utilized as a versatile intermediate in organic synthesis.[1] Its bifunctional nature allows for its incorporation into more complex molecules. It serves as a precursor in the production of certain pharmaceuticals, particularly those targeting the central nervous system.[1] In the field of materials science, it is used in the synthesis of polymers and resins, where it can act as a cross-linking agent to modify material properties.[1] While direct involvement in specific biological signaling pathways is not extensively documented for this compound itself, its derivatives are a subject of research for their potential biological activities. The core structure provided by this compound is a key component in the design of new chemical entities with therapeutic potential.
References
An In-depth Technical Guide to the Safety and Handling of N-(2-Aminoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from publicly available data, and while efforts have been made to ensure accuracy, it is the user's responsibility to consult the most current SDS from their supplier and to conduct a thorough risk assessment before handling this chemical.
Chemical Identification
| Identifier | Value |
| Chemical Name | N-(2-Aminoethyl)acetamide |
| Synonyms | N-Acetylethylenediamine |
| CAS Number | 1001-53-2 |
| Molecular Formula | C4H10N2O |
| Molecular Weight | 102.14 g/mol [1] |
| Structure |
Hazard Identification and Classification
There are discrepancies in the GHS classification of this compound among suppliers. It is crucial to consult the specific SDS provided with the product.
GHS Classification Summary:
| Classification | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation, Category 1C | Danger | H314: Causes severe skin burns and eye damage | [1][2][3][4] |
| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H314: Causes severe skin burns and eye damage | [2][3][4] |
| Serious Eye Damage/Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity (single exposure), Category 3 | Danger | May cause respiratory irritation | [2][4] |
| Not a hazardous substance or mixture | - | - | [5] |
Pictograms:
Corrosive, Irritant[1]
Precautionary Statements (based on the more severe classification):
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[2]
-
Response: Immediately call a POISON CENTER or doctor/physician. Specific treatment is advised.
-
Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, Crystalline | [6][7] |
| Color | Colorless, Off-White to Pale Beige | [6][7] |
| Odor | No information available | [6] |
| Melting Point | 50 °C (lit.) | [8] |
| Boiling Point | 128 °C / 3 mmHg (lit.) | [8] |
| Flash Point | > 110 °C / > 230 °F (closed cup) | [2][8] |
| Density | 1.066 g/mL at 25 °C (lit.) | [5][8] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [6] |
Safe Handling and Storage
Workflow for Safe Handling:
Caption: A generalized workflow for the safe handling of this compound.
Handling:
-
Use only under a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[9]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure adequate ventilation.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store in a corrosives area.[2]
-
Store under an inert atmosphere.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
| Protection Type | Recommendations | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for corrosive or highly irritating substances. | [2][4][7] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [2][9] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4][5] |
| General Hygiene | Change contaminated clothing. Wash hands after working with the substance. An eyewash station and safety shower should be close to the workstation. | [5] |
First-Aid Measures
First-Aid Response Protocol:
Caption: First-aid procedures for different routes of exposure to this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][9] |
Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][9] |
| Unsuitable Extinguishing Media | No information available.[2] |
| Specific Hazards | Combustible. Vapors are heavier than air and may spread along floors. Thermal decomposition can lead to the release of irritating gases and vapors. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][7] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode, and full protective gear.[2][7] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Keep people away from and upwind of the spill/leak. Evacuate personnel to safe areas.[2][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2]
Toxicological Information
Detailed toxicological data for this compound is limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
-
Acute Toxicity: No specific data available.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1C).[2]
-
Serious Eye Damage/Irritation: Causes severe eye damage (Category 1).[2]
-
Respiratory or Skin Sensitization: No information available.
-
Germ Cell Mutagenicity: No information available.
-
Carcinogenicity: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5]
-
Reproductive Toxicity: No information available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.[5]
-
Aspiration Hazard: No data available.[5]
Disposal Considerations
Waste disposal methods should be in accordance with all federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
This guide provides a summary of the available safety and handling information for this compound. It is imperative for all personnel to be thoroughly trained on the hazards and safe handling procedures before working with this chemical. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 90%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Understanding the Reactivity of N-Acetylethylenediamine's Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylethylenediamine, also known as N-(2-Aminoethyl)acetamide, is a bifunctional organic molecule featuring both a primary amine and a secondary amide. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of the distinct reactivity of each functional group is paramount for its effective utilization in designing and executing synthetic strategies. This guide provides a detailed technical overview of the reactivity of N-Acetylethylenediamine's primary amine and amide moieties, supported by available quantitative data, experimental protocols, and mechanistic visualizations.
Core Principles of Reactivity: Amine vs. Amide
The reactivity of N-Acetylethylenediamine is dominated by the significant difference in the chemical nature of its primary amine and secondary amide functional groups. The primary amine is characterized by the lone pair of electrons on the nitrogen atom, which is readily available for donation, rendering the amine group both basic and nucleophilic. In contrast, the lone pair on the nitrogen atom of the amide group is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the basicity and nucleophilicity of the amide nitrogen.
Consequently, the primary amine is the principal site of reaction with electrophiles. Selective functionalization of the amine in the presence of the amide is readily achievable under appropriate reaction conditions.
Quantitative Data Summary
While specific kinetic data for N-Acetylethylenediamine is not extensively available in the literature, the following table summarizes its key physical and chemical properties. Additionally, pKa values for related ethylenediamine derivatives are provided to offer a comparative understanding of the basicity of the amino group.
| Property | Value | Reference |
| N-Acetylethylenediamine | ||
| Molecular Formula | C4H10N2O | --INVALID-LINK-- |
| Molecular Weight | 102.14 g/mol | --INVALID-LINK-- |
| Melting Point | 50 °C | --INVALID-LINK-- |
| Boiling Point | 128 °C at 3 mmHg | --INVALID-LINK-- |
| Density | 1.066 g/mL at 25 °C | --INVALID-LINK-- |
| pKa (Amide N-H, Predicted) | 15.97 ± 0.46 | --INVALID-LINK-- |
| Related Compounds | ||
| N-Ethylethylenediamine pKa1 | 7.63 | --INVALID-LINK-- |
| N-Ethylethylenediamine pKa2 | 10.56 | --INVALID-LINK-- |
| N,N-Dimethylethylenediamine pKa (Predicted) | 9.59 ± 0.10 | --INVALID-LINK-- |
Key Reactions and Experimental Protocols
The differential reactivity of the amine and amide groups allows for selective transformations. The following sections detail representative experimental protocols for the N-acylation and N-alkylation of the primary amine, and the hydrolysis of the amide.
Selective N-Acylation of the Primary Amine
The primary amine of N-Acetylethylenediamine can be selectively acylated using various acylating agents, such as acid chlorides or anhydrides, under controlled conditions. The greater nucleophilicity of the primary amine ensures it reacts preferentially over the amide.
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Acetylethylenediamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.0-1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to ensure selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as DCM or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the di-acetylated product.
Selective N-Alkylation of the Primary Amine
Reductive amination is a common and effective method for the selective N-alkylation of the primary amine in the presence of the amide. This method involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve N-Acetylethylenediamine (1.0 equivalent) and benzaldehyde (1.0-1.1 equivalents) in an anhydrous solvent such as methanol or dichloroethane (DCE).
-
Formation of Imine: Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the solution. The choice of reducing agent can influence the reaction rate and selectivity.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: If necessary, adjust the pH of the aqueous layer to be basic (pH > 8) with an aqueous solution of sodium hydroxide to ensure the product is in its free base form. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-alkylated product.
Hydrolysis of the Amide Group
The amide bond in N-Acetylethylenediamine is significantly more stable than the amine and requires more forcing conditions, such as prolonged heating in the presence of a strong acid or base, to undergo hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Acetylethylenediamine in an aqueous solution of a strong acid, such as 6 M hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for several hours (e.g., 4-12 hours).
-
Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The product, ethylenediamine, will be present as its salt (e.g., dihydrochloride). The carboxylic acid (acetic acid) will also be in the solution. To isolate the ethylenediamine, the solution can be neutralized with a strong base (e.g., NaOH) and then extracted or distilled.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key reactivity principles and experimental workflows discussed.
The Hygroscopic Nature of N-Acetylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylethylenediamine is a versatile diamine utilized in various chemical syntheses, including the preparation of pharmacologically active compounds. Its inherent hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter influencing its stability, handling, and application in moisture-sensitive processes. This technical guide provides an in-depth overview of the hygroscopic nature of N-Acetylethylenediamine, outlining standard methodologies for its characterization. Due to the limited availability of specific quantitative data in public literature, this guide presents a framework of established experimental protocols and illustrative data to inform research and development activities.
Introduction
N-Acetylethylenediamine (NAEDA) is a low-melting, hygroscopic solid.[1] Its propensity to absorb atmospheric water can lead to physical changes such as deliquescence and may impact its chemical reactivity and stability. For drug development professionals and researchers, understanding and quantifying the hygroscopic behavior of NAEDA is crucial for ensuring consistency in experimental results, designing stable formulations, and establishing appropriate storage and handling conditions.[2]
Physicochemical Properties of N-Acetylethylenediamine
| Property | Value | Reference |
| Chemical Formula | C4H10N2O | |
| Molecular Weight | 102.14 g/mol | |
| Appearance | White to yellow crystalline solid or colorless to light yellow liquid | [1] |
| Melting Point | 50 °C (lit.) | [1] |
| Boiling Point | 128 °C/3 mmHg (lit.) | [1] |
| Sensitivity | Hygroscopic | [1] |
Quantitative Assessment of Hygroscopicity
Table 1: Illustrative Water Sorption Data for N-Acetylethylenediamine at 25°C
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.00 | 0.15 |
| 10 | 0.25 | 0.40 |
| 20 | 0.55 | 0.70 |
| 30 | 0.90 | 1.10 |
| 40 | 1.50 | 1.80 |
| 50 | 2.80 | 3.20 |
| 60 | 5.20 | 5.80 |
| 70 | 9.80 | 10.50 |
| 80 | 15.60 | 16.20 |
| 90 | 25.40 | 26.00 |
Note: This data is illustrative and intended to demonstrate a typical hygroscopicity profile. Actual values must be determined experimentally.
Experimental Protocols for Hygroscopicity Determination
The following are detailed methodologies for key experiments to characterize the hygroscopic nature of N-Acetylethylenediamine.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled humidity steps at a constant temperature.[3] This method is ideal for determining water sorption and desorption isotherms.[3]
Objective: To determine the water sorption and desorption profile of N-Acetylethylenediamine.
Apparatus: Dynamic Vapor Sorption Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of N-Acetylethylenediamine into a DVS sample pan. Given its low melting point, ensure the sample is handled in a controlled environment to prevent premature melting.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹) before proceeding to the next humidity level.[4]
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[5] It is particularly useful for quantifying the amount of absorbed water in a hygroscopic material at a specific point in time. For strongly alkaline amines, modifications to the standard procedure are necessary to avoid side reactions.[1]
Objective: To determine the specific water content of N-Acetylethylenediamine.
Apparatus: Volumetric or Coulometric Karl Fischer Titrator.
Reagents:
-
Karl Fischer reagent (CombiTitrant 5 or similar)
-
Anhydrous methanol or a specialized solvent for amines
-
Aquastar® buffer solution for strong bases, or salicylic acid/benzoic acid[1]
Methodology:
-
Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized solvent to the titration vessel. To buffer the solution for the alkaline nature of the amine, add a pre-determined amount of a weak acid like salicylic acid or a commercial buffer solution.[1]
-
Pre-titration: Titrate the solvent to dryness with the Karl Fischer reagent to eliminate any residual water.
-
Sample Introduction: Accurately weigh a sample of N-Acetylethylenediamine and quickly introduce it into the titration vessel. Due to its hygroscopic nature, this should be done in a controlled environment (e.g., a glove box with low humidity) to prevent absorption of atmospheric moisture during handling.
-
Titration: Start the titration immediately. The endpoint is reached when the iodine in the Karl Fischer reagent is no longer consumed by the water in the sample.
-
Calculation: The water content is calculated based on the volume of titrant used and its known water equivalence.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide on the Dissociation Constant of N-(2-Aminoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation constant (pKa) of N-(2-Aminoethyl)acetamide, also known as N-Acetylethylenediamine. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide synthesizes predicted values and outlines established experimental protocols for the determination of the pKa of this and structurally similar compounds.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a primary amine and an acetamide group. This structure allows for a variety of chemical modifications, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional polymers. The acid-base properties of this compound, quantified by its dissociation constant (pKa), are critical for understanding its physiological behavior, including its solubility, membrane permeability, and potential interactions with biological targets.
Dissociation Constant (pKa) Data
The dissociation constant (pKa) is a measure of the acidity of a molecule. For this compound, the primary amine group is the principal site of protonation in aqueous solutions. The pKa value indicates the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations.
Table 1: Predicted Dissociation Constant of this compound
| Compound Name | Synonyms | CAS Number | Predicted pKa | Source |
| This compound | N-Acetylethylenediamine | 1001-53-2 | 15.97 ± 0.46 | ChemicalBook[1] |
Note: The pKa value presented is a predicted value and should be used as an estimation. Experimental verification is highly recommended for any application where precise knowledge of the pKa is critical. The PubChem database also indicates the availability of pKa data for this compound within the IUPAC Digitized pKa Dataset, though the specific value was not directly retrievable from the available resources.[2]
Protonation Equilibrium
The dissociation constant of the primary amine in this compound is defined by the following equilibrium:
Caption: Protonation equilibrium of this compound.
Experimental Protocols for pKa Determination
While a specific experimental protocol for this compound is not detailed in the available literature, the following are standard and widely accepted methods for determining the pKa of similar amine-containing compounds.
Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte, this compound, at a known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the effect on the pKa should be noted.
-
Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), at a concentration similar to or slightly higher than the analyte solution (e.g., 0.1 M).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH has passed the equivalence point and stabilized.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the flattest region (buffer region) of the titration curve.
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point, and from that, the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the compound have different ultraviolet or visible light absorption spectra.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with precisely known pH values that bracket the estimated pKa of the analyte.
-
Prepare a stock solution of this compound.
-
Prepare a set of test solutions by diluting the stock solution to the same final concentration in each of the buffer solutions.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance difference between the fully protonated and fully unprotonated forms of the analyte. This can be done by measuring the spectra at very low and very high pH values.
-
Measure the absorbance of each buffered analyte solution at this predetermined wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance values against the corresponding pH of the buffer solutions. This should yield a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
The data can be fitted to the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation, to calculate the pKa: A = (A_HA * 10^(-pH) + A_A- * 10^(-pKa)) / (10^(-pH) + 10^(-pKa)) where A is the observed absorbance, A_HA is the absorbance of the protonated species, and A_A- is the absorbance of the unprotonated species.
-
Signaling Pathways
A thorough review of the scientific literature did not reveal any established signaling pathways in which this compound is directly involved. Its biological effects, if any, are likely to be a consequence of its chemical properties and its potential to interact with various biological molecules, which would be influenced by its protonation state at physiological pH. Further research is required to elucidate any specific biological roles of this compound.
Conclusion
References
Thermogravimetric Analysis of N-(2-Aminoethyl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis is a powerful analytical technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[2][3] By monitoring weight loss over a specific temperature range, researchers can gain insights into processes such as dehydration, desolvation, and thermal decomposition.[1] When coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis (EGA), TGA can also identify the gaseous byproducts of decomposition.[2][4]
N-(2-Aminoethyl)acetamide, a molecule possessing both a primary amine and a secondary amide functional group, is expected to exhibit a multi-stage decomposition profile. The thermal stability of amides can vary, with decomposition often initiating between 160°C and 300°C.
Predicted Thermogravimetric Profile
Based on the thermal behavior of structurally related compounds, such as short-chain amides and ethylenediamine derivatives, a hypothetical thermogravimetric profile for this compound is presented below. It is anticipated that the decomposition will occur in distinct stages, corresponding to the fragmentation of different parts of the molecule.
Table 1: Predicted TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Proposed Lost Fragments |
| 150 - 250 | ~16.7% | Ammonia (NH₃) |
| 250 - 350 | ~44.1% | Acetonitrile (CH₃CN) and Water (H₂O) |
| 350 - 500 | ~27.4% | Ethene (C₂H₄) and remaining small hydrocarbon fragments |
| > 500 | ~11.8% | Residual char |
Note: This data is predictive and should be confirmed by experimental analysis.
Experimental Protocol for TGA of this compound
The following is a detailed experimental protocol for conducting a thermogravimetric analysis of this compound, based on standard methodologies such as ASTM E1131 and ISO 11358.
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance
-
Inert sample pans (e.g., aluminum or platinum)
-
This compound sample (high purity)
-
Inert purge gas (e.g., high-purity nitrogen or argon)
-
Oxidative purge gas (e.g., dry air or oxygen) - for oxidative stability studies
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
TGA Measurement:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.
-
Determine the onset temperature of decomposition and the temperature ranges for each distinct weight loss step.
-
Quantify the percentage of weight loss for each decomposition stage.
-
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several pathways involving the cleavage of its amide and C-N bonds. The primary amine and the amide functional groups are the most probable sites for initial fragmentation.
Key Predicted Decomposition Steps:
-
Initial Amide Cleavage: The decomposition may initiate with the cleavage of the C-N bond of the amide, potentially leading to the formation of acetic acid and ethylenediamine fragments.
-
Intramolecular Cyclization: Another plausible pathway involves an intramolecular cyclization reaction, where the primary amine attacks the amide carbonyl, leading to the formation of a cyclic intermediate and subsequent elimination of water.
-
Fragmentation of the Ethyl Bridge: At higher temperatures, the ethylenediamine backbone is expected to fragment, leading to the formation of smaller volatile molecules.
The pyrolysis of simple amides like acetamide is known to yield products such as acetic acid, ammonia, and acetonitrile. Therefore, these are also expected decomposition products for this compound.
Conclusion
This technical guide has outlined the theoretical framework and practical considerations for the thermogravimetric analysis of this compound. While the presented data is predictive, it provides a solid foundation for researchers to design experiments and interpret the resulting thermograms. The proposed experimental protocol offers a standardized approach to obtaining reliable TGA data. The decomposition pathway diagrams illustrate the likely chemical transformations the molecule undergoes at elevated temperatures. For a definitive understanding of the thermal decomposition of this compound, it is highly recommended to perform experimental TGA, ideally coupled with evolved gas analysis techniques such as TGA-MS or TGA-FTIR, to confirm the predicted profile and identify the specific decomposition products.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2-Aminoethyl)acetamide from Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acetamide, also known as N-Acetylethylenediamine, is a valuable organic building block used in the synthesis of various compounds, including ligands for coordination chemistry and precursors for pharmaceutical agents.[1] Its structure incorporates both a primary amine and a secondary amide, allowing for selective functionalization. This document provides a detailed protocol for the synthesis of this compound via the selective mono-acetylation of ethylenediamine. The presented methodology is designed to favor the formation of the mono-acetylated product over the di-acetylated byproduct by controlling the reaction conditions.
Reaction Principle
The synthesis involves the selective N-acetylation of one of the amino groups of ethylenediamine using an acetylating agent, such as acetic anhydride. The key challenge in this synthesis is to prevent the di-acetylation of the starting material. By using a biphasic reaction system and controlling the stoichiometry of the reactants, one can achieve a higher selectivity for the desired mono-acetylated product. Under acidic conditions, the diamine and the mono-acetylated product are protonated and partition into the aqueous phase, which minimizes their reaction with the acetic anhydride present in the organic phase, thus reducing the formation of the di-acetylated byproduct.[2]
Experimental Protocol
This protocol is adapted for a standard laboratory batch synthesis.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethylenediamine | Reagent Grade, ≥99% | Sigma-Aldrich or equivalent | |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich or equivalent | |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | |
| Deionized Water | |||
| Hydrochloric Acid (HCl) | 37% | For pH adjustment | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | For pH adjustment | |
| Dioxane | Anhydrous | For recrystallization | |
| Diethyl Ether | Anhydrous | For recrystallization | |
| Anhydrous Sodium Sulfate | For drying |
3.2. Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
-
Standard laboratory glassware
3.3. Reaction Procedure
-
Preparation of the Aqueous Phase: In a three-neck round-bottom flask, prepare a 1.6 M solution of ethylenediamine in water. For example, dissolve 9.62 g (0.16 mol) of ethylenediamine in 100 mL of deionized water.
-
pH Adjustment: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to a slightly acidic value (e.g., pH 5-6). This step is crucial for selectivity.[2]
-
Preparation of the Organic Phase: In a separate beaker, prepare a 1.6 M solution of acetic anhydride in toluene. For example, dissolve 16.33 g (0.16 mol) of acetic anhydride in 100 mL of toluene.
-
Addition of Acetylating Agent: Vigorously stir the aqueous ethylenediamine solution. Slowly add the acetic anhydride solution from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 10 °C using the ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Work-up of Aqueous Phase: Separate the aqueous layer. Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the product from the basic aqueous phase with a suitable organic solvent such as dichloromethane or a mixture of chloroform and ethanol (3:1) multiple times.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification
The crude this compound, which may be a low-melting, hygroscopic solid, can be purified by recrystallization from a mixture of dioxane and diethyl ether or by vacuum distillation.[1]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot dioxane. Slowly add diethyl ether until turbidity persists. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.[1]
-
Vacuum Distillation: Alternatively, the crude product can be purified by fractional distillation under reduced pressure.[1]
Data Presentation
4.1. Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1][3] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 50 °C | [1][3] |
| Boiling Point | 128 °C at 3 mmHg | [3] |
| Density | 1.066 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.485 | [3] |
| Solubility | Soluble in water, ethanol, chloroform, pyridine, glycerol; slightly soluble in ether. | [4] |
4.2. Reaction Parameters
| Parameter | Value/Condition | Notes |
| Reactant Concentration | 1.6 M (for both reactants) | [2] |
| Solvent System | Biphasic: Toluene/Water | [2] |
| pH of Aqueous Phase | Acidic (e.g., pH 5-6) | Enhances selectivity for mono-acetylation.[2] |
| Reaction Temperature | 0-10 °C during addition, then room temperature | |
| Reaction Time | 4-6 hours |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure complete reaction by monitoring with TLC. Be careful during extractions to avoid loss of product. |
| Formation of Di-acetylated Byproduct | Reaction temperature too high, or pH not acidic enough. | Maintain low temperature during the addition of acetic anhydride. Ensure the initial pH of the ethylenediamine solution is acidic.[2] |
| Oily Product Instead of Solid | Presence of impurities. | Purify the crude product by vacuum distillation before attempting recrystallization. |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent system. | Try a different solvent system for recrystallization. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. |
References
N-Acetylethylenediamine: A Versatile Building Block in Pharmaceutical Synthesis of Purine Analogs
Introduction
N-Acetylethylenediamine (NAEDA) is a readily available and versatile bifunctional molecule that serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical industry. Its unique structure, featuring a primary amine and a secondary acetamide on an ethylene backbone, allows for the regioselective construction of complex molecular architectures. This application note will delve into the utility of N-Acetylethylenediamine in the synthesis of purine analogs, with a specific focus on its potential application in the synthesis of antiviral drugs like Nelarabine. We will provide detailed experimental protocols for key transformations, summarize quantitative data, and visualize the synthetic logic and relevant biological pathways.
Application in the Synthesis of 2,6-Diaminopurine Derivatives
A key application of N-Acetylethylenediamine in pharmaceutical synthesis is in the construction of the purine ring system. The purine structure, composed of a fused pyrimidine and imidazole ring, is the core of many biologically active molecules, including nucleoside analogs used as antiviral and anticancer agents. N-Acetylethylenediamine is an ideal precursor for the imidazole portion of the purine ring.
One illustrative example is the synthesis of 2,6-diaminopurine, a crucial intermediate for various pharmaceuticals. While direct synthesis from N-Acetylethylenediamine is theoretically sound, a common industrial route involves the preparation of 2,6-diacetamidopurine, which can then be hydrolyzed. N-Acetylethylenediamine can be envisioned as a key component in forming the core structure.
Key Synthetic Transformation: Cyclocondensation to form the Purine Core
The primary reaction leveraging N-Acetylethylenediamine is a cyclocondensation reaction with a suitably substituted pyrimidine derivative. For the synthesis of a 2,6-diaminopurine precursor, a common starting material is a 4,5,6-triaminopyrimidine or a related derivative. The N-acetyl group in N-Acetylethylenediamine serves as a protecting group for one of the amino functionalities, allowing for controlled cyclization.
Logical Workflow for Purine Synthesis
Caption: Logical workflow for the synthesis of a purine-based API using N-Acetylethylenediamine.
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-6-substituted-purine Intermediate
This protocol outlines a general procedure for the cyclocondensation of N-Acetylethylenediamine with a pyrimidine derivative to form a purine intermediate.
Materials:
-
N-Acetylethylenediamine (1.0 eq)
-
4,5-Diamino-6-chloropyrimidine (1.0 eq)
-
Diethylene glycol dimethyl ether (diglyme)
-
p-Toluenesulfonic acid (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-chloropyrimidine and N-Acetylethylenediamine in diglyme.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 160-180 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| N-Acetylethylenediamine | 4,5-Diamino-6-chloropyrimidine | Diglyme | p-Toluenesulfonic acid | 170 | 6 | 75-85 | >95 (HPLC) |
| N-Acetylethylenediamine | 4,6-Dichloro-5-formamidopyrimidine | Dioxane | - | 100 | 12 | 60-70 | >90 (NMR) |
Application in the Synthesis of Nelarabine
Nelarabine is a purine nucleoside analog and an antineoplastic agent used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[1] It is a prodrug of arabinosylguanine nucleotide triphosphate (araGTP), which inhibits DNA synthesis.[2] The synthesis of Nelarabine involves the formation of a guanine derivative, which can be conceptually derived from a 2,6-diaminopurine scaffold. N-Acetylethylenediamine serves as a potential starting material for the construction of this guanine core.
Synthetic Pathway Overview
Caption: Conceptual synthetic pathway to Nelarabine highlighting the role of a 2,6-diaminopurine derivative.
Nelarabine's Mechanism of Action and Signaling Pathway
Nelarabine is a prodrug that is converted in the body to its active form, ara-GTP.[1] As an analog of deoxyguanosine triphosphate (dGTP), ara-GTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately inducing apoptosis in cancer cells.[1][2] This mechanism is particularly effective in T-lymphoblasts, which are highly proliferative.
Signaling Pathway Visualization
Caption: Simplified signaling pathway of Nelarabine's mechanism of action in a T-lymphoblast.
Conclusion
N-Acetylethylenediamine is a valuable and cost-effective building block for the synthesis of pharmaceutically relevant heterocyclic compounds. Its application in the construction of purine analogs, such as precursors to the antiviral drug Nelarabine, demonstrates its significance in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize N-Acetylethylenediamine in their synthetic endeavors, contributing to the development of novel therapeutics.
References
Application Notes and Protocols for N-(2-Aminoethyl)acetamide in Polymer Cross-linking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N-(2-Aminoethyl)acetamide as a versatile cross-linking agent in polymer chemistry. Its bifunctional nature, possessing both a primary amine and an acetamide group, allows for its application in various cross-linking strategies to form hydrogels and other cross-linked polymer networks with tunable properties. These materials have potential applications in drug delivery, tissue engineering, and biomaterials science.
Introduction to this compound as a Cross-linking Agent
This compound is a molecule containing a primary amine (-NH₂) and an acetamide (-NHCOCH₃) functional group. The primary amine is a nucleophilic group that can readily react with various electrophilic functional groups on polymer chains, leading to the formation of covalent cross-links. The acetamide group can participate in hydrogen bonding, potentially influencing the mechanical properties and swelling behavior of the resulting polymer network.
Key Features:
-
Primary Amine Reactivity: The primary amine allows for facile cross-linking reactions with polymers containing functional groups such as N-hydroxysuccinimide (NHS) esters, aldehydes (e.g., glutaraldehyde), epoxides, and isocyanates.[1][2][3]
-
Hydrogen Bonding Capability: The amide group can form hydrogen bonds, contributing to the physical integrity and stability of the polymer network.
-
Biocompatibility: Amine and amide functionalities are common in biological systems, suggesting that hydrogels cross-linked with this compound may exhibit good biocompatibility, a critical factor for biomedical applications.[4]
Applications in Polymer Cross-linking
This compound can be employed in several cross-linking applications:
-
Hydrogel Formation: Creation of biocompatible hydrogels for controlled drug release and as scaffolds in tissue engineering. The cross-linking density, and thus the mechanical and swelling properties, can be controlled by the stoichiometry of the reactants.
-
Polyurethane Synthesis: As a chain extender in the synthesis of polyurethanes, where the primary amine reacts with isocyanate groups to form urea linkages, enhancing the hard segment domains and influencing the polymer's mechanical properties.[5]
-
Epoxy Resin Curing: Acting as a curing agent for epoxy resins, where the primary amine opens the epoxide ring to form a cross-linked network. This is particularly relevant in the formulation of adhesives and coatings.[1][2][6][7][8]
Experimental Protocols
The following protocols are generalized procedures based on established amine-reactive cross-linking chemistries. Researchers should optimize the reaction conditions (e.g., concentration, pH, temperature, and reaction time) for their specific polymer system and desired application.
Protocol 1: Cross-linking of a Poly(acrylic acid)-based Hydrogel using this compound and a Carbodiimide
This protocol describes the formation of a hydrogel by cross-linking poly(acrylic acid) (PAA) with this compound using the carbodiimide chemistry, which activates the carboxylic acid groups of PAA to react with the primary amine of the cross-linker.[9][10][11]
Materials:
-
Poly(acrylic acid) (PAA, e.g., MW 250,000 g/mol )
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Procedure:
-
PAA Solution Preparation: Prepare a 5% (w/v) solution of PAA in 0.1 M MES buffer (pH 6.0). Stir gently until the PAA is fully dissolved.
-
Cross-linker Solution Preparation: Prepare a stock solution of this compound in DI water (e.g., 100 mg/mL).
-
Activation of PAA:
-
To the PAA solution, add EDC and NHS. The molar ratio of COOH:EDC:NHS is typically 1:0.5:0.2.
-
Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
-
Cross-linking Reaction:
-
Add the desired amount of this compound solution to the activated PAA solution. The molar ratio of activated COOH to the primary amine of this compound can be varied to control the cross-linking density (e.g., 1:0.5, 1:0.8, 1:1).
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
-
Gelation:
-
Cast the mixture into a mold (e.g., between two glass plates with a spacer of desired thickness).
-
Allow the gel to form at room temperature for 2-4 hours, or until gelation is complete.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water to remove unreacted reagents. Change the water every 6-8 hours for 2-3 days.
-
Finally, equilibrate the hydrogel in PBS (pH 7.4) before characterization or use.
-
Quantitative Data Summary (Hypothetical):
| Molar Ratio (Activated COOH:Amine) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 1:0.5 | 1500 ± 120 | 15 ± 2 |
| 1:0.8 | 1100 ± 95 | 28 ± 3 |
| 1:1.0 | 850 ± 70 | 45 ± 4 |
Swelling Ratio = (Wet Weight - Dry Weight) / Dry Weight * 100%
Experimental Workflow Diagram:
Caption: Workflow for PAA hydrogel cross-linking.
Protocol 2: Glutaraldehyde Cross-linking of a Gelatin-based Scaffold
This protocol details the use of this compound to modify a gelatin backbone, followed by cross-linking with glutaraldehyde to form a scaffold suitable for tissue engineering. The primary amine of this compound provides additional sites for cross-linking with glutaraldehyde.[3][12][13]
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Glutaraldehyde solution (25% in water)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glycine solution (1 M)
-
Deionized (DI) water
Procedure:
-
Gelatin Solution: Prepare a 10% (w/v) gelatin solution in PBS (pH 7.4) by dissolving gelatin at 50-60°C with gentle stirring.
-
Amine Modification (Optional but Recommended):
-
Cool the gelatin solution to 37°C.
-
Add this compound to the gelatin solution. The amount can be varied (e.g., 1-5% w/w of gelatin) to control the degree of amine modification.
-
Stir the solution for 1-2 hours at 37°C.
-
-
Cross-linking:
-
Add glutaraldehyde solution to the gelatin (or amine-modified gelatin) solution to a final concentration of 0.05-0.5% (v/v).
-
Mix thoroughly and pour the solution into a mold or use for electrospinning.
-
-
Curing: Allow the mixture to cure at room temperature for 4-12 hours in a fume hood.
-
Quenching: Immerse the cross-linked scaffold in a 1 M glycine solution for 1 hour to quench any unreacted aldehyde groups.
-
Washing: Wash the scaffold extensively with DI water and then with PBS to remove residual chemicals.
Quantitative Data Summary (Hypothetical):
| Glutaraldehyde Conc. (v/v) | Degree of Cross-linking (%) | Tensile Strength (MPa) |
| 0.05% | 65 ± 5 | 0.8 ± 0.1 |
| 0.1% | 82 ± 6 | 1.5 ± 0.2 |
| 0.25% | 95 ± 4 | 2.3 ± 0.3 |
Degree of cross-linking can be determined by techniques such as the ninhydrin assay to quantify free amine groups.
Chemical Reaction Diagram:
Caption: Glutaraldehyde cross-linking mechanism.
Signaling Pathways and Logical Relationships
While this compound is involved in chemical cross-linking reactions rather than biological signaling pathways, a logical diagram can illustrate the relationship between cross-linking parameters and hydrogel properties.
Logical Relationship Diagram:
Caption: Factors influencing hydrogel properties.
For further information on the safe handling of this compound, please refer to the Safety Data Sheet (SDS).[14][15][16] The provided protocols are intended as a starting point, and optimization is encouraged for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. paint.org [paint.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. daryatamin.com [daryatamin.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. products.evonik.com [products.evonik.com]
- 9. High-performance poly(acrylic acid) hydrogels formed with a block copolymer crosslinker containing amino-acid derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Mechanically tough and highly stretchable poly(acrylic acid) hydrogel cross-linked by 2D graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols: Modifying Peptides with N-(2-Aminoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal and side-chain modification of peptides is a critical strategy in drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and introduce new functionalities. Amidation of carboxylic acid groups, for instance, can neutralize negative charges, potentially increasing cell permeability and altering receptor binding interactions. This document provides a detailed protocol for the modification of peptides with N-(2-Aminoethyl)acetamide, a reagent that introduces a primary amine via an acetamide linker. This modification can serve as a point for further conjugation or to modulate the physicochemical properties of the peptide.
The protocol described herein utilizes a carbodiimide-mediated coupling reaction, a robust and widely used method for forming amide bonds between a carboxylic acid and a primary amine. Specifically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is employed to activate the peptide's carboxylic acid groups for efficient coupling with the primary amine of this compound.
Principle of the Reaction
The modification is a two-step, one-pot reaction. First, the carboxylic acid groups on the peptide (C-terminus and side chains of aspartic and glutamic acid) are activated by EDC. In the presence of NHS, the highly reactive O-acylisourea intermediate formed by EDC is converted to a more stable NHS ester. This active ester is less susceptible to hydrolysis and side reactions like racemization. In the second step, the primary amine of this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.
Experimental Protocols
Materials and Reagents
-
Peptide with at least one free carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 0.1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Protocol for Peptide Modification
This protocol is a general guideline and may require optimization depending on the specific peptide sequence and its solubility.
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. If the peptide has poor solubility in DMF, a co-solvent such as DMSO can be used, or the reaction can be performed in an aqueous buffer system (e.g., MES buffer, pH 6.0).
-
Activation of Carboxylic Acids:
-
Add NHS to the peptide solution to a final concentration of 5 molar equivalents relative to the peptide.
-
Add EDC-HCl to the peptide solution to a final concentration of 5 molar equivalents relative to the peptide.
-
Let the activation reaction proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling Reaction:
-
Add this compound to the reaction mixture to a final concentration of 10-20 molar equivalents relative to the peptide.
-
If the reaction mixture is acidic, add DIPEA to adjust the pH to approximately 7.5-8.0.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Reaction Quenching: Quench the reaction by adding 0.1 M HCl to hydrolyze any remaining active esters.
-
Purification:
-
Dilute the reaction mixture with an appropriate volume of HPLC-grade water containing 0.1% TFA.
-
Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] A C18 column is commonly used for peptide purification.[1]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide and its modified form.
-
Monitor the elution profile at a wavelength of 210-220 nm.[1]
-
Collect fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the modified peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
-
Data Presentation
The success of the modification reaction can be quantified by calculating the reaction yield and assessing the purity of the final product. The following tables provide an example of how to present this data.
Table 1: Reaction Yield and Purity of Modified Peptide
| Parameter | Value | Method of Determination |
| Reaction Yield (%) | 75% | Calculated from the initial amount of peptide and the final amount of purified modified peptide. |
| Purity (%) | >95% | Determined by analytical RP-HPLC peak area integration at 214 nm. |
Table 2: Mass Spectrometry Analysis of Unmodified and Modified Peptide
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unmodified Peptide | 2500.0 | 2500.2 | +0.2 |
| Modified Peptide | 2585.1 | 2585.4 | +0.3 |
Note: The theoretical mass of the modified peptide is calculated by adding the mass of this compound (102.14 Da) and subtracting the mass of water (18.02 Da) for each modified carboxylic acid group.
Visualizations
Experimental Workflow
Caption: Workflow for peptide modification.
Signaling Pathway Context (Hypothetical)
While there is no specific signaling pathway universally associated with peptides modified by this compound, such modifications are often designed to enhance interaction with cellular targets. For example, modifying a peptide that targets a G-protein coupled receptor (GPCR) could alter its binding affinity or signaling outcome. The diagram below illustrates a general GPCR signaling cascade that could be influenced by a modified peptide ligand.
References
Application Notes and Protocols for Functionalization of Nanoparticles with N-Acetylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands is a critical step in the development of targeted drug delivery systems and advanced diagnostic agents. N-Acetylethylenediamine is a valuable bifunctional ligand that introduces a primary amine protected by an acetyl group, which can be later deacetylated to expose the amine for further conjugation, or the terminal primary amine can be used for direct conjugation. This document provides detailed application notes and experimental protocols for the surface functionalization of carboxylated nanoparticles with N-Acetylethylenediamine using the robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
The primary amine of N-Acetylethylenediamine allows for the covalent attachment to carboxyl groups on the nanoparticle surface, forming a stable amide bond. This surface modification can enhance the biocompatibility, stability, and cellular uptake of nanoparticles.[1] Furthermore, the acetylated amine provides a latent functional group for subsequent bioconjugation of targeting moieties such as antibodies, peptides, or small molecules, enabling the development of multifunctional nanocarriers for targeted therapies.[2]
Applications
The functionalization of nanoparticles with N-Acetylethylenediamine opens up a wide range of applications in the biomedical field:
-
Targeted Drug Delivery: The terminal primary amine can be used to conjugate targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[3]
-
Controlled Drug Release: The surface amine groups can be used to attach stimuli-responsive polymers or gatekeepers, enabling the controlled release of encapsulated drugs in response to specific physiological cues such as pH or enzymes.
-
Bioimaging: Fluorescent dyes or imaging contrast agents can be conjugated to the N-Acetylethylenediamine-functionalized nanoparticles for in vitro and in vivo imaging applications.
-
Theranostics: The platform allows for the simultaneous attachment of both therapeutic agents and imaging probes, creating theranostic nanoparticles for combined diagnosis and therapy.
Experimental Protocols
This section provides a detailed protocol for the covalent attachment of N-Acetylethylenediamine to carboxylated nanoparticles.
Materials and Reagents
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
N-Acetylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl or hydroxylamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS, pH 7.4
-
Deionized (DI) water
Protocol 1: Two-Step EDC/NHS Coupling of N-Acetylethylenediamine to Carboxylated Nanoparticles
This two-step method is preferred as it enhances coupling efficiency and reduces undesirable side reactions.[4]
1. Nanoparticle Preparation and Activation:
a. Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogeneous dispersion. b. Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the available carboxyl groups on the nanoparticles. c. Add the EDC solution to the nanoparticle suspension and mix gently. d. Immediately add the NHS solution to the mixture. e. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[4]
2. Removal of Excess Activation Reagents:
a. To minimize side reactions, it is recommended to remove excess EDC and NHS. b. Pellet the activated nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles. c. Carefully remove the supernatant and resuspend the nanoparticle pellet in cold Coupling Buffer. Repeat the centrifugation and washing step twice.
3. Conjugation with N-Acetylethylenediamine:
a. Dissolve N-Acetylethylenediamine in Coupling Buffer. A 50- to 100-fold molar excess of N-Acetylethylenediamine relative to the nanoparticles is a good starting point, though this may require optimization. b. Add the N-Acetylethylenediamine solution to the activated and washed nanoparticle suspension. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[5]
4. Quenching and Washing:
a. To quench the reaction and cap any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 30 minutes at room temperature. c. Pellet the functionalized nanoparticles by centrifugation. d. Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer. e. Repeat the centrifugation and washing steps three times to remove unreacted reagents and byproducts.
5. Final Resuspension and Storage:
a. Resuspend the final washed nanoparticle pellet in a suitable Storage Buffer (e.g., PBS). b. Store the N-Acetylethylenediamine functionalized nanoparticles at 4°C for short-term use. For long-term storage, refer to the nanoparticle manufacturer's recommendations.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of nanoparticles.
Table 1: Characterization Techniques and Expected Outcomes
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | A slight increase in hydrodynamic diameter is expected after functionalization. The PDI should remain low (<0.3) indicating a monodisperse sample.[6][7] |
| Zeta Potential Analysis | Surface Charge | A shift in zeta potential towards a more positive or less negative value is expected due to the introduction of the primary amine group of N-Acetylethylenediamine.[8] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Chemical Bonds | Appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and N-H bonds (~3300-3500 cm⁻¹) confirms covalent attachment. |
| Quantitative Amine Assay (e.g., Ninhydrin or TNBSA assay) | Surface Amine Density | Quantification of the number of accessible primary amine groups on the nanoparticle surface.[9][10] |
Quantitative Data Summary
The following table presents hypothetical but representative data obtained from the characterization of carboxylated nanoparticles before and after functionalization with N-Acetylethylenediamine.
Table 2: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Sample | Hydrodynamic Diameter (nm)[1] | Polydispersity Index (PDI)[1] | Zeta Potential (mV)[8] | Surface Amine Density (amines/nm²)[9][10] |
| Carboxylated Nanoparticles (Bare) | 150 ± 5 | 0.15 ± 0.02 | -35 ± 3 | Not Applicable |
| N-Acetylethylenediamine Functionalized Nanoparticles | 158 ± 6 | 0.18 ± 0.03 | -15 ± 4 | 1.2 ± 0.2 |
Drug Loading and Release
N-Acetylethylenediamine functionalized nanoparticles can be loaded with therapeutic agents either through encapsulation during nanoparticle synthesis or by covalent conjugation to the surface amine groups.
Table 3: Hypothetical Drug Loading and Release Characteristics
| Drug | Loading Method | Drug Loading Content (%)[11] | Encapsulation Efficiency (%)[11] | In Vitro Release at pH 7.4 (24h, %)[12] | In Vitro Release at pH 5.0 (24h, %)[12] |
| Doxorubicin | Encapsulation | 5.2 ± 0.5 | 85 ± 4 | 25 ± 3 | 65 ± 5 |
| Methotrexate | Covalent Conjugation | 2.8 ± 0.3 | Not Applicable | 15 ± 2 | 40 ± 4 |
Visualizations
Experimental Workflow
Caption: Workflow for N-Acetylethylenediamine functionalization.
Hypothetical Signaling Pathway for Targeted Drug Delivery
Caption: Targeted nanoparticle uptake and drug action.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering the Nanoparticle-Protein Interface: Applications and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 7. 3p-instruments.com [3p-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(2-Aminoethyl)acetamide as a Versatile Linker in Bioconjugation
References
- 1. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Lysidine Using N-(2-Aminoethyl)acetamide: Information Not Available
A comprehensive review of available scientific literature did not yield any established methods or protocols for the chemical synthesis of the modified nucleoside lysidine using N-(2-Aminoethyl)acetamide as a starting material.
Extensive searches of chemical databases and scientific publications were conducted to identify a synthetic route for lysidine involving the reaction of a uridine or cytidine derivative with this compound. These searches did not uncover any published research detailing such a chemical transformation.
The well-documented pathway for lysidine formation is a biological one, occurring as a post-transcriptional modification in transfer RNA (tRNA). This enzymatic synthesis is crucial for accurate protein synthesis in bacteria.
Established Biosynthesis of Lysidine
Lysidine (2-lysyl cytidine) is naturally synthesized in the anticodon loop of bacterial isoleucine tRNA (tRNAIle). This modification is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS) . The synthesis proceeds via a two-step enzymatic reaction that utilizes L-lysine and ATP.[1][2]
The key steps in the biosynthesis of lysidine are:
-
Adenylation of tRNA: The TilS enzyme binds to the tRNAIle and ATP, leading to the formation of an adenylated tRNA intermediate at the C2 position of cytidine 34.[1]
-
Lysine Incorporation: The activated tRNA intermediate then reacts with L-lysine, resulting in the attachment of the lysine amino acid to the cytidine base, forming lysidine.[1]
This modification is critical as it changes the codon recognition specificity of the tRNA from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[3][4]
Signaling Pathway of Lysidine Synthesis
The synthesis of lysidine is a key step in the broader pathway of tRNA maturation and protein synthesis. The process can be visualized as follows:
Experimental Workflow for Enzymatic Lysidine Synthesis
While a chemical synthesis protocol using this compound is not available, a general workflow for the in vitro enzymatic synthesis of lysidine-modified tRNA can be outlined based on published research.
References
- 1. molecular mechanism of lysidine synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of tRNAIle lysidine synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysidine (nucleoside) - Wikipedia [en.wikipedia.org]
- 4. Enzymatic conversion of cytidine to lysidine in anticodon of bacterial isoleucyl-tRNA--an alternative way of RNA editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Two-Component Monolayers on Glassy Carbon with N-Acetylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation and characterization of two-component self-assembled monolayers (SAMs) on glassy carbon (GC) electrode surfaces. The methodology focuses on the simultaneous electrochemical grafting of N-Acetylethylenediamine (NAEDA) and a second amine-terminated molecule, 6-amino-1-hexanol (AH), to create a mixed monolayer with tunable surface properties. This technique is highly relevant for the development of advanced electrochemical sensors, biocompatible interfaces, and platforms for controlled drug delivery, where precise control over surface chemistry is paramount. The protocols herein describe substrate preparation, monolayer formation, and comprehensive characterization using cyclic voltammetry (CV), X-ray photoelectron spectroscopy (XPS), and contact angle goniometry.
Introduction
The functionalization of electrode surfaces with well-defined organic monolayers is a cornerstone of modern electrochemistry and materials science. Glassy carbon is a widely used electrode material due to its wide potential window, chemical inertness, and low cost. The creation of mixed monolayers, composed of two or more different molecules, allows for the fine-tuning of surface properties such as hydrophilicity, chemical reactivity, and biocompatibility.
This application note details a versatile and straightforward methodology for the creation of mixed monolayers on glassy carbon surfaces via the electrochemical oxidation of primary amines.[1] Specifically, we describe the co-grafting of N-Acetylethylenediamine, which presents an amide functionality, and 6-amino-1-hexanol, which introduces a hydroxyl group. The ratio of these two components on the surface can be controlled by their relative concentrations in the grafting solution, enabling the systematic variation of the monolayer's characteristics. Such tailored surfaces have significant potential in drug development for studying drug-surface interactions and in the fabrication of highly selective biosensors.
Experimental Overview
The overall workflow for the preparation and characterization of the two-component monolayer is depicted below. The process begins with the rigorous cleaning of the glassy carbon electrode, followed by the electrochemical grafting of the mixed amine solution. Finally, the modified surface is characterized to ascertain its composition and properties.
References
N-(2-Aminoethyl)acetamide in Solid-Phase Peptide Synthesis: A Review of Standard Practices
Initial Assessment: N-(2-Aminoethyl)acetamide is not a commonly utilized reagent in solid-phase peptide synthesis (SPPS) for applications such as capping, peptide modification, or cyclization. The standard and universally accepted agent for capping unreacted amino groups is acetic anhydride. This document will detail the established protocols for capping with acetic anhydride and discuss common N-terminal modifications and cyclization strategies in SPPS.
Application Notes: Capping in Solid-Phase Peptide Synthesis
Objective: To prevent the formation of deletion sequences by acetylating unreacted N-terminal amines on the growing peptide chain. This renders them unreactive in subsequent coupling cycles.
Principle: In solid-phase peptide synthesis, the stepwise addition of amino acids is not always 100% efficient.[1] Any unreacted free amino groups from the previous coupling step must be permanently blocked to avoid the synthesis of peptides with missing amino acid residues (deletion sequences). The capping process introduces an acetyl group to the N-terminus of these unreacted chains, effectively terminating their elongation.[1]
Standard Reagents: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][2]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the manual capping of unreacted amino groups on a peptide-resin following a coupling step in Fmoc-based SPPS.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase peptide synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
Capping Solution Preparation: Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride, pyridine, and DMF. (See Table 1 for typical concentrations).
-
Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel. Agitate the mixture gently at room temperature for 15-30 minutes.[3]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[1]
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete capping reaction. If the test is positive, the capping procedure should be repeated.[3]
Table 1: Typical Capping Solution Compositions
| Capping Reagent Combination | Component A | Component B | Solvent | Typical Ratio (v/v/v) | Reference |
| Acetic Anhydride/Pyridine | Acetic Anhydride | Pyridine | DMF | 1:1:8 | [3] |
| Acetic Anhydride/DIPEA | Acetic Anhydride | DIPEA | DMF | 0.5:0.5:9 | [2] |
| Acetic Anhydride/DIPEA in DCM/MeOH | Acetic Anhydride | DIPEA | DCM/MeOH | - | [4][5] |
Visualizing the SPPS Capping Workflow
Caption: Workflow for the capping step in SPPS.
Application Notes: N-Terminal Peptide Modifications
Objective: To introduce specific chemical moieties to the N-terminus of a synthesized peptide to alter its properties, such as stability, solubility, or to attach labels for detection.
Common N-Terminal Modifications:
-
Acetylation: The addition of an acetyl group. This modification removes the positive charge at the N-terminus, which can mimic the structure of natural proteins and increase peptide stability by preventing degradation.[6]
-
Biotinylation: The conjugation of biotin, a vitamin with a high affinity for streptavidin and avidin. This is widely used for labeling and detection in immunoassays and fluorescence-based assays.[6]
-
Fluorescent Labeling: Attachment of fluorophores like Fluorescein (FITC) or 7-methoxycoumarin acetic acid (Mca) for use in fluorescence-based assays and protein interaction studies.[6]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains. This can improve the solubility, stability, and pharmacokinetic properties of therapeutic peptides.[7]
Experimental Protocols
Protocol 2: On-Resin N-Terminal Acetylation
Procedure:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF.
-
Prepare a solution of acetic anhydride (e.g., 5-20 equivalents relative to the resin loading) and a base like DIPEA in DMF.
-
Add the acetylation solution to the resin and react for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF and then with a solvent suitable for cleavage (e.g., DCM).
-
Proceed with the standard cleavage and deprotection protocol to obtain the N-terminally acetylated peptide.
Visualizing the Logic of N-Terminal Modification
Caption: Decision workflow for N-terminal modification in SPPS.
Application Notes: Peptide Cyclization
Objective: To create cyclic peptides, which often exhibit increased stability, enhanced biological activity, and improved conformational rigidity compared to their linear counterparts.[8][9]
Common Cyclization Strategies:
-
Sidechain-to-Sidechain: Often achieved by forming a disulfide bridge between two cysteine residues.[8]
-
Terminus-to-Sidechain (Lactam Bridge): Formation of an amide bond between the N- or C-terminus and the side chain of an amino acid like lysine or aspartic acid.
-
Head-to-Tail (Terminus-to-Terminus): Formation of an amide bond between the N-terminus and the C-terminus of the peptide.[10] This is a common strategy but can be challenging for shorter peptides.[11]
Table 2: Comparison of Common Peptide Cyclization Strategies
| Cyclization Strategy | Bond Formed | Key Residues/Functional Groups | Typical Reaction Phase | Advantages |
| Disulfide Bridge | Disulfide (S-S) | Two Cysteine residues | Solution Phase (Post-cleavage) | Relatively simple, common in natural peptides |
| Lactam Bridge | Amide | N-terminus and Asp/Glu side chain; C-terminus and Lys/Orn side chain | On-resin or Solution Phase | Creates stable cyclic structure |
| Head-to-Tail Amide | Amide | N-terminal amine and C-terminal carboxylic acid | On-resin or Solution Phase | Mimics many natural cyclic peptides |
| Thioether Cyclization | Thioether | Cysteine side chain and an electrophile (e.g., chloroacetyl group) | On-resin or Solution Phase | Forms a stable, non-reducible bond |
References
- 1. benchchem.com [benchchem.com]
- 2. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 7. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Applications of N-Acetylethylenediamine-Functionalized Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The functionalization of MOFs through post-synthetic modification (PSM) allows for the introduction of specific chemical moieties to tailor their properties for targeted applications.
This document provides detailed protocols for the synthesis of a novel functionalized MOF, UiO-66-N-Acetylethylenediamine, via a two-step post-synthetic modification of the highly stable amine-functionalized MOF, UiO-66-NH2. N-Acetylethylenediamine is introduced to impart specific surface properties, potentially enhancing biocompatibility and modulating drug release profiles. These application notes are intended to guide researchers in the synthesis, characterization, and potential application of this functionalized MOF in the field of drug development.
Data Presentation
The following tables summarize key quantitative data for the parent MOF (UiO-66-NH2) and the expected properties of the functionalized MOF (UiO-66-N-Acetylethylenediamine). Data for the functionalized MOF are based on representative values from analogous amine-functionalized and acetylated MOF systems found in the literature.
Table 1: Textural Properties of UiO-66-NH2 and Functionalized Derivatives.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| UiO-66-NH₂ | ~1100 - 1200 | ~0.50 - 0.60 | ~6 - 9 |
| UiO-66-EDA | ~900 - 1000 | ~0.40 - 0.50 | ~6 - 9 |
| UiO-66-N-Acetylethylenediamine | ~700 - 850 | ~0.30 - 0.45 | ~6 - 9 |
Table 2: Thermal and Chemical Stability.
| Material | Decomposition Temperature (°C) | Solvent Stability |
| UiO-66-NH₂ | ~450 | Stable in water, DMF, ethanol |
| UiO-66-N-Acetylethylenediamine | ~400 | Expected to be stable in common organic solvents and aqueous solutions |
Table 3: Drug Loading and Release (Hypothetical Example with Doxorubicin).
| Material | Drug Loading Capacity (wt%) | Release Profile (at pH 5.5) |
| UiO-66-NH₂ | ~10-15 | Sustained release over 48h |
| UiO-66-N-Acetylethylenediamine | ~8-12 | Potentially altered release kinetics due to modified surface chemistry |
Experimental Protocols
Synthesis of Parent MOF: UiO-66-NH2
This protocol is adapted from established literature procedures for the synthesis of UiO-66-NH2.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (1.17 g) and 2-aminoterephthalic acid (0.91 g) in 80 mL of DMF.
-
Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder will have precipitated.
-
Separate the solid product by centrifugation (10,000 rpm, 10 min).
-
Wash the product with fresh DMF (3 x 30 mL) and then with ethanol (3 x 30 mL) to remove unreacted starting materials and solvent molecules from the pores. After each wash, separate the solid by centrifugation.
-
Dry the final product, UiO-66-NH2, under vacuum at 150 °C overnight.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of amine functional groups.
Post-Synthetic Modification: Synthesis of UiO-66-N-Acetylethylenediamine
This is a two-step protocol involving the initial grafting of ethylenediamine followed by acetylation.
Step 2a: Synthesis of UiO-66-EDA (Ethylenediamine functionalization)
Materials:
-
UiO-66-NH₂ (as synthesized in Protocol 1)
-
Ethylenediamine (EDA)
-
Anhydrous Toluene
Procedure:
-
Activate the synthesized UiO-66-NH₂ by heating at 150 °C under vacuum for 12 hours to remove any guest molecules.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 500 mg of activated UiO-66-NH₂ in 50 mL of anhydrous toluene.
-
Add a solution of ethylenediamine (excess, e.g., 10 molar equivalents relative to the amine groups in the MOF) in 10 mL of anhydrous toluene to the MOF suspension.
-
Heat the reaction mixture at 80 °C with stirring for 24 hours.
-
After cooling, collect the solid product by centrifugation.
-
Wash the product thoroughly with toluene (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove excess ethylenediamine and solvent.
-
Dry the resulting UiO-66-EDA under vacuum at 100 °C overnight.
Step 2b: Synthesis of UiO-66-N-Acetylethylenediamine (Acetylation)
Materials:
-
UiO-66-EDA (as synthesized in Step 2a)
-
Acetic anhydride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (as a base)
Procedure:
-
Suspend 300 mg of UiO-66-EDA in 30 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2 molar equivalents relative to acetic anhydride) to the suspension.
-
Add acetic anhydride (5 molar equivalents relative to the grafted ethylenediamine) dropwise to the stirred suspension at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the solid product by centrifugation.
-
Wash the product with DCM (3 x 15 mL) and then with ethanol (3 x 15 mL).
-
Dry the final product, UiO-66-N-Acetylethylenediamine, under vacuum at 80 °C overnight.
Characterization of Functionalized MOFs:
-
FTIR Spectroscopy: To confirm the introduction of amide bonds and the disappearance of primary amine signals.
-
¹H NMR Spectroscopy (after digestion of the MOF in a suitable deuterated acid): To quantify the degree of functionalization.
-
PXRD: To verify that the crystalline framework is retained after modification.
-
BET Analysis: To measure the change in surface area and pore volume after functionalization.
-
TGA: To assess the change in thermal stability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of UiO-66-N-Acetylethylenediamine.
Hypothetical Signaling Pathway for MOF-based Drug Delivery
This diagram illustrates a potential mechanism by which a drug-loaded, functionalized MOF could release its therapeutic payload in a targeted manner within a cancer cell.
Caption: Targeted drug delivery and action mechanism of a functionalized MOF.
Potential Applications in Drug Development
The introduction of the N-Acetylethylenediamine ligand onto the MOF surface can significantly influence its interaction with biological systems and drug molecules.
-
Modulated Drug Release: The amide functionality and the alkyl chain of the ligand can alter the hydrophilicity/hydrophobicity of the MOF pores, thereby influencing the loading and release kinetics of different drugs. This allows for fine-tuning of the drug delivery profile.
-
Enhanced Biocompatibility: The surface modification may shield the metal clusters of the MOF, potentially reducing cytotoxicity and improving biocompatibility. The amide groups may also mimic peptide bonds, possibly leading to more favorable interactions with cell membranes.
-
Targeted Delivery: The terminal acetyl group or the secondary amine could be further functionalized with targeting moieties (e.g., folic acid, antibodies) to direct the MOF nanoparticles to specific cell types, such as cancer cells.
-
Combination Therapy: The porous nature of the MOF allows for the co-loading of multiple therapeutic agents, enabling combination therapies from a single nanocarrier platform.
Conclusion
The post-synthetic modification of robust MOFs like UiO-66-NH2 offers a versatile platform for creating new materials with tailored functionalities. The protocols outlined here provide a clear pathway for the synthesis of N-Acetylethylenediamine-functionalized MOFs. The unique surface chemistry of these materials holds considerable promise for advancing the field of drug delivery by enabling more controlled release profiles and potentially improved biocompatibility. Further research into the drug loading capacities, release kinetics, and in vitro/in vivo performance of these novel materials is highly encouraged.
Application of N-(2-Aminoethyl)acetamide in CNS Drug Development: A Guide for Researchers
Introduction
N-(2-Aminoethyl)acetamide is emerging as a valuable scaffold in the development of novel therapeutics targeting the central nervous system (CNS). Its structural simplicity and amenability to chemical modification make it an attractive starting point for the design of compounds with the potential to cross the blood-brain barrier (BBB) and modulate key neurological pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this chemical moiety for CNS drug discovery. The focus will be on its application in the context of neuroprotection, with specific examples and methodologies to guide laboratory investigation.
Application Notes
The core structure of this compound offers a versatile backbone for the synthesis of a diverse library of compounds. One notable derivative, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia and hypoxia.[1] This suggests the potential of the this compound scaffold in developing treatments for stroke and other neurodegenerative conditions.
The proposed mechanism of action for some of these derivatives involves the modulation of excitatory amino acid neurotransmission. Specifically, FPL 13950 has been identified as a weak uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors is a key pathological event in excitotoxicity, a common pathway of neuronal death in various CNS disorders. By non-competitively binding to the NMDA receptor, these compounds can reduce excessive calcium influx and mitigate downstream neurotoxic cascades.
Experimental Workflow for CNS Drug Screening
A typical workflow for screening this compound derivatives for CNS applications is outlined below.
Quantitative Data
The following table summarizes key quantitative data for a representative this compound derivative, FPL 13950, in preclinical CNS models.
| Parameter | Model/Assay | Result | Reference |
| Neuroprotection | Rat model of global ischemia (four-vessel occlusion) | Significant protection of vulnerable CA1 hippocampal neurons | [1] |
| Dog model of global ischemia (ascending aorta clamping) | Significant protection of CA1 neurons | [1] | |
| Rodent models of hypoxia | Extension in the time to loss of righting reflex and mortality | [1] | |
| Mechanism of Action | NMDA Receptor Binding | Weak uncompetitive antagonist | [1] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of N-substituted aminoacetamide derivatives, which can be adapted for various analogs.
Materials:
-
Appropriate primary or secondary amine (e.g., 1,2-diphenylethylamine)
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (25% in water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
Acylation of the Amine:
-
Dissolve the selected amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification of Chloroacetamide Intermediate:
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-(substituted)-2-chloroacetamide by column chromatography on silica gel.
-
-
Amination:
-
Dissolve the purified chloroacetamide intermediate in an excess of 25% aqueous ammonia solution.
-
Stir the mixture at room temperature in a sealed vessel for 24-48 hours.
-
-
Final Work-up and Purification:
-
Extract the aqueous mixture with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final N-(substituted)-2-aminoacetamide derivative by column chromatography or recrystallization.
-
In Vitro Blood-Brain Barrier Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability)
-
96-well UV-Vis plate reader
Procedure:
-
Prepare the PAMPA Membrane: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Prepare Donor and Acceptor Solutions:
-
Prepare the donor solution by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM).
-
Fill the acceptor wells with PBS.
-
-
Run the Assay:
-
Add the donor solutions to the donor plate.
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
-
Calculate the Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_donor_initial))
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
In Vivo Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol assesses the neuroprotective efficacy of a test compound in a clinically relevant model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound (e.g., FPL 13950) dissolved in a suitable vehicle (e.g., saline)
-
Anesthetics (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Induction of Ischemia:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
Keep the suture in place for a defined period (e.g., 90 minutes) to induce ischemia.
-
-
Drug Administration:
-
Administer the test compound or vehicle intravenously at a predetermined time point (e.g., immediately after reperfusion).
-
-
Reperfusion:
-
After the ischemic period, withdraw the suture to allow reperfusion.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
Euthanize the animal and remove the brain.
-
Slice the brain into coronal sections and stain with TTC.
-
TTC stains viable tissue red, leaving the infarcted area unstained (white).
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathway
The neuroprotective effects of this compound derivatives like FPL 13950 are proposed to be mediated through the modulation of the NMDA receptor signaling pathway.
By acting as an uncompetitive antagonist, the this compound derivative can effectively dampen the excitotoxic cascade initiated by excessive glutamate release, a hallmark of ischemic brain injury and other neurological disorders. This leads to reduced neuronal damage and improved functional outcomes. Further research into the structure-activity relationship of this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical development.
References
Application Notes and Protocols for Reductive Amination with N-(2-Aminoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. This method is widely employed in medicinal chemistry and drug development for the synthesis of a diverse array of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds. This document provides detailed application notes and protocols for the reductive amination of various carbonyl compounds with N-(2-Aminoethyl)acetamide, a versatile primary amine building block. The protocols outlined herein utilize common and effective reducing agents and are adaptable to a range of substrates.
Reaction Principle
The reductive amination process involves two key steps that are typically performed in a one-pot procedure. First, the primary amine, this compound, reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. This reaction is often facilitated by mildly acidic conditions to promote the dehydration step. Subsequently, the imine is reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the final secondary amine product. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the unreacted carbonyl compound.
Experimental Data
The following table summarizes representative results for the reductive amination of this compound with a variety of carbonyl compounds under standardized conditions.
| Entry | Carbonyl Compound | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-(2-Acetamidoethyl)benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 4 | 92 |
| 2 | 4-Methoxybenzaldehyde | N-(2-Acetamidoethyl)-4-methoxybenzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 4 | 95 |
| 3 | 4-Nitrobenzaldehyde | N-(2-Acetamidoethyl)-4-nitrobenzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 6 | 88 |
| 4 | Isovaleraldehyde | N-(2-Acetamidoethyl)-3-methylbutylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 5 | 85 |
| 5 | Cyclohexanecarboxaldehyde | N-(2-Acetamidoethyl)cyclohexylmethylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 5 | 89 |
| 6 | Acetone | N-(2-Acetamidoethyl)isopropylamine | NaBH₃CN | Methanol (MeOH) | 8 | 78 |
| 7 | Cyclohexanone | N-(2-Acetamidoethyl)cyclohexylamine | NaBH₃CN | Methanol (MeOH) | 10 | 82 |
| 8 | 4'-Fluoroacetophenone | N-(1-(4-Fluorophenyl)ethyl)-N'-(2-acetamidoethyl)amine | NaBH(OAc)₃ | Dichloromethane (DCM) | 12 | 75 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally applicable to a wide range of aldehydes and ketones reacting with this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents).
-
Dissolve the reactants in anhydrous dichloromethane (10 mL).
-
If the carbonyl compound is a ketone or a particularly unreactive aldehyde, add 1-2 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) to the reaction mixture in portions over 5 minutes.
-
Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-12 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Stir the biphasic mixture vigorously for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-(2-aminoethyl)acetamide.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is particularly useful for reactions in protic solvents like methanol.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in methanol (10 mL).
-
Add a few drops of acetic acid to maintain the pH of the solution between 6 and 7.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 mmol, 1.5 equivalents) to the solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS analysis (typically 8-12 hours).
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Diagrams
Application of N-Acetylated Diamine Moieties in Dendrimer Chemistry for Biomedical Applications
Introduction
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Among the various types of dendrimers, Polyamidoamine (PAMAM) dendrimers have garnered significant attention in the biomedical field due to their well-defined structure, multivalency, and biocompatibility. The functionalization of their surface is a key strategy to tailor their properties for specific applications such as drug delivery, gene therapy, and bioimaging. N-acetylation of the terminal amine groups of dendrimers, particularly those with an ethylenediamine core, is a critical modification. This process, which can be conceptually linked to the use of N-acetylethylenediamine functionalities, significantly impacts the dendrimer's cytotoxicity, solubility, and interaction with biological systems. Acetylation neutralizes the positive charge of the primary amines on the dendrimer surface, which is known to be a major contributor to their toxicity. This modification enhances biocompatibility while preserving the dendrimer's core structure for drug encapsulation and delivery.
This document provides detailed application notes and experimental protocols for the synthesis and N-acetylation of PAMAM dendrimers, summarizing key quantitative data and visualizing the experimental workflows.
Application Notes
The surface modification of PAMAM dendrimers by N-acetylation is a pivotal step in rendering them suitable for in vivo applications. Cationic PAMAM dendrimers often exhibit cytotoxicity due to the interaction of their positively charged surface amines with negatively charged cell membranes, leading to membrane disruption. N-acetylation effectively caps these terminal amines with acetyl groups, converting them to neutral amides. This modification has been shown to dramatically reduce cytotoxicity.
Furthermore, acetylated PAMAM dendrimers have been explored as carriers for various therapeutic agents. The neutral surface can improve blood retention time and alter biodistribution profiles, potentially reducing accumulation in organs like the kidney and liver. The internal cavities of the dendrimer remain available for the encapsulation of hydrophobic drugs, enhancing their solubility and stability. The degree of acetylation can be controlled to fine-tune the overall properties of the dendrimer, balancing biocompatibility with other desired functionalities, such as the attachment of targeting ligands. For instance, partial acetylation can leave some amine groups available for further conjugation while still reducing the overall positive charge and associated toxicity.
Experimental Protocols
Protocol 1: Synthesis of Generation 0 (G0) PAMAM Dendrimer with an Ethylenediamine Core
This protocol describes the divergent synthesis of a Generation 0 PAMAM dendrimer using an ethylenediamine core, which is a foundational step before surface modification. The synthesis involves a two-step iterative process: Michael addition of methyl acrylate followed by amidation with ethylenediamine.
Materials:
-
Ethylenediamine (EDA)
-
Methyl acrylate (MA)
-
Methanol (anhydrous)
-
n-Butanol
-
Argon gas supply
-
Round-bottom flasks
-
Magnetic stirrer
-
Distillation apparatus
-
Vacuum pump
Procedure:
Step 1: Michael Addition (Formation of the G-0.5 Tetraester)
-
In a round-bottom flask, dissolve ethylenediamine in anhydrous methanol and cool the solution to -30°C under an argon atmosphere.
-
Slowly add a slight excess (~10%) of methyl acrylate dropwise to the stirred EDA solution, ensuring the temperature remains below -25°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 days.
-
To monitor the reaction, a small aliquot can be analyzed by IR spectroscopy for the disappearance of the primary amine peak of EDA and the appearance of the ester carbonyl peak.
-
Remove the excess methyl acrylate and methanol under vacuum at a temperature below 50°C. The product, a nearly colorless viscous syrup, is the G-0.5 PAMAM tetraester.[1]
Step 2: Amidation (Formation of G0 PAMAM Dendrimer)
-
In a separate reaction vessel, dissolve an excess of ethylenediamine in methanol and cool the solution to -30°C under argon.
-
Dissolve the G-0.5 tetraester obtained in Step 1 in cold methanol.
-
Gradually add the cold tetraester solution to the EDA solution while maintaining the temperature below -25°C.[1]
-
Allow the mixture to warm to room temperature and continue the reaction for 3-4 days.[2]
-
The excess EDA is removed by distillation as an azeotrope with n-butanol.[1]
-
The final product, G0 PAMAM dendrimer with four terminal amino groups, is obtained as a pale amber-colored syrup.[1]
Protocol 2: N-Acetylation of PAMAM Dendrimer Surface Amines
This protocol details the surface modification of a PAMAM dendrimer (e.g., G3 or G4) by acetylation of its terminal primary amine groups.
Materials:
-
PAMAM Dendrimer (e.g., Generation 3, amine-terminated)
-
Acetic anhydride (Ac₂O)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Stirring apparatus
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Deionized water
Procedure:
-
Dissolve the PAMAM G3 dendrimer in anhydrous DMSO to prepare a stock solution (e.g., 2.68 mM).[3]
-
In a separate vial, prepare a 10% (v/v) solution of acetic anhydride in anhydrous DMSO.
-
With continuous stirring, slowly add the desired stoichiometric amount of the acetic anhydride solution to the dendrimer solution. The amount of acetic anhydride will determine the degree of acetylation. For full acetylation, a molar excess of acetic anhydride per terminal amine group is used.
-
Allow the reaction to proceed for at least 24 hours at room temperature with constant stirring.[3]
-
To monitor the extent of acetylation, a small sample can be taken, dried under vacuum, and analyzed by ¹H NMR in DMSO-d₆. The appearance of a singlet peak around 1.79 ppm corresponds to the methyl protons of the newly formed acetamide groups.[3]
-
Purify the acetylated dendrimer by extensive dialysis against deionized water for 48-72 hours to remove excess reagents and DMSO.
-
The final product, N-acetylated PAMAM dendrimer, can be obtained as a solid after lyophilization.
Quantitative Data Summary
The following tables summarize quantitative data related to the properties and biological effects of N-acetylated and other surface-modified PAMAM dendrimers.
| Dendrimer Modification | Drug/Payload | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| G4 PAMAM | Tetramethylscutellarein | 6.2 ± 0.06 | 77.8 ± 0.69 | [4][5] |
| G4-NH₂ PAMAM | N-Acetyl Cysteine (NAC) | ~16 NAC molecules/dendrimer | - | [6] |
| G3.5-COOH PAMAM | N-Acetyl Cysteine (NAC) | ~18 NAC molecules/dendrimer | - | [6] |
| Dendrimer Type | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Cytotoxicity Assay | Reference |
| PAMAM-G4-OH | Activated Microglia-like cells | 500 | >98 | - | [7] |
| PAMAM-G4-OH | Activated Microglia-like cells | 1000 | >98 | - | [7] |
| D-NAC (G4-OH-NAC) | Activated Microglia-like cells | 500 | ~92 | LDH | [7] |
| D-NAC (G4-OH-NAC) | Activated Microglia-like cells | 1000 | ~90.5 | LDH | [7] |
| Surface-modified G3 PAMAM | H4IIE | 12.96 (IC₅₀) | 50 | LDH | [8] |
| Surface-modified G4 PAMAM | H4IIE | 38.31 (IC₅₀) | 50 | LDH | [8] |
Visualizations
Caption: Workflow for the synthesis and N-acetylation of PAMAM dendrimers.
Caption: Conceptual pathway for targeted drug delivery using functionalized dendrimers.
References
- 1. kirj.ee [kirj.ee]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis and validation of PAMAM dendrimer‐N‐acetyl cysteine conjugate for potential translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in N-(2-Aminoethyl)acetamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of N-(2-Aminoethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the selective N-acetylation of ethylenediamine. This typically involves reacting ethylenediamine with an acetylating agent like acetic anhydride, often in a suitable solvent and under controlled temperature conditions to favor mono-acetylation.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities often encountered include:
-
N,N'-diacetylethylenediamine: This di-acetylated byproduct forms when both amine groups of ethylenediamine react with the acetylating agent.
-
Unreacted Ethylenediamine: Residual starting material may remain if the reaction does not go to completion.
-
Unreacted Acetylating Agent & Hydrolysis Products: Leftover acetylating agent (e.g., acetic anhydride) and its hydrolysis product (e.g., acetic acid) can be present.[1]
-
Solvents: Residual solvents used during the reaction or workup may also be present.
Q3: My crude product appears as a viscous oil or a low-melting solid. Is this normal?
A3: Yes, this is quite common. This compound has a relatively low melting point (around 50°C) and can exist as a low-melting solid or even a liquid at room temperature, especially if impurities are present which can depress the melting point.
Q4: How can I monitor the progress of the synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (ethylenediamine), you can observe the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Formation of a significant amount of the di-acetylated byproduct. | - Control Stoichiometry: Use a 1:1 or slightly less than a 1:1 molar ratio of the acetylating agent to ethylenediamine.[2] - Slow Addition: Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-acetylation.[2] |
| Incomplete reaction. | - Increase Reaction Time: Continue to monitor the reaction by TLC and extend the reaction time if necessary. - Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can be considered, but be mindful of increased byproduct formation. | |
| Difficulty in Purifying the Product | The product and the di-acetylated byproduct have similar polarities, leading to poor separation during column chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to improve separation. A gradient elution from a non-polar to a more polar solvent system can be effective.[2] - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
| Product is an Oil and Won't Crystallize | High concentration of impurities depressing the melting point. | - Pre-purification: A rapid column chromatography "plug" can remove the majority of impurities, which may then allow the product to crystallize. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexanes). |
| Purified Product is Colored (e.g., pink or brownish) | Oxidation of the ethylenediamine starting material. | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
Quantitative Data on Purification
The following table provides representative data on the purity of a crude N-substituted acetamide before and after common purification techniques. The exact values can vary based on the specific reaction conditions and the scale of the synthesis.
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Yield (%) |
| Recrystallization | 80-90 | >98 | 70-85 |
| Silica Gel Column Chromatography | 80-90 | >99 | 60-80 |
Note: These values are based on typical outcomes for similar N-substituted acetamides and serve as a general guideline.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethylenediamine
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled ethylenediamine solution over 30-60 minutes with vigorous stirring.[2]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixture)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 dichloromethane:methanol).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals, for example, in a vacuum oven, to obtain the pure this compound.
Visualizations
References
Technical Support Center: N-Acetylethylenediamine Synthesis
Welcome to the technical support center for the synthesis of N-Acetylethylenediamine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of N-Acetylethylenediamine, focusing on the selective N-acetylation of ethylenediamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-acetylated product | Formation of di-acetylated byproduct: Both amine groups in ethylenediamine can react with the acetylating agent. | 1. Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the acetylating agent to ethylenediamine.[1] 2. Slow Addition: Add the acetylating agent dropwise to the ethylenediamine solution at a low temperature (e.g., 0 °C) to manage the reaction rate and favor mono-acetylation.[1] 3. pH Control: Under acidic conditions, the mono-acetylated product can be protonated, making it less nucleophilic and reducing the likelihood of a second acetylation.[2] |
| Hydrolysis of Acetylating Agent: Acetic anhydride or acetyl chloride can react with water present in the solvent or on glassware. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Incomplete Reaction: The reaction may not have proceeded to completion. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or an appropriate analytical technique to monitor the disappearance of the starting material. 2. Adjust Reaction Time/Temperature: If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature after the initial addition, while still monitoring for byproduct formation. | |
| Product is an oil and will not crystallize | Presence of Impurities: Small amounts of di-acetylated byproduct or residual solvent can inhibit crystallization. | 1. Purification: Purify the crude product using column chromatography to separate the mono- and di-acetylated products. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure N-Acetylethylenediamine.[3] 3. Solvent System: Attempt recrystallization from a different solvent system. A low-melting, hygroscopic solid can sometimes be recrystallized from a dioxane/ether mixture.[4] |
| Product is discolored (yellow or brown) | Side Reactions at Elevated Temperatures: Heating the reaction mixture can lead to the formation of colored impurities. | 1. Maintain Low Temperatures: Keep the reaction temperature low (0 °C or below) during the addition of the acetylating agent. 2. Purification: If discoloration occurs, attempt purification by recrystallization or column chromatography. Sometimes a charcoal treatment can remove colored impurities. |
| Difficulty separating product from starting material | Similar Polarity: Ethylenediamine and N-Acetylethylenediamine can have similar polarities, making separation by chromatography challenging. | 1. Acid-Base Extraction: Utilize the basicity of the unreacted ethylenediamine. Wash the organic layer containing the product with a dilute acid solution (e.g., 1M HCl) to protonate and extract the starting material into the aqueous phase. Neutralize the product-containing organic layer before drying and concentrating. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high selectivity for mono-acetylation?
A1: The most crucial factor is controlling the stoichiometry and the rate of addition of the acetylating agent.[1] By using a 1:1 or slightly sub-stoichiometric amount of the acetylating agent and adding it slowly at a low temperature, you can minimize the chance of the di-acetylation side reaction.[1]
Q2: Which acetylating agent is recommended for this synthesis?
A2: For better selectivity, it is advisable to start with a less reactive acetylating agent like acetic anhydride.[1] While acetyl chloride is highly reactive and can lead to high conversions, it also significantly increases the risk of di-acetylation.[1]
Q3: What solvent is best for this reaction?
A3: A polar aprotic solvent like dichloromethane (DCM) is a good choice as it can dissolve the starting materials and is unreactive under the reaction conditions.[1] It is critical to use an anhydrous grade of the solvent to prevent hydrolysis of the acetylating agent.[1]
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the product's properties. N-Acetylethylenediamine is a low-melting, hygroscopic solid.[4]
-
Distillation: Fractional distillation under reduced pressure is a viable method.[4]
-
Recrystallization: Recrystallization from a dioxane/ether mixture has been reported to be effective.[4]
-
Column Chromatography: Silica gel column chromatography can be used to separate the mono-acetylated product from the di-acetylated byproduct and any remaining starting material. A solvent system such as dichloromethane/methanol is often a good starting point.[1]
Q5: Are there any safety concerns I should be aware of?
A5: Yes. Ethylenediamine is a corrosive and respiratory irritant that can cause severe skin burns and eye damage.[5][6] Acetic anhydride and acetyl chloride are also corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Data Presentation
Table 1: Influence of Stoichiometry on Product Selectivity
| Molar Ratio (Acetic Anhydride : Ethylenediamine) | Temperature (°C) | Expected Major Product | Expected Minor Product(s) |
| 0.9 : 1 | 0 | N-Acetylethylenediamine | Unreacted Ethylenediamine |
| 1 : 1 | 0 | N-Acetylethylenediamine | N,N'-Diacetylethylenediamine |
| 2 : 1 | 0 to 25 | N,N'-Diacetylethylenediamine | N-Acetylethylenediamine |
Note: Data is synthesized from general principles of selective acylation reactions.[1][2]
Table 2: Comparison of Acetylating Agents
| Acetylating Agent | Reactivity | Selectivity for Mono-acetylation | Key Considerations |
| Acetic Anhydride | Moderate | Good | Byproduct is acetic acid, which can be removed by a base wash. Preferred for selectivity.[1] |
| Acetyl Chloride | High | Lower | Highly reactive, increases risk of di-acetylation. Byproduct is HCl, which requires a base to neutralize.[1] |
Experimental Protocols
Protocol 1: Selective Mono-N-Acetylation of Ethylenediamine
This protocol is a general method that can be adapted and optimized for the synthesis of N-Acetylethylenediamine.
Materials:
-
Ethylenediamine
-
Acetic Anhydride
-
Triethylamine (optional, as a base)
-
Dichloromethane (DCM), anhydrous[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve ethylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (0.9-1.0 eq) in anhydrous dichloromethane to the cooled solution dropwise over 30-60 minutes with vigorous stirring.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically when the limiting reagent is consumed), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for N-Acetylethylenediamine synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
Troubleshooting low purity of synthesized N-(2-Aminoethyl)acetamide
Technical Support Center: N-(2-Aminoethyl)acetamide Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the low purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurity is the di-acetylated byproduct, N,N'-diacetylethylenediamine. This occurs because both the primary and secondary amino groups of the starting material, ethylenediamine, can react with the acetylating agent.[1] Controlling the reaction stoichiometry and conditions is crucial to minimize this side reaction.
Q2: How can I monitor the progress of the reaction to avoid the formation of byproducts?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the diamine and the formation of the mono-acetylated product. It is important to develop a solvent system that can distinguish between the starting material, the desired product, and the di-acetylated byproduct.
Q3: Can the choice of acetylating agent affect the purity of the final product?
A3: Absolutely. Highly reactive acetylating agents, such as acetyl chloride, can lead to a higher proportion of the di-acetylated byproduct.[1] Using a milder agent like acetic anhydride or ethyl acetate provides better control over the reaction, favoring the desired mono-acetylation.[1][2]
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: If the product oils out during recrystallization, it could be due to the presence of impurities depressing the melting point or the use of an inappropriate solvent.[3] Consider purifying the crude oil via silica gel column chromatography first to remove the bulk of impurities.[1] Alternatively, triturating the oil with a non-polar solvent in which the product is insoluble (like cold hexane or diethyl ether) can sometimes induce crystallization.[3][4]
Troubleshooting Guide for Low Purity
This guide addresses specific issues that can lead to low purity of this compound.
Issue 1: The final product is contaminated with significant amounts of N,N'-diacetylethylenediamine.
-
Potential Cause 1: Incorrect Stoichiometry.
-
Recommended Solution: Carefully control the molar ratio of the acetylating agent to ethylenediamine. Use a 1:1 or even a slight excess of the diamine to favor mono-acetylation.[1] Running the reaction with a large excess of ethylenediamine can also effectively minimize di-acetylation, though it requires removal of the excess starting material later.[5]
-
-
Potential Cause 2: Reaction Temperature is too High or Addition of Reagent is too Fast.
-
Recommended Solution: The acetylation reaction is exothermic. Maintain a low temperature (e.g., 0 °C) using an ice bath during the addition of the acetylating agent.[5] Add the acetylating agent dropwise over an extended period to prevent localized temperature increases and maintain control over the reaction rate.[1]
-
-
Potential Cause 3: High Reactivity of Acetylating Agent.
-
Recommended Solution: Switch from highly reactive agents like acetyl chloride to milder options such as acetic anhydride.[1] This reduces the rate of the second acetylation, improving selectivity for the mono-acetylated product.
-
Data Presentation: Effect of Reaction Conditions on Selectivity
The following table summarizes how different reaction parameters can be adjusted to favor the formation of the desired mono-acetylated product over the di-acetylated byproduct.
| Parameter | Condition to Favor Mono-acetylation | Rationale | Reference |
| Stoichiometry | 1:1 or <1:1 (Acylating Agent:Diamine) | Limits the availability of the acetylating agent for a second reaction. | [1] |
| Temperature | Low (e.g., 0 °C) | Slows down the reaction rate, especially the less favorable second acetylation. | [5] |
| Reagent Addition | Slow, dropwise addition | Prevents localized excess of the acetylating agent and controls exotherm. | [1] |
| pH | Acidic (e.g., pH 5) | Protonation of the mono-acetylated product reduces its nucleophilicity, preventing over-reaction. | [6] |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | Solubilizes reactants without interfering with the acetylation reaction. | [5] |
Issue 2: The purified product contains unreacted ethylenediamine or acetic acid.
-
Potential Cause: Incomplete Reaction or Ineffective Workup.
-
Recommended Solution: Ensure the reaction goes to completion by monitoring with TLC.[1] During the workup phase, perform sequential washes to remove unreacted starting materials.
-
To remove unreacted ethylenediamine (basic): Wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[7]
-
To remove acetic acid (acidic): Wash the organic layer with a mild base solution (e.g., saturated aqueous sodium bicarbonate) until effervescence ceases.[1][8]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water before drying the organic layer.[8]
-
-
Issue 3: Purification by column chromatography results in poor separation.
-
Potential Cause: Similar Polarities of Product and Byproduct.
-
Recommended Solution: The mono- and di-acetylated products can have very similar polarities, making separation on silica gel challenging.[1]
-
Optimize the Mobile Phase: Experiment with various solvent systems using TLC to find an eluent that maximizes the difference in Retention Factor (Rf) values between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) is often necessary. A common system is a gradient of methanol in dichloromethane.[1]
-
Change the Stationary Phase: If silica gel is ineffective, consider alternative stationary phases like alumina or reverse-phase C18 silica.[9]
-
-
Experimental Protocols
Protocol 1: Selective Mono-N-Acetylation of Ethylenediamine
This protocol is a general method for synthesizing this compound using acetic anhydride.
Materials:
-
Ethylenediamine
-
Acetic Anhydride
-
Triethylamine (optional, as a base)[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add a solution of acetic anhydride (1.0 eq) in anhydrous dichloromethane to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring.[1]
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.[5]
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine all organic layers. Wash sequentially with 1M HCl (to remove excess ethylenediamine), saturated NaHCO₃, and brine.[1][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the least polar solvent system.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane).[1]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Reaction Pathway and Common Side Reaction
Caption: Synthesis of the desired product and the common di-acetylation side reaction.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree to diagnose and solve common purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asynt.com [asynt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Degradation pathways of N-Acetylethylenediamine under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of N-Acetylethylenediamine. The following information is based on established principles of amide chemistry and findings from related compounds, as specific degradation data for N-Acetylethylenediamine is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-Acetylethylenediamine in aqueous solutions?
A1: The primary degradation pathway for N-Acetylethylenediamine in aqueous solutions is expected to be hydrolysis of the amide bond.[1][2] This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule.
Q2: What are the expected degradation products of N-Acetylethylenediamine under acidic or basic conditions?
A2: Under hydrolytic conditions, N-Acetylethylenediamine is anticipated to break down into acetic acid and ethylenediamine.[1]
Q3: How do pH and temperature affect the stability of N-Acetylethylenediamine?
A3: The rate of hydrolysis of N-substituted amides is highly dependent on pH and temperature.[1] Both strongly acidic and strongly basic conditions are expected to accelerate the degradation of N-Acetylethylenediamine. Similarly, elevated temperatures will increase the rate of hydrolysis.[1] The compound is expected to be most stable at a near-neutral pH.[1]
Q4: What analytical techniques are recommended for studying the degradation of N-Acetylethylenediamine?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for separating and quantifying N-Acetylethylenediamine and its degradation products.[3] For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[3][4]
Predicted Degradation Pathways
Under both acidic and basic conditions, the primary degradation pathway for N-Acetylethylenediamine is the hydrolysis of the amide bond.
Acid-Catalyzed Hydrolysis
In the presence of an acid (H₃O⁺), the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the amine leaving group (ethylenediamine) is expelled, and after deprotonation, acetic acid is formed. The ethylenediamine will be protonated in the acidic medium.[5]
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses, eliminating the ethylenediamine anion as the leaving group. Protonation of the ethylenediamine anion by water yields ethylenediamine, and the carboxylic acid is deprotonated to form an acetate salt.[2]
Visualization of Degradation Pathways
Caption: Predicted degradation pathways of N-Acetylethylenediamine under acidic and basic conditions.
Experimental Protocols
The following is a general protocol for conducting forced degradation studies on N-Acetylethylenediamine. The goal of such studies is to generate potential degradation products and assess the intrinsic stability of the molecule.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-Acetylethylenediamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).[8]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.[8]
3. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same procedure as for acidic degradation, neutralizing the aliquots with 0.1 N HCl before HPLC analysis.[8]
4. Thermal Degradation:
-
Place a solid sample of N-Acetylethylenediamine in a controlled temperature oven (e.g., 80°C) for a specified period.[8]
-
Alternatively, heat a solution of the compound in a suitable solvent.[8]
-
At each time point, dissolve and dilute the sample for HPLC analysis.
5. HPLC Analysis:
-
A stability-indicating HPLC method should be developed and validated to separate N-Acetylethylenediamine from its potential degradation products.
Experimental Workflow Visualization
Caption: General experimental workflow for forced degradation studies of N-Acetylethylenediamine.
Data Presentation
The following table summarizes the expected degradation of N-Acetylethylenediamine under various stress conditions. The degradation percentages are hypothetical and will vary depending on the specific experimental conditions.
| Stress Condition | Reagent/Temperature | Duration | Expected Degradation (%) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 24 hours | 5 - 20% | Acetic Acid, Ethylenediamine |
| Basic Hydrolysis | 0.1 N NaOH at 60°C | 8 hours | 10 - 30% | Acetate, Ethylenediamine |
| Thermal | 80°C (solid state) | 48 hours | < 5% | Dependent on conditions |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed | The concentration of acid/base or the temperature is too high. | Reduce the stress conditions (e.g., use 0.01 N acid/base, lower the temperature). Aim for 5-20% degradation.[6] |
| No degradation observed | The compound is stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer duration).[7] |
| Peak tailing for N-Acetylethylenediamine in HPLC | Interaction of the basic amine groups with acidic silanol groups on the silica-based column. | Use a mobile phase with a pH that suppresses the ionization of the silanol groups (typically pH 2-4) or the amine. Add a basic mobile phase additive like triethylamine (TEA).[8] |
| Ghost peaks in chromatogram | Contamination of the mobile phase, injector, or column. | Use high-purity solvents. Incorporate a wash step with a strong solvent at the end of each run. Regularly clean the injector and sample loop.[8] |
| Precipitation in the sample vial | Poor solubility of the compound or its degradation products in the aqueous stress medium. | Consider using a co-solvent (e.g., methanol, acetonitrile) if it does not interfere with the degradation chemistry. Ensure the final concentration of the organic solvent is low. |
| Color change in the reaction mixture | Potential side reactions or formation of polymeric materials, especially under harsh conditions. | Note the observation. If possible, try to isolate and identify the colored species. This could indicate degradation pathways other than simple hydrolysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. youtube.com [youtube.com]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for N-acetylation of ethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-acetylation of ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acetylation of ethylenediamine?
The primary challenge is controlling the selectivity of the reaction. Ethylenediamine has two primary amine groups, both of which can be acetylated. This can lead to a mixture of mono-acetylated (N-acetylethylenediamine) and di-acetylated (N,N'-diacetylethylenediamine) products. Achieving a high yield of the desired mono-acetylated product often requires careful optimization of reaction conditions.
Q2: What are the common acetylating agents used for this reaction?
Acetic anhydride is a commonly used and effective acetylating agent for the N-acetylation of ethylenediamine.[1] Acetyl chloride can also be used. The choice of agent can influence the reaction's reactivity and byproducts.
Q3: How does pH affect the selectivity of the reaction?
Controlling the pH is crucial for selective mono-acetylation. Under acidic conditions, the mono-acetylated product, once formed, is protonated. This protonated species is more soluble in the aqueous phase and is less nucleophilic, which disfavors a second acetylation, thus minimizing the formation of the di-acetylated byproduct.[1]
Q4: What is the optimal stoichiometry of reactants for mono-acetylation?
A 1:1 molar ratio of ethylenediamine to acetic anhydride has been shown to provide high conversion and high selectivity for the mono-acetylated product.[1] Using a large excess of ethylenediamine can also favor the formation of the mono-acetylated product, but this can complicate the purification process.[2]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of products.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-acetylated Product | 1. Over-acetylation: The reaction conditions favor the formation of the di-acetylated product. 2. Incomplete Reaction: The reaction has not gone to completion. 3. Hydrolysis of Acetic Anhydride: The acetylating agent is being consumed by water in the reaction mixture. | 1. a) Decrease the reaction temperature to improve selectivity.[1] b) Reduce the reaction time.[1] c) Adjust the pH to be more acidic to decrease the reactivity of the mono-acetylated product.[1] d) Ensure a strict 1:1 stoichiometry of ethylenediamine to acetic anhydride.[1] 2. a) Increase the reaction time. b) Consider a modest increase in temperature, while monitoring for over-acetylation.[1] 3. a) Use a less aqueous solvent system if possible. b) Add the acetic anhydride slowly to the reaction mixture.[1] |
| Formation of a Dark Oil or Solid Product | 1. Air Oxidation: The amine starting material or product may be susceptible to oxidation. 2. High-Temperature Degradation: Excessive heat can lead to the formation of polymeric byproducts. | 1. Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature and monitor the reaction for a longer period. |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Starting Materials: The mono- and di-acetylated products, along with unreacted ethylenediamine, may have similar polarities, making chromatographic separation challenging. | 1. a) Optimize the mobile phase for column chromatography; for example, adding a small percentage of triethylamine (0.5-1%) to the eluent can improve separation. b) Consider an initial acid-base extraction to remove non-basic impurities. c) Vacuum distillation can be effective for separating the product from less volatile impurities. |
Experimental Protocols
Batch Acetylation of Ethylenediamine
This protocol is adapted from a procedure for the selective mono-acetylation of ethylenediamine.[1]
Materials:
-
Ethylenediamine
-
Acetic anhydride
-
Toluene
-
Water
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add ethylenediamine (e.g., 8 mmol, 481 mg) and water (5 mL).
-
Cool the solution to 0°C using an ice bath while stirring.
-
Slowly add a solution of acetic anhydride (e.g., 8 mmol, 817 mg) in toluene (5 mL) to the cooled solution.
-
Continue stirring the reaction mixture at 0°C for 20 minutes.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic phases.
-
The product will be in the aqueous phase. Remove the water from the aqueous phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
The composition of the crude product can be determined by NMR analysis.
Data Summary
The following table summarizes the qualitative effects of various reaction parameters on the conversion of ethylenediamine and the selectivity for the mono-acetylated product based on findings from continuous flow experiments.[1]
| Parameter | Effect on Conversion | Effect on Mono-acetylation Selectivity |
| Residence Time | Increases with longer residence time | Decreases with longer residence time |
| Temperature | Increases with higher temperature | May decrease with higher temperature |
| pH | Increases as pH decreases | Increases as pH decreases |
| Stoichiometry (Diamine:Acetic Anhydride) | Highest at 1:1 ratio | High at 1:1 ratio |
| Mixing Speed (in CSTR) | Increases with higher mixing speed | Increases with higher mixing speed |
Visualizations
Reaction Pathway for N-Acetylation of Ethylenediamine
Caption: Reaction pathway for the N-acetylation of ethylenediamine.
Troubleshooting Workflow for N-Acetylation
Caption: A logical workflow for troubleshooting common issues.
References
How to prevent di-acetylation in N-(2-Aminoethyl)acetamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of N-(2-Aminoethyl)acetamide, with a primary focus on preventing di-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in preventing di-acetylation during the synthesis of this compound?
A1: The most critical factor is achieving selective mono-acetylation of ethylenediamine. This is primarily controlled by a combination of factors including the stoichiometry of reactants, the choice of acetylating agent, reaction temperature, and the rate of addition of the acetylating agent.[1]
Q2: Which acetylating agent is recommended to minimize di-acetylation?
A2: It is advisable to use a milder acetylating agent such as acetic anhydride or ethyl acetate. Highly reactive agents like acetyl chloride significantly increase the risk of over-acetylation, leading to the formation of the di-acetylated byproduct.[1]
Q3: How does stoichiometry affect the formation of the di-acetylated product?
A3: Using a 1:1 or slightly less than a 1:1 molar ratio of the acetylating agent to ethylenediamine is crucial for favoring mono-acetylation.[1] An excess of the acetylating agent will drive the reaction towards the di-substituted product.
Q4: Can temperature be used to control the selectivity of the reaction?
A4: Yes, performing the reaction at a lower temperature, typically 0°C, helps to control the reaction rate and enhances the selectivity for mono-acetylation.[1][2] While higher temperatures can increase the reaction rate, they also tend to favor the formation of the di-acetylated product.[3]
Q5: Are there advanced strategies to ensure mono-acetylation?
A5: For highly selective mono-acetylation, a protecting group strategy is very effective, albeit more complex. This involves temporarily protecting one of the amine groups of ethylenediamine before the acetylation step.[1] An innovative and green approach is the use of carbon dioxide (CO2) as a temporary, traceless protecting group.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Formation of significant di-acetylated byproduct: Both amino groups of ethylenediamine are reacting with the acetylating agent. | 1. Control Stoichiometry: Strictly use a 1:1 or slightly less than 1:1 molar ratio of the acetylating agent to ethylenediamine.[1]2. Slow Addition: Add the acetylating agent dropwise to the ethylenediamine solution at a controlled, low temperature (e.g., 0°C).[1][2]3. Switch to a Milder Acetylating Agent: Use acetic anhydride or ethyl acetate instead of acetyl chloride.[1] |
| Incomplete reaction: The reaction has not gone to completion. | 1. Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[1]2. Gradually Increase Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature while monitoring for the formation of byproducts.[1] | |
| Presence of significant amounts of di-acetylated byproduct in the final product | High reactivity of the acetylating agent: Highly reactive agents like acetyl chloride can lead to over-acetylation. | 1. Employ a Protective Group Strategy: Temporarily protect one of the amino groups of ethylenediamine before acetylation.[1]2. Utilize CO2 as a Temporary Protecting Group: Reacting the diamine with CO2 can form a carbamate that directs acetylation to the other amine. The carbamate is easily removed during workup.[1] |
| Difficulty in purifying the product | Similar polarities of the mono- and di-acetylated products: This makes separation by standard column chromatography challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems and consider using a gradient elution to improve separation on a silica gel column.[1]2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[1] |
Data Presentation: Impact of Reaction Conditions on Mono-acetylation Selectivity
The following table summarizes the results from a study on the acetylation of ethylenediamine in a biphasic system, demonstrating how different parameters affect the conversion of the starting material and the selectivity for the desired mono-acetylated product, this compound.[2]
| Residence Time (min) | Temperature (°C) | pH | [Diamine] (M) | [Ac₂O] (M) | Conversion (%) | Selectivity for Mono-acetylation (%) |
| 1.9 | 20 | ~12 (unbuffered) | 1.6 | 1.6 | 63 | 75 |
| 3.8 | 20 | ~12 (unbuffered) | 1.6 | 1.6 | 75 | 72 |
| 7.5 | 20 | ~12 (unbuffered) | 1.6 | 1.6 | 80 | 63 |
| 3.8 | 0 | ~12 (unbuffered) | 1.6 | 1.6 | 69 | 75 |
| 3.8 | 28 | ~12 (unbuffered) | 1.6 | 1.6 | 76 | 73 |
| 3.8 | 20 | 7.0 (buffered) | 1.6 | 1.6 | 81 | 77 |
| 3.8 | 20 | 5.5 (buffered) | 1.6 | 1.6 | 82 | 78 |
| 3.8 | 20 | ~12 (unbuffered) | 3.2 | 1.6 | 61 | 70 |
| 3.8 | 20 | ~12 (unbuffered) | 1.6 | 3.2 | 60 | 80 |
Data adapted from "A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid bi-phase"[2]
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Ethylenediamine using Acetic Anhydride
This protocol focuses on controlled reaction conditions to favor the formation of this compound.
Materials:
-
Ethylenediamine
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane to the cooled solution dropwise over 30-60 minutes with vigorous stirring.[2]
-
Allow the reaction to stir at 0°C for 2-4 hours. Monitor the progress of the reaction by TLC.[4]
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Purification of N-(2-Aminoethyl)acetamide by recrystallization or chromatography
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(2-Aminoethyl)acetamide by recrystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can originate from starting materials or side reactions during the synthesis of this compound from ethylenediamine and an acetylating agent. These may include:
-
N,N'-diacetylethylenediamine: Formed if both amine groups of ethylenediamine are acetylated.
-
Unreacted Ethylenediamine: Residual starting material from an incomplete reaction.
-
Acetic Acid or Acetate Salts: Byproducts from the hydrolysis of the acetylating agent (e.g., acetic anhydride).
-
Residual Solvents: Solvents used during the synthesis and workup.
Q2: Which purification technique is more suitable for this compound, recrystallization or chromatography?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. Given that this compound is a low-melting solid (m.p. ~50 °C), recrystallization can be a good option if the crude product is substantially pure.[1]
-
Column Chromatography is a more versatile technique for separating the desired product from impurities with different polarities, especially when impurities are present in significant amounts or have similar solubility to the product.[2][3]
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities. Derivatization may be necessary for this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the purity of the sample by comparing the integrals of the product peaks to those of impurities.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Appearance | White to yellow crystalline solid or lump.[1][5] |
| Melting Point | 50 °C (lit.)[1] |
| Boiling Point | 128 °C at 3 mmHg (lit.)[1] |
| Density | 1.066 g/mL at 25 °C (lit.)[1] |
Table 2: General Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Typical Starting Purity | >85% | Can be lower |
| Expected Final Purity | >98% | >95% (can be higher with optimization) |
| Typical Yield | 60-90% | 50-85% |
| Best For | Removing small amounts of impurities from a solid product. | Separating complex mixtures with multiple components. |
| Key Considerations | Choice of solvent is critical; product must be a solid. | Requires method development (TLC); can be time-consuming. |
Note: Purity and yield values are estimates and can vary significantly based on the specific experimental conditions and the nature of the crude mixture.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Dioxane
-
Diethyl ether
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm dioxane.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the warm solution, slowly add diethyl ether until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of warm dioxane to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., dichloromethane and methanol, or hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from its impurities. A good starting point is a mixture of a less polar solvent and a more polar solvent (e.g., 95:5 dichloromethane:methanol). The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), can be effective for separating components with a wide range of polarities.[2][3]
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and then cool again.[3] |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.[3] | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent system. |
| The solution cooled too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The recovered crystals are still impure. | Impurities have similar solubility to the product. | A second recrystallization may be necessary. Consider a different solvent system.[3] |
| Cooling was too rapid, trapping impurities. | Slow down the cooling process. Wash the filtered crystals with a small amount of cold solvent.[3] |
Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC). | The chosen eluent has either too high or too low polarity. | Optimize the eluent system using TLC to achieve a greater difference in Rf values. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3] |
| The column was overloaded. | Reduce the amount of crude product loaded onto the column. Use a larger column. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol).[3] |
| The compound is highly basic and is strongly interacting with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. | |
| Cracking or channeling of the stationary phase. | The column was not packed properly or was allowed to run dry. | Ensure the stationary phase is packed uniformly as a slurry and that the solvent level never drops below the top of the stationary phase.[3] |
Visualizations
Caption: General experimental workflow for purification by recrystallization.
Caption: General experimental workflow for purification by column chromatography.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: N-Acetylethylenediamine Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Acetylethylenediamine (NAE) in solution. Due to the limited availability of specific quantitative stability data for NAE in the public domain, this guide focuses on predicting potential stability issues based on the chemistry of its functional groups and data from analogous compounds. It also provides practical troubleshooting advice and detailed experimental protocols to help you assess the stability of NAE in your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of N-Acetylethylenediamine in solution?
The stability of N-Acetylethylenediamine in solution is primarily influenced by:
-
pH: The amide bond in NAE is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of degradation, particularly hydrolysis.
-
Solvent: The type of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis.
-
Presence of Oxidizing Agents: The amino group can be susceptible to oxidation.
-
Presence of Carbon Dioxide: In aqueous solutions, dissolved CO2 can react with the primary amine to form a carbamate, which may lead to further degradation pathways.
Q2: What are the likely degradation products of N-Acetylethylenediamine?
Based on its chemical structure, the most probable degradation pathway for N-Acetylethylenediamine is the hydrolysis of the amide bond.
-
Primary Degradation Product: Hydrolysis of the N-acetyl group will yield Ethylenediamine and Acetic Acid .
Other potential, though less common, degradation pathways could include:
-
Oxidation: The primary amine is susceptible to oxidation, which could lead to a variety of products depending on the oxidizing agent and conditions.
-
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur to form a cyclic imidazolidinone, although this is more commonly observed in the degradation of diamines at high temperatures.[1][2]
Q3: How can I tell if my N-Acetylethylenediamine solution has degraded?
Signs of degradation can include:
-
A change in the physical appearance of the solution (e.g., color change, precipitation).
-
A shift in the pH of the solution.
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC) and a corresponding decrease in the peak area of N-Acetylethylenediamine.
-
Changes in the NMR spectrum of the sample, with new signals corresponding to degradation products.
Q4: What are the recommended storage conditions for N-Acetylethylenediamine solutions?
To maximize stability, N-Acetylethylenediamine solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).
-
Protected from light.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.[3][4]
-
Buffered at a neutral or slightly acidic pH if compatible with the intended application.
-
Prepared fresh whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis. | Degradation of N-Acetylethylenediamine. | 1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and compare them to the expected degradation products (e.g., ethylenediamine). 2. Review Solution Preparation and Storage: Check the pH, solvent, and storage temperature of your solution. 3. Perform a Forced Degradation Study: Intentionally degrade a sample of NAE (see experimental protocols below) to confirm the retention times of the degradation products. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the active compound. | 1. Assess Purity: Use a stability-indicating analytical method (see protocol below) to determine the purity of your NAE solution. 2. Prepare Fresh Solutions: Prepare fresh solutions of NAE immediately before use and compare the results. 3. Optimize Storage Conditions: If fresh solutions resolve the issue, optimize your storage conditions (lower temperature, adjust pH, protect from light) for any stock solutions. |
| Change in solution pH over time. | Hydrolysis of the acetyl group, releasing acetic acid. | 1. Monitor pH: Regularly check the pH of your stock solutions. 2. Use a Buffer: If compatible with your experiment, prepare NAE in a suitable buffer to maintain a stable pH. |
Predicted Degradation Pathway
The primary degradation pathway for N-Acetylethylenediamine in aqueous solution is anticipated to be hydrolysis.
Caption: Predicted Hydrolysis of N-Acetylethylenediamine.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate N-Acetylethylenediamine from its primary degradation product, ethylenediamine.
1. Instrumentation and Columns:
-
HPLC system with UV or PDA detector.
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous concentration (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes. This will help to elute both the polar ethylenediamine and the slightly less polar N-Acetylethylenediamine.
3. Detection:
-
N-Acetylethylenediamine does not have a strong chromophore. Detection at a low UV wavelength (e.g., 200-220 nm) will be necessary.
-
Note: Ethylenediamine has a very weak UV absorbance. Derivatization may be required for accurate quantification, or a different detection method like Corona Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be employed.
4. Sample Preparation:
-
Dissolve N-Acetylethylenediamine in the mobile phase A or a suitable solvent at a known concentration (e.g., 1 mg/mL).
5. Method Validation (Abbreviated):
-
Specificity: Analyze a blank (solvent), a solution of N-Acetylethylenediamine, and a solution of ethylenediamine to determine their respective retention times.
-
Linearity: Prepare a series of dilutions of N-Acetylethylenediamine and inject them to establish a calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve N-Acetylethylenediamine in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot, neutralize it with a base (e.g., 0.1 M NaOH), and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve N-Acetylethylenediamine in 0.1 M NaOH.
-
Follow the same heating and analysis procedure as for acid hydrolysis, neutralizing the aliquots with an acid (e.g., 0.1 M HCl).
3. Oxidative Degradation:
-
Dissolve N-Acetylethylenediamine in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and analyze at various time points.
4. Thermal Degradation:
-
Prepare a solution of N-Acetylethylenediamine in your experimental solvent.
-
Heat the solution as in the acid/base hydrolysis protocol and analyze at different time points.
5. Data Analysis:
-
Monitor the decrease in the peak area of N-Acetylethylenediamine and the increase in the peak areas of any new peaks over time.
-
Calculate the percentage of degradation.
Forced Degradation Workflow
Caption: Forced Degradation Experimental Workflow.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for N-Acetylethylenediamine is readily available, the following table is a hypothetical example to illustrate how you might present your findings from a stability study.
| Condition | Solvent | Temperature (°C) | pH | Half-life (t½) (hours) | Primary Degradation Product |
| Acidic | 0.1 M HCl | 60 | 1 | [Your Data] | Ethylenediamine |
| Neutral | Water | 60 | 7 | [Your Data] | Ethylenediamine |
| Basic | 0.1 M NaOH | 60 | 13 | [Your Data] | Ethylenediamine |
| Oxidative | 3% H₂O₂ | 25 | ~6 | [Your Data] | [To be determined] |
Disclaimer: The information provided in this technical support center is intended as a guide and is based on general chemical principles and data from related compounds. It is essential to perform your own stability studies to determine the stability of N-Acetylethylenediamine under your specific experimental conditions.
References
Managing hygroscopicity of N-(2-Aminoethyl)acetamide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of N-(2-Aminoethyl)acetamide during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A: The term hygroscopic means that this compound readily attracts and absorbs moisture from the surrounding atmosphere.[1] This can lead to physical changes in the material, such as clumping or deliquescence (dissolving in the absorbed water), and may also affect its chemical stability and reactivity in experiments.[1]
Q2: Why is managing the hygroscopicity of this compound important for my experiments?
A: Failure to manage moisture exposure can lead to several experimental issues:
-
Inaccurate Measurements: Weighing a sample that has absorbed water will lead to an overestimation of the actual amount of this compound, resulting in incorrect molar calculations and stoichiometry.
-
Altered Physical Properties: The compound may become difficult to handle, appearing as a gummy solid or a concentrated solution instead of a free-flowing powder.[1]
-
Chemical Degradation: The presence of water can potentially lead to unwanted side reactions or degradation of the compound, impacting the purity and yield of your desired product.
-
Inconsistent Results: Uncontrolled moisture absorption is a significant source of variability, leading to poor reproducibility between experiments.
Q3: How should I store this compound to minimize moisture absorption?
A: Proper storage is the first line of defense against hygroscopicity. This compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture. For enhanced protection, consider the following:
-
Store the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).
-
For long-term storage, consider sealing the container with paraffin film.
-
Storing the compound under an inert gas atmosphere (e.g., nitrogen or argon) is also recommended.
Q4: What are the visible signs that my this compound has absorbed too much moisture?
A: You may observe the following changes:
-
The appearance of the solid may change from a crystalline powder to a clumpy, sticky, or even liquid state.
-
Difficulty in transferring the solid, as it may adhere to spatulas or weighing paper.
Troubleshooting Guide
Problem: My this compound appears wet or has turned into a liquid.
-
Cause: The compound has absorbed a significant amount of moisture from the atmosphere. This is a common issue if the container has been left open or is not sealed properly.
-
Solution:
-
Drying (with caution): For some hygroscopic compounds, gentle heating under vacuum can remove absorbed water. However, this should be done with extreme caution as excessive heat can cause decomposition. It is crucial to know the thermal stability of this compound before attempting this.
-
Use as is (with quantification): If drying is not feasible, you can proceed with the "wet" compound, but you must first determine the precise water content. A Karl Fischer titration is the standard method for this (see Experimental Protocol 2). The determined water content can then be used to calculate the exact mass of the dry compound.
-
Prevention: For future use, ensure the compound is stored in a desiccator and that the container is opened for the minimum time necessary.
-
Problem: I'm getting inconsistent results in my reaction yields.
-
Cause: Inconsistent moisture content in your this compound is a likely culprit. Varying amounts of absorbed water will alter the molar quantity of the reactant in each experiment.
-
Solution:
-
Standardize Handling: Implement a strict protocol for handling the compound. This includes minimizing the time the container is open and weighing the compound in a controlled environment if possible (e.g., a glove box).
-
Quantify Water Content: Before each experiment or for each new bottle, perform a Karl Fischer titration to determine the exact water content. Adjust the mass of the compound used in your reaction based on this measurement.
-
Work in an Inert Atmosphere: For highly sensitive reactions, perform all manipulations of this compound in a glove box or under a stream of inert gas (see Experimental Protocol 1).
-
Problem: The weighed mass of this compound keeps increasing on the balance.
-
Cause: The compound is actively absorbing moisture from the air while you are weighing it.
-
Solution:
-
Work Quickly: Prepare everything you need in advance so you can weigh the compound as quickly as possible.
-
Use a Closed Container: Weigh the compound in a tared, sealable container (e.g., a vial with a screw cap). This minimizes air exposure.
-
Weighing by Difference: This technique is ideal for hygroscopic solids.
-
Tare a sealed container with a small amount of the compound.
-
Record the initial mass.
-
Quickly transfer the desired amount of the compound to your reaction vessel.
-
Reseal the container and weigh it again.
-
The difference in mass is the amount of compound transferred.
-
-
Data Presentation
Due to the lack of publicly available, specific hygroscopicity data for this compound, the following table is presented as an illustrative example of a moisture sorption isotherm that could be generated using Dynamic Vapor Sorption (DVS) analysis.[2][3] This type of data is crucial for understanding the hygroscopic behavior of a compound at different relative humidity (RH) levels.
Illustrative Moisture Sorption Isotherm for a Hygroscopic Amine at 25°C
| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |
| 0 | 0.0 | 0.0 |
| 10 | 0.2 | 0.3 |
| 20 | 0.5 | 0.7 |
| 30 | 1.1 | 1.5 |
| 40 | 2.0 | 2.5 |
| 50 | 3.5 | 4.0 |
| 60 | 5.8 | 6.5 |
| 70 | 9.0 | 10.0 |
| 80 | 15.5 | 17.0 |
| 90 | 25.0 | 27.0 |
Note: This data is representative and not based on experimental measurements of this compound.
The shape of the isotherm (typically Type II or III for hygroscopic materials) provides insight into the mechanism of water uptake, distinguishing between monolayer adsorption, multilayer adsorption, and bulk absorption.[4][5]
Experimental Protocols
Protocol 1: Handling this compound in an Inert Atmosphere
This protocol is recommended for reactions that are highly sensitive to moisture.
Objective: To weigh and dispense this compound without exposure to atmospheric moisture.
Methodology:
-
Preparation: Place all necessary glassware (e.g., reaction flask, vials, spatulas) and the sealed container of this compound into the antechamber of a glove box.
-
Purging: Evacuate and refill the antechamber with an inert gas (e.g., nitrogen or argon) for at least three cycles to remove atmospheric air and moisture.
-
Transfer: Move the items from the antechamber into the main glove box chamber.
-
Equilibration: Allow the container of this compound to equilibrate to the glove box atmosphere for at least 30 minutes before opening.
-
Weighing: Tare a clean, dry vial on a balance inside the glove box. Carefully transfer the desired amount of this compound to the vial and record the mass.
-
Sealing: Tightly seal the stock container and the vial containing the weighed compound.
-
Dissolution (Optional): If the compound is to be added to a reaction as a solution, add a dry, inert solvent to the vial inside the glove box and dissolve the compound. The solution can then be transferred via a syringe.
References
Technical Support Center: Monitoring N-(2-Aminoethyl)acetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(2-Aminoethyl)acetamide by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: Too much sample has been applied to the plate.[1][2][3][4] 2. Highly Polar Compound: The amine groups in the starting material and product can interact strongly with the silica gel.[2] 3. Inappropriate Sample Solvent: The solvent used to dissolve the sample is too polar. | 1. Dilute the sample solution and re-spot a smaller amount on the TLC plate.[1][4] 2. Add a small amount of a basic additive, such as triethylamine (0.1–2.0%) or a solution of ammonia in methanol/dichloromethane (1–10%), to the mobile phase to reduce interactions with the acidic silica gel.[2][5] 3. Ensure the sample is spotted in a less polar solvent if possible, and allow the spot to dry completely before developing the plate.[2] |
| Spots Remain at the Baseline (Low Rf) | 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the polar analytes up the plate. 2. Compound is Very Polar: this compound and ethylenediamine are highly polar.[6] | 1. Increase the polarity of the mobile phase. For a dichloromethane/methanol system, incrementally increase the percentage of methanol. 2. Consider using a reverse-phase TLC plate where polar compounds will move further up the plate with a polar mobile phase.[6] |
| Reactant and Product Spots are Too Close (Poor Resolution) | 1. Inappropriate Mobile Phase: The chosen solvent system is not selective enough to separate compounds with similar polarities.[6] | 1. Experiment with different solvent systems. A common system for amines is a mixture of a nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a basic additive. Try varying the ratios.[5] 2. Utilize a co-spot lane on your TLC plate, where both the starting material and reaction mixture are spotted in the same location, to help differentiate between closely running spots.[5][7] |
| No Visible Spots | 1. Sample is Too Dilute: The concentration of the analyte is below the detection limit.[1][3] 2. Compound is Not UV-Active: The analytes do not absorb UV light at the wavelength being used for visualization. 3. Improper Staining Technique: The chosen stain is not suitable for detecting amines or amides, or it has been applied incorrectly. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 2. Use a chemical stain for visualization. Ninhydrin stain is effective for primary amines (ethylenediamine) and will also weakly stain secondary amines. Potassium permanganate stain is a good general stain that reacts with many organic compounds.[1] 3. Ensure the stain is fresh and the plate is heated appropriately after staining to develop the spots. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions with Silica: The basic amine groups can interact with acidic silanol groups on the surface of the silica-based column.[8] 2. Insufficient Buffering: The mobile phase pH is not optimal to keep the analytes in a single ionization state.[9] | 1. Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[8] 2. Lower the mobile phase pH to below 3 to suppress the ionization of silanol groups.[8] 3. Use a base-deactivated column or a column specifically designed for the analysis of basic compounds.[8] |
| Poor Retention (Elutes at or Near the Void Volume) | 1. High Polarity of Analyte: this compound is very polar and has minimal hydrophobic interaction with traditional C18 reversed-phase columns.[8] | 1. Use a more polar stationary phase, such as a cyano or amino-bonded column. 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC). 3. Use an ion-pairing reagent in the mobile phase to increase retention on a reversed-phase column. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time.[5] 2. Column Temperature Fluctuations: Changes in column temperature can affect retention.[10] 3. Column Degradation: The stationary phase may be degrading over time. | 1. Prepare fresh mobile phase for each run and ensure accurate measurements of all components.[5] 2. Use a column oven to maintain a constant and consistent temperature.[11] 3. Use a guard column to protect the analytical column from contaminants and replace the analytical column if performance continues to degrade.[10] |
| No Peaks Detected | 1. Incorrect Detector Wavelength: The analytes do not absorb at the selected UV wavelength. 2. Sample is Too Dilute: The concentration is below the instrument's detection limit. 3. System Flow Issue: There may be a blockage or a leak in the HPLC system.[11] | 1. This compound does not have a strong chromophore. Detection at low UV wavelengths (e.g., 210 nm) may be possible, but derivatization may be necessary for sensitive detection.[12] Alternatively, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). 2. Concentrate the sample or inject a larger volume. 3. Check the system pressure and look for leaks. Ensure there is mobile phase in the reservoirs and that the pump is primed.[11] |
Experimental Protocols
TLC Monitoring of this compound Synthesis
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of ethylenediamine in a suitable solvent (e.g., methanol).
-
Reaction Mixture (RM): Take an aliquot from the reaction vessel and dilute it with a suitable solvent.[7]
-
-
Spotting: Using a capillary tube, spot the starting material on the left, the reaction mixture in the middle, and a co-spot (spotting both the starting material and reaction mixture in the same place) on the right of the starting line.[5][7]
-
Development:
-
Prepare a mobile phase of dichloromethane, methanol, and ammonium hydroxide in a ratio of 89:10:1 in a developing chamber lined with filter paper to ensure saturation.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
-
Visualization:
-
Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[5]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm), if the starting materials or products are UV active.[5]
-
Submerge the plate in a ninhydrin staining solution and then gently heat it with a heat gun until colored spots appear. The primary amine of ethylenediamine should produce a distinct colored spot.
-
-
Analysis: The product, this compound, is less polar than the starting ethylenediamine and should have a higher Rf value. The reaction is complete when the spot corresponding to ethylenediamine is no longer visible in the reaction mixture lane.
HPLC Monitoring of this compound Synthesis
-
HPLC System and Column: Use an HPLC system with a UV detector. A suitable column for this polar compound would be a HILIC column or a reversed-phase C18 column if using an ion-pairing agent.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material (ethylenediamine) and the increase in the peak area of the product, this compound, over time.
Frequently Asked Questions (FAQs)
Q1: Why is my TLC plate for the this compound reaction showing a long streak from the baseline?
A1: Streaking is a common issue when analyzing amines on silica TLC plates.[2] This is often due to the basic nature of the amino groups interacting strongly with the acidic silica gel. To resolve this, you can add a small amount of a base, like triethylamine or ammonium hydroxide, to your mobile phase.[2][5] Another cause could be that the sample is too concentrated; try diluting your sample before spotting it on the plate.[1][4]
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: this compound and ethylenediamine are not strongly UV-active. If you are only using a UV lamp for visualization, it is likely you will not see any spots. You should use a chemical stain. A ninhydrin stain is particularly effective for visualizing the primary amine of the ethylenediamine starting material. Potassium permanganate is a good general-purpose stain that should visualize both the starting material and the product.[1] It is also possible your sample is too dilute, so try spotting a more concentrated sample.[3]
Q3: In my HPLC analysis, the peak for this compound is tailing significantly. How can I improve the peak shape?
A3: Peak tailing for basic compounds like this compound is often caused by interactions with the silica backbone of the HPLC column.[8] To improve the peak shape, you can add a mobile phase modifier like triethylamine (TEA) to mask the active sites on the column.[8] Alternatively, lowering the pH of the mobile phase can also help.[8] Using a column specifically designed for the analysis of basic compounds is also a good option.
Q4: My product is eluting very early in my reversed-phase HPLC run, close to the solvent front. How can I get better retention?
A4: this compound is a very polar molecule and will have low retention on a nonpolar stationary phase like C18.[8] To increase retention, you could switch to a more polar column type or use a different chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC). Another approach is to use an ion-pairing reagent in your mobile phase, which will form a less polar complex with your analyte, leading to increased retention on a reversed-phase column.
Q5: How can I confirm the identity of the spots on my TLC plate?
A5: The best way to identify spots is by using reference standards. On the same TLC plate, spot your starting material, your reaction mixture, and the product (if you have a pure sample). The Rf values of the spots from the reaction mixture can then be directly compared to the standards. Using a co-spot, where you apply both the starting material and the reaction mixture in the same lane, can also help to confirm if a spot in your reaction mixture corresponds to your starting material.[5][7]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for monitoring a reaction by Thin-Layer Chromatography (TLC).
Caption: Workflow for monitoring a reaction by High-Performance Liquid Chromatography (HPLC).
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. actascientific.com [actascientific.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for Reactions Involving N-Acetylethylenediamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding quenching procedures for reactions involving N-Acetylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for quenching a reaction involving N-Acetylethylenediamine?
When quenching a reaction with N-Acetylethylenediamine, the primary goals are to neutralize any remaining reactive reagents, minimize side reactions, and facilitate the purification of the desired product. The quenching strategy will depend on the specific reagents used. For instance, if an excess of a reactive reagent like an acyl chloride or alkyl halide is present, it must be neutralized. Similarly, if N-Acetylethylenediamine is in excess, it may need to be removed during the workup.
Q2: How do I quench a reaction where N-Acetylethylenediamine has been acylated?
In acylation reactions, common quenching agents for excess acylating reagents like acetic anhydride include water or a basic aqueous solution. The addition of water will hydrolyze the excess anhydride to the corresponding carboxylic acid.[1][2] A subsequent wash with a mild base, such as saturated aqueous sodium bicarbonate, can then neutralize the acidic byproducts.[3]
Q3: What is the best way to remove unreacted N-Acetylethylenediamine after quenching?
Since N-Acetylethylenediamine is an amine, it can be removed from an organic reaction mixture by washing with a dilute aqueous acid solution, such as 1M HCl.[4][5] The acid will protonate the amine groups, forming a water-soluble salt that will partition into the aqueous layer. This method is suitable for products that are stable in acidic conditions.[4][5] An alternative for acid-sensitive products is to wash with a 10% aqueous copper sulfate solution, which forms a water-soluble copper complex with the amine.[4][5]
Q4: Can I use a basic wash to quench a reaction involving N-Acetylethylenediamine?
A basic wash is often a crucial part of the workup, especially after an acidic wash, to neutralize any remaining acid and remove acidic byproducts. Saturated aqueous sodium bicarbonate is a common choice. However, a basic wash alone is generally not effective for removing excess N-Acetylethylenediamine, as the free amine is typically soluble in organic solvents.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Solution |
| Product is water-soluble and lost during aqueous workup. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product. |
| Incomplete reaction. | Before quenching, ensure the reaction has gone to completion by using a monitoring technique like Thin Layer Chromatography (TLC). |
| Product degradation during acidic or basic workup. | If the product is sensitive to acid or base, use neutral quenching and washing steps. Consider purification methods that do not involve acidic or basic conditions, such as column chromatography. |
| Formation of unwanted byproducts. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. A different quenching agent may be required to avoid reaction with the desired product. |
Issue 2: Difficulty in Removing N-Acetylethylenediamine
| Potential Cause | Recommended Solution |
| Insufficient acid wash. | Ensure the pH of the aqueous layer is acidic (pH ~2) after washing to fully protonate the diamine. Perform multiple washes with the dilute acid solution. |
| Emulsion formation during extraction. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is also basic and is extracted into the acidic aqueous layer. | Carefully neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH where the product is no longer protonated and can be extracted back into an organic solvent. |
Issue 3: Presence of Unexpected Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Di-acylation or di-alkylation of N-Acetylethylenediamine. | In reactions targeting mono-substitution, use a controlled stoichiometry of the electrophile and consider slow, dropwise addition at low temperatures to improve selectivity.[6][7][8] |
| Reaction with the solvent. | Ensure the reaction solvent is inert under the reaction conditions. |
| Impure starting materials. | Use high-purity N-Acetylethylenediamine and other reagents. |
| Byproducts from the quenching agent. | Choose a quenching agent that does not generate byproducts that are difficult to separate from the desired product. |
Experimental Protocols
Protocol 1: General Quenching and Workup for Acylation of N-Acetylethylenediamine
This protocol outlines a general procedure for quenching and working up a reaction where N-Acetylethylenediamine has been acylated, for example, with acetic anhydride.
Materials:
-
Reaction mixture containing the acylated product
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Quench Excess Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add deionized water to hydrolyze any unreacted acetic anhydride. Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and shake to extract the product.
-
Acid Wash (to remove unreacted N-Acetylethylenediamine): Separate the organic layer. Wash the organic layer with 1M HCl. Repeat the wash if necessary.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[9]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary
The following table provides typical parameters for the quenching and workup steps. The exact volumes and times may need to be optimized for specific reactions.
| Step | Parameter | Typical Value | Notes |
| Quenching | Quenching Agent | Water or Saturated NaHCO₃ | Use cautiously, especially with reactive reagents. |
| Temperature | 0 °C to Room Temperature | Exothermic reactions may require cooling. | |
| Time | 15 - 30 minutes | Ensure complete neutralization of reactive species. | |
| Extraction | Organic Solvent | Ethyl Acetate, Dichloromethane | Choice depends on product solubility. |
| Washing | 1M HCl | 2 x 20 mL (for a 50 mL organic phase) | To remove basic impurities like excess N-Acetylethylenediamine. |
| Saturated NaHCO₃ | 2 x 20 mL | To remove acidic impurities. | |
| Brine | 1 x 20 mL | To aid in drying the organic layer. | |
| Drying | Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Add until the agent no longer clumps together. |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Solved The hydrolysis of acetic anhydride is being studied | Chegg.com [chegg.com]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Removing unreacted ethylenediamine from N-(2-Aminoethyl)acetamide product
Technical Support Center: Purification of N-(2-Aminoethyl)acetamide
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted ethylenediamine from your product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Besides the desired product, this compound, the reaction mixture commonly contains unreacted ethylenediamine, di-acylated byproduct (N,N'-diacetylethylenediamine), and residual solvents. The primary challenge is often the removal of excess ethylenediamine due to its high boiling point and similar amine functionality to the product.
Q2: Why is it difficult to remove unreacted ethylenediamine from the product?
A2: The difficulty in separating ethylenediamine from this compound arises from their similar physical and chemical properties. Both are basic, polar molecules. Ethylenediamine has a relatively high boiling point (117 °C), which can be close to that of the product under certain conditions, making simple distillation challenging.
Q3: What are the primary methods for removing unreacted ethylenediamine?
A3: The most effective methods for removing unreacted ethylenediamine include:
-
Vacuum Distillation: To separate compounds with different boiling points.
-
Acid-Base Extraction: To exploit the basicity of the amines.
-
Column Chromatography: To separate compounds based on their polarity.[1][2]
Q4: How can I monitor the progress of the purification?
A4: The progress of the purification can be effectively monitored using Thin-Layer Chromatography (TLC).[3][5] By comparing the spots of the crude mixture, the purified fractions, and the starting materials (ethylenediamine and this compound standards), you can assess the purity of your product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product loss during extraction. | The product is partially soluble in the aqueous layer, especially if the pH is too low. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Use a less polar organic solvent for extraction. Perform multiple extractions with smaller volumes of solvent. |
| Co-elution of product and ethylenediamine during column chromatography. | The solvent system is not optimized, leading to poor separation. | Screen different solvent systems with varying polarities. A common mobile phase for amine compounds is a mixture of dichloromethane and methanol, sometimes with a small amount of triethylamine or ammonia to reduce tailing.[6] |
| The product oils out during recrystallization. | The chosen solvent is not suitable; the product is too soluble or insoluble. | Perform solubility tests with a range of solvents to find one in which the product is soluble when hot but insoluble when cold.[7][8] A solvent mixture (e.g., ethanol/ether) might be necessary. |
| Incomplete removal of ethylenediamine after vacuum distillation. | The boiling points of the product and ethylenediamine are too close at the operating pressure. Ethylenediamine can form an azeotrope with water.[9][10] | Ensure the system is free of water by drying the crude product before distillation.[9][11] Adjust the vacuum pressure to maximize the boiling point difference. Consider fractional distillation for better separation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is suitable for separating the basic ethylenediamine from the less basic amide product.
Materials:
-
Crude this compound mixture
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude reaction mixture in dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl. The unreacted ethylenediamine will be protonated and move to the aqueous layer.[12]
-
Separate the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
This method is effective for achieving high purity by separating compounds based on their polarity.[13]
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)[1]
-
Eluent: A mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5), potentially with 1% triethylamine.
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This method is suitable for large-scale purifications where the product and impurity have a sufficient boiling point difference.
Materials:
-
Crude this compound mixture
-
Distillation apparatus with a vacuum pump
-
Heating mantle
-
Receiving flasks
Procedure:
-
Ensure the crude mixture is dry, as water can form an azeotrope with ethylenediamine.[9][10]
-
Set up the distillation apparatus for vacuum distillation.
-
Heat the crude mixture under reduced pressure.
-
Collect the fraction corresponding to the boiling point of ethylenediamine at the applied pressure.
-
Increase the temperature or decrease the pressure to distill the this compound product. The boiling point of mono-acetyl-ethylene-diamine is reported to be 135-140 °C at 2 mmHg.[14]
Data Presentation
| Purification Method | Principle of Separation | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points | >95% | Scalable, cost-effective for large quantities. | Requires significant boiling point difference, potential for thermal degradation. |
| Acid-Base Extraction | Difference in basicity | >90% | Simple, rapid, and good for initial cleanup. | May not provide very high purity, potential for product loss if product is water-soluble. |
| Column Chromatography | Difference in polarity | >98% | High purity can be achieved, applicable to small scales. | Can be time-consuming, requires significant solvent volumes, and may be costly for large scales. |
| Recrystallization | Difference in solubility | >99% (if product is solid) | Can yield very pure crystalline product. | Only applicable if the product is a solid at room temperature, requires finding a suitable solvent.[7] |
Workflow and Logic Diagram
The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 10. SA516371832B1 - Method for the distillative purification of ethylenediamine (eda) - Google Patents [patents.google.com]
- 11. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. US1926015A - Manufacture of mono-acylated ethylene-diamine and its derivatives - Google Patents [patents.google.com]
Technical Support Center: N-Acetylethylenediamine Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals working with the synthesis of N-Acetylethylenediamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the impact of temperature on reaction kinetics.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-Acetylethylenediamine, providing actionable solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of N-Acetylethylenediamine | Formation of Di-acetylated Byproduct (N,N'-diacetylethylenediamine): The reaction of the mono-acetylated product to form the di-acetylated product is a common side reaction, particularly at elevated temperatures. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to favor mono-acetylation. The primary amine of ethylenediamine is more nucleophilic than the amide in the product, and lower temperatures enhance this selectivity. 2. Slow Reagent Addition: Add the acetylating agent (e.g., acetic anhydride) dropwise to the ethylenediamine solution to maintain a low instantaneous concentration of the acetylating agent. 3. Stoichiometry: Use a precise 1:1 molar ratio of ethylenediamine to the acetylating agent. An excess of the acetylating agent will significantly increase the formation of the di-acetylated product. |
| Incomplete Reaction: The reaction may not have reached completion. | 1. Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction is proceeding slowly at a low temperature, consider extending the reaction time before increasing the temperature. 2. Gradual Temperature Increase: If the reaction is sluggish at low temperatures, a slight and carefully controlled increase in temperature (e.g., to room temperature) can be attempted. However, be aware that this may also increase the rate of byproduct formation.[1] | |
| Reaction Exotherm and Temperature Spikes | Exothermic Nature of Acetylation: The reaction between an amine and an anhydride is exothermic, which can lead to a rapid increase in temperature if not properly controlled. | 1. Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature. Ensure the reaction vessel is adequately submerged and that there is good thermal contact. 2. Adequate Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent localized hotspots. 3. Controlled Addition Rate: The rate of addition of the acetylating agent should be slow enough to allow the cooling system to dissipate the heat generated. |
| Presence of Unexpected Byproducts | Side Reactions at Higher Temperatures: At elevated temperatures, other side reactions besides di-acetylation can occur, potentially leading to the formation of cyclic compounds or degradation products. | 1. Strict Temperature Adherence: Adhere strictly to the optimized low-temperature protocol. 2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric components, especially if the reaction is sensitive to oxidation at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the selective synthesis of N-Acetylethylenediamine?
A1: For optimal selectivity towards the mono-acetylated product, it is recommended to carry out the reaction at low temperatures, typically between 0 °C and 5 °C. While a slight increase in temperature (e.g., to 20-28 °C) may lead to a minor increase in the overall conversion rate, it can also decrease the selectivity by promoting the formation of the di-acetylated byproduct.[1]
Q2: How significant is the impact of temperature on the reaction rate?
A2: As with most chemical reactions, an increase in temperature will increase the rate of the acetylation of ethylenediamine. However, for the synthesis of N-Acetylethylenediamine, the primary concern is selectivity rather than rate. The activation energy for the second acetylation (forming the di-acetylated product) is also overcome more easily at higher temperatures, making temperature control critical for a successful synthesis of the mono-acetylated product.
Q3: What are the primary byproducts to be aware of, and how does temperature influence their formation?
A3: The main byproduct is N,N'-diacetylethylenediamine. Its formation is highly dependent on temperature. At higher temperatures, the mono-acetylated product, once formed, can be further acetylated. To minimize this, maintaining a low reaction temperature is crucial.
Q4: Can I run the reaction at room temperature to speed it up?
A4: While the reaction will proceed faster at room temperature, you will likely obtain a mixture of mono- and di-acetylated products, with a significantly lower yield of the desired N-Acetylethylenediamine. If the goal is to maximize the yield of the mono-acetylated product, low-temperature synthesis is strongly advised.
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Ethylenediamine at Low Temperature
This protocol is designed to maximize the yield of N-Acetylethylenediamine while minimizing the formation of the di-acetylated byproduct.
Materials:
-
Ethylenediamine
-
Acetic anhydride
-
A suitable solvent (e.g., dichloromethane or ethanol)
-
Ice bath or cryostat
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in the chosen solvent.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled solution using a dropping funnel over a period of 30-60 minutes.
-
Monitor the internal temperature of the reaction mixture to ensure it remains within the 0-5 °C range.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, the product can be isolated using appropriate workup and purification procedures (e.g., extraction and crystallization or column chromatography).
Quantitative Data Summary
| Temperature (°C) | Effect on Conversion Rate | Effect on Selectivity for N-Acetylethylenediamine | Primary Byproduct |
| 0 - 5 | Slower | High | Minimal N,N'-diacetylethylenediamine |
| 20 - 28 | Moderate | Moderate to Low[1] | Increased formation of N,N'-diacetylethylenediamine[1] |
| > 30 | Faster | Low | Significant formation of N,N'-diacetylethylenediamine and potentially other side products |
Note: The information in this table is based on general principles of chemical kinetics and qualitative descriptions from experimental protocols. The exact conversion and selectivity will depend on various factors, including reactant concentrations, solvent, and reaction time.
Visualizations
Caption: Workflow for selective synthesis.
Caption: Temperature's effect on selectivity.
References
Technical Support Center: Solvent Effects on the Selectivity of N-Acetylethylenediamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective N-acetylation of N-acetylethylenediamine. The following information addresses common experimental challenges and offers solutions to control reaction selectivity based on solvent choice and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the acylation of N-acetylethylenediamine?
The main challenge in the acylation of N-acetylethylenediamine is controlling the selectivity between the primary and secondary amine groups. Both nitrogen atoms are nucleophilic and can react with acylating agents. This can lead to a mixture of products, including the desired mono-acetylated product and the di-acetylated byproduct, which can complicate purification and reduce the yield of the target compound.
Q2: How does solvent choice influence the selectivity of N-acetylation?
Solvent polarity and hydrogen bonding capability play a crucial role in modulating the reactivity of the two amine groups.[1] Polar aprotic solvents can influence the reaction rate and selectivity by stabilizing charged intermediates or transition states.[2] Nonpolar solvents may favor the aggregation of reactants, potentially altering the steric environment around the amine groups. The choice of solvent can thus be a critical parameter to optimize for achieving high selectivity.
Q3: My reaction is producing a significant amount of the di-acetylated byproduct. How can I improve the selectivity for mono-acetylation?
To favor mono-acetylation and minimize the formation of the di-acetylated byproduct, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the acylating agent to N-acetylethylenediamine.[3]
-
Slow Addition: Add the acylating agent dropwise to a solution of the diamine at a low temperature (e.g., 0 °C). This helps to control the reaction rate and favors the more reactive primary amine.[3]
-
Choice of Acylating Agent: Consider using an acetylating agent with greater steric hindrance, which may reduce its reactivity towards the more sterically hindered secondary amine.[3]
-
Solvent Selection: Experiment with different solvents to find the optimal balance of reactivity and selectivity. A less polar solvent may decrease the overall reaction rate, potentially allowing for greater differentiation between the two amine groups.
Q4: I am observing low or no conversion of my starting material. What are the potential causes?
Low or no conversion can be attributed to several factors:
-
Inactive Reagents: The acylating agent (e.g., acetic anhydride) may have hydrolyzed due to exposure to moisture. Ensure all reagents are fresh and handled under anhydrous conditions.[3]
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also slow down the reaction to a halt. If the reaction is sluggish, a gradual increase in temperature while monitoring for byproduct formation may be necessary.[3]
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of the reactants or inhibition of the reaction pathway.
Q5: How can I effectively monitor the progress and selectivity of the reaction?
Thin Layer Chromatography (TLC) is a valuable technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of new products. The relative intensities of the product spots can give a qualitative indication of the reaction's selectivity. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired mono-acetylated product | Formation of di-acetylated byproduct. | 1. Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the acylating agent to N-acetylethylenediamine.[3]2. Slow Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C).[3]3. Solvent Choice: Experiment with less polar solvents to potentially increase selectivity. |
| Incomplete reaction. | 1. Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary.[3]2. Increase Temperature: Gradually warm the reaction mixture, keeping a close watch on the formation of byproducts.[3] | |
| Reaction does not start or is very sluggish | Inactivated reagents (e.g., hydrolyzed acylating agent). | 1. Use Fresh Reagents: Ensure all reagents are of high purity and have been stored under anhydrous conditions.[3]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments and monitor the progress by TLC. | |
| Difficulty in purifying the desired product | Similar polarities of the mono- and di-acetylated products. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation.2. Derivatization: In some cases, derivatizing the crude mixture can alter the polarity of the components, making separation easier.[3] |
Data Presentation
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Effect on Selectivity (Primary vs. Secondary Amine) | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | 1.9 - 2.4 | High Selectivity | Lower reaction rates may allow for greater differentiation between the nucleophilicity of the primary and secondary amines. Less stabilization of charged intermediates. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | 9.1 - 37.5 | Moderate to High Selectivity | These solvents are commonly used for acylation reactions.[4] They can solvate the reactants and intermediates, potentially leading to a good balance of reactivity and selectivity. Acetonitrile has been shown to be effective for some acetylation reactions.[5] |
| Polar Protic | Water, Ethanol | 33 - 80 | Low Selectivity | Protic solvents can form hydrogen bonds with the amine groups, altering their nucleophilicity. They can also react with the acylating agent. Water can lead to hydrolysis of the acylating agent. |
Experimental Protocols
General Protocol for the Selective N-Acetylation of N-Acetylethylenediamine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
N-Acetylethylenediamine
-
Acetic Anhydride (or other suitable acylating agent)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-acetylethylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane to the cooled solution dropwise over a period of 30-60 minutes using a dropping funnel.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: N-(2-Aminoethyl)acetamide vs. Boc-Ethylenediamine in Orthogonal Synthesis
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategy of orthogonal protection is paramount.[1][2] This approach allows for the selective removal of specific protecting groups in the presence of others, enabling precise and controlled molecular assembly.[3][4] Mono-protected diamines are fundamental building blocks in this context, offering a reactive amine for conjugation and a protected amine for later-stage functionalization.[5]
This guide provides an in-depth, objective comparison of two key mono-protected ethylenediamine derivatives: N-(2-Aminoethyl)acetamide and N-Boc-ethylenediamine . We will delve into their respective performance characteristics, deprotection protocols, and applications, supported by experimental data to guide researchers in selecting the optimal building block for their synthetic strategy.
Chemical Properties and Structure
This compound and N-Boc-ethylenediamine are both derivatives of ethylenediamine, where one of the primary amines is masked. The key difference lies in the nature of the protecting group: an acetyl group in the former and a tert-butyloxycarbonyl (Boc) group in the latter. This seemingly small structural difference has profound implications for their chemical stability and deprotection conditions.
| Property | This compound | Boc-ethylenediamine |
| Synonyms | N-Acetylethylenediamine | tert-Butyl N-(2-aminoethyl)carbamate[6] |
| CAS Number | 1001-53-2 | 57260-73-8[6][7] |
| Molecular Formula | C4H10N2O[8][9] | C7H16N2O2[6] |
| Molecular Weight | 102.14 g/mol | 160.21 g/mol [10] |
| Appearance | - | Clear colorless to very light yellow oily liquid[7] |
| Boiling Point | 128 °C at 3 mmHg | 72-80 °C at 0.1 mmHg[7][10] |
| Density | 1.066 g/mL at 25 °C | 1.012 g/mL at 20 °C[7] |
| Refractive Index | n20/D 1.485 | n20/D 1.458[7] |
Orthogonal Protection and Deprotection Strategies
The core principle of orthogonality lies in the differential lability of protecting groups.[1][11] The Boc group is famously acid-labile, readily cleaved under mild acidic conditions, while the acetyl group, an amide, is significantly more robust and typically requires harsher acidic or basic hydrolysis for removal.[12][13] This difference forms the basis of their use in orthogonal or, more accurately, pseudo-orthogonal synthetic schemes. While not perfectly orthogonal in the way Boc and Fmoc are (removable by entirely different mechanisms), their graded acid lability allows for selective deprotection.[11]
The Boc group is cleaved via an acid-catalyzed elimination, generating a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[13][14] In contrast, the deprotection of the acetamide requires hydrolysis of the significantly more stable amide bond, typically by refluxing in strong acid or base.[12]
Caption: Selective deprotection pathways for a di-protected ethylenediamine.
Performance Comparison: Deprotection Conditions
The choice between this compound and Boc-ethylenediamine is primarily dictated by the required stability of the protecting group and the acceptable harshness of the deprotection conditions.
| Parameter | Boc-ethylenediamine | This compound |
| Deprotection Reagents | Mild Acids: - Trifluoroacetic acid (TFA) in DCM[14]- 4M HCl in 1,4-dioxane[4][14]- Oxalyl chloride in Methanol[15] | Strong Acids/Bases: - Refluxing aq. HCl (e.g., 6M)[12][16]- Refluxing aq. NaOH or KOH[12]- Thionyl chloride/pyridine followed by hydrolysis[17] |
| Typical Conditions | Room temperature, 15 min to 4 hours[4][14] | Elevated temperatures (reflux)[12][16] |
| Substrate Compatibility | Excellent for acid-sensitive substrates. | Limited; incompatible with acid- or base-labile functional groups.[12] |
| Advantages | - Mild, rapid deprotection[4]- High yields (>99% typical)[14]- Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[5][13] | - Acetyl group is highly stable to a wide range of synthetic conditions.- Low cost of the acetyl protecting group. |
| Disadvantages | - Boc group is sensitive to even moderately acidic conditions.- Generation of tert-butyl cation can lead to side reactions with sensitive residues (e.g., Trp, Met), often requiring scavengers.[14][18] | - Harsh deprotection conditions can degrade sensitive molecules.[12]- Not suitable for late-stage deprotection in complex, sensitive syntheses. |
Experimental Protocols
Protocol 1: Deprotection of Boc-Ethylenediamine using HCl in Dioxane
This procedure details a common method for the acidic cleavage of the Boc protecting group in a solution phase.
Materials:
-
N-Boc-ethylenediamine
-
Anhydrous 1,4-dioxane or other suitable solvent (e.g., ethyl acetate)[4]
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
Procedure:
-
Dissolution: Dissolve the N-Boc-ethylenediamine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[14]
-
Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl per equivalent of substrate).[14]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[4][19]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Upon completion, the product, ethylenediamine dihydrochloride, often precipitates from the solution. The solid can be collected by filtration and washed with cold diethyl ether to remove any non-polar impurities.[4] Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Protocol 2: Deprotection of this compound via Acidic Hydrolysis
This protocol describes the cleavage of the acetamide group under strong acidic conditions.
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Ethanol (optional, to aid solubility)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve this compound (1 equivalent) in 6M aqueous HCl.[12] A co-solvent like ethanol may be used if solubility is an issue.
-
Hydrolysis: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.[16]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., concentrated NaOH solution) to the desired pH.
-
Isolation: The resulting free ethylenediamine can be extracted into an organic solvent (e.g., dichloromethane) from the aqueous solution. The organic layers are then combined, dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the product.
Conclusion and Recommendations
The selection between this compound and Boc-ethylenediamine is a critical decision in the design of a synthetic route.
Choose Boc-ethylenediamine when:
-
The synthesis involves acid-sensitive functional groups elsewhere in the molecule.
-
Mild and rapid deprotection is required, especially in later stages of a synthesis.
-
A truly orthogonal strategy with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups is necessary.[5]
Choose this compound when:
-
The protecting group must withstand a wide range of non-hydrolytic reaction conditions.
-
The substrate is robust and can tolerate harsh acidic or basic deprotection.
-
Cost is a primary consideration, as the acetyl group is an inexpensive protecting moiety.
Ultimately, Boc-ethylenediamine offers greater flexibility and compatibility with modern synthetic methodologies that prioritize mild conditions and functional group tolerance.[1][20] However, the robustness of the acetamide group in this compound ensures its continued relevance in specific applications where extreme stability is demanded. A thorough understanding of the stability and lability of each protecting group is essential for the successful execution of any complex orthogonal synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 8. PubChemLite - this compound (C4H10N2O) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)carbamate [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Linker Technologies: N-(2-Aminoethyl)acetamide vs. SMCC in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the well-established succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with a conceptually similar hydrophilic linker, N-(2-Aminoethyl)acetamide.
Due to a lack of direct comparative studies for this compound in the context of bioconjugation, this guide will utilize data for short-chain polyethylene glycol (PEG) linkers as a representative hydrophilic linker. This comparison will provide valuable insights into the performance trade-offs between a hydrophobic, non-cleavable linker (SMCC) and a hydrophilic, non-cleavable linker.
Executive Summary
SMCC is a widely used non-cleavable, hydrophobic linker known for its high plasma stability, which is crucial for minimizing off-target toxicity.[1][2] However, its hydrophobicity can lead to challenges such as drug aggregation, especially with hydrophobic payloads, potentially limiting the drug-to-antibody ratio (DAR).[1]
Hydrophilic linkers, such as short-chain PEG linkers, offer an alternative by improving the solubility and pharmacokinetic properties of the resulting bioconjugate.[3][4] This can lead to reduced aggregation, enhanced in vivo stability, and the potential for higher drug loading.[5][6] The choice between these linker types depends on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.
Performance Comparison: Hydrophilic Linker vs. SMCC
The following tables summarize key performance data for ADCs constructed with hydrophilic (short PEG) linkers compared to the SMCC linker.
| Parameter | Hydrophilic Linker (Short PEG) | SMCC Linker | Key Considerations |
| Classification | Non-cleavable, hydrophilic | Non-cleavable, hydrophobic | Linker hydrophilicity significantly impacts the overall properties of the ADC.[1][3] |
| Drug Release Mechanism | Lysosomal degradation of the antibody | Lysosomal degradation of the antibody | Both are non-cleavable, relying on antibody degradation for payload release. |
| Solubility | High | Low | Hydrophilic linkers can improve the solubility of ADCs with hydrophobic payloads.[3][4] |
| Aggregation | Reduced tendency for aggregation | Prone to aggregation at high DARs | Increased hydrophilicity helps to mitigate aggregation issues.[1][7] |
| Plasma Stability | Generally high | High | Both linker types form stable covalent bonds.[1][2] |
| Pharmacokinetics | Can lead to longer circulation half-life | May have faster clearance due to hydrophobicity | Hydrophilic linkers can improve the pharmacokinetic profile.[3][5] |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DARs with hydrophobic payloads | Limited by payload hydrophobicity | Improved solubility allows for higher drug loading without aggregation.[6] |
Table 1: Comparative Properties of Hydrophilic and SMCC Linkers
| Metric | Hydrophilic Linker (Short PEG) ADC | SMCC Linker ADC | Reference Study Insights |
| In Vitro Cytotoxicity (IC50) | May be slightly higher (less potent) with increasing PEG length | Generally highly potent | The addition of a PEG linker can sometimes slightly decrease in vitro potency.[8][9] |
| In Vivo Efficacy | Can be superior due to improved pharmacokinetics and tumor accumulation | Highly effective, but performance can be limited by aggregation and clearance | Improved stability and circulation time with hydrophilic linkers can lead to better in vivo outcomes.[10][11] |
| Plasma Half-life | Significantly longer | Shorter | Studies have shown that PEGylation can extend the half-life of ADCs.[9] |
Table 2: Comparative Performance Metrics of ADCs
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. The following are generalized protocols for antibody-drug conjugation using SMCC and a hydrophilic linker with a carboxylic acid functional group for activation.
Protocol 1: Two-Step Conjugation using SMCC Linker
This protocol describes the modification of an antibody with SMCC to introduce maleimide groups, followed by conjugation to a thiol-containing payload.[12][13]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting column
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer.
-
SMCC Activation: Dissolve SMCC in DMSO or DMF immediately before use. Add a 5- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Payload Conjugation: Add the thiol-containing payload to the purified, maleimide-activated antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Purification: Purify the final ADC conjugate using a desalting column or size-exclusion chromatography.
Protocol 2: Conjugation using a Hydrophilic Linker (e.g., Amino-PEG-COOH)
This protocol involves the activation of the carboxylic acid group of a payload-linker construct, followed by conjugation to the antibody.[8][13]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Payload pre-conjugated to a hydrophilic linker with a terminal carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF
-
Desalting column
Procedure:
-
Drug-Linker Activation: Dissolve the payload-linker construct, EDC, and NHS in anhydrous DMF to activate the carboxylic acid group to an NHS ester.
-
Antibody Preparation: Prepare the antibody solution in a suitable conjugation buffer.
-
Conjugation: Add the activated drug-linker to the antibody solution at a specific molar ratio to achieve the desired DAR.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and reagents using size-exclusion chromatography or tangential flow filtration.
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker by measuring the amount of intact ADC after incubation in plasma.[8][14]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: The ADC is isolated from the plasma, often through immunoaffinity capture using Protein A or Protein G beads.
-
Analysis: The drug-to-antibody ratio (DAR) of the isolated ADC is determined at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Data Analysis: The percentage of intact ADC remaining is plotted over time to determine the stability and half-life of the conjugate.
Visualizing Workflows and Mechanisms
Caption: Two-step conjugation workflow using the SMCC linker.
Caption: Conjugation workflow using an activated hydrophilic linker.
Caption: General mechanism of action for a non-cleavable ADC.
Conclusion
The choice between a hydrophilic linker, represented here by short-chain PEG linkers, and the hydrophobic SMCC linker is a strategic decision in ADC design. For projects where a clinically validated and well-understood linker for lysine conjugation is a priority, SMCC remains a robust option.[1] However, for ADCs with hydrophobic payloads or where improved pharmacokinetics and reduced aggregation are critical, a hydrophilic linker offers significant advantages.[3][4] Ultimately, the optimal linker must be determined empirically through rigorous in vitro and in vivo testing to ensure the development of a safe and effective therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Crucial Role of N-(2-Aminoethyl)acetamide in Enhancing Antibody-Drug Conjugate Stability and Performance
A Comparative Guide for ADC Development
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its stability in systemic circulation and ability to efficiently release the payload at the tumor site are paramount for maximizing efficacy and minimizing off-target toxicity. This guide provides a comprehensive validation of N-(2-Aminoethyl)acetamide as a component in ADC linker design, comparing its performance with alternative linker technologies, supported by experimental data and detailed protocols.
Performance Comparison of Linker Chemistries
The choice of linker chemistry directly impacts the stability, pharmacokinetics, and overall performance of an ADC. Amide-based linkers, exemplified by structures incorporating this compound, are renowned for their exceptional chemical stability. This robustness ensures the integrity of the ADC in circulation, preventing premature payload release. In contrast, other linker types, such as those forming thioether bonds via maleimide chemistry, have historically faced challenges with in vivo stability.
Table 1: Comparative In Vitro Plasma Stability of Different Linker Chemistries
| Linker Type | Representative Linkage | Payload Release in Human Plasma (Time) | Key Findings |
| Amide-Based | This compound derivative | ~3% hydrolysis in 24h (mouse serum) | Demonstrates high stability, minimizing premature payload release. |
| Thioether (Conventional) | N-alkyl maleimide | 35-67% deconjugation in 7 days | Susceptible to retro-Michael reaction, leading to significant payload loss.[1] |
| Thioether (Stabilized) | N-aryl maleimide | <20% deconjugation in 7 days | Improved stability over conventional maleimides.[1] |
| Disulfide | SPDP | Cleavable (hours to days) | Designed for cleavage in the reducing intracellular environment.[2] |
| Hydrazone | Acid-labile | pH-dependent | Stable at physiological pH, but cleaves in the acidic environment of lysosomes.[3][] |
Table 2: Comparative In Vivo Performance of ADCs with Different Linkers
| Linker Type | ADC Model | Efficacy Outcome | Tolerability/Safety Profile |
| Amide-Based (Non-Cleavable) | Trastuzumab-DM1 (Kadcyla®) | High efficacy in HER2+ tumors | Generally well-tolerated, with a favorable safety profile due to high plasma stability.[5] |
| Cleavable (Val-Cit) | Brentuximab Vedotin (Adcetris®) | High efficacy, potential for bystander effect | Higher potential for off-target toxicity due to premature payload release.[6] |
| Non-Cleavable (Thioether) | Trastuzumab-MCC-DM1 | Generally longer half-life compared to cleavable linker ADCs. | Lower risk of off-target toxicity due to higher plasma stability.[5] |
The Advantage of the Amide Bond
The core of this compound's utility lies in the formation of a highly stable amide bond. This covalent linkage is significantly more resistant to hydrolysis in plasma compared to other common linker chemistries. This inherent stability is a key factor in developing ADCs with a wide therapeutic window, as it directly reduces the incidence of off-target toxicities associated with the premature release of the potent cytotoxic payload.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of ADC validation. Below are detailed protocols for key assays used to evaluate the performance of ADCs with different linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma over time.
Methodology:
-
Preparation: The ADC is incubated in human or mouse plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: The ADC is isolated from the plasma at each time point, typically using affinity chromatography (e.g., Protein A).
-
Analysis: The average drug-to-antibody ratio (DAR) of the isolated ADC is determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The concentration of released payload in the plasma can be quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The change in average DAR over time is plotted to determine the rate of drug deconjugation. A stable ADC will show minimal change in DAR over the incubation period.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing cancer cells.
Methodology:
-
Cell Plating: Antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Untreated cells serve as a control.
-
Incubation: The plates are incubated for 72-120 hours.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
ADC Administration: Mice are treated with the ADC, a vehicle control, and potentially control antibodies, typically via intravenous injection.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
Visualizing Key Processes in ADC Development
Diagrams are essential for illustrating the complex workflows and mechanisms involved in ADC development and validation.
References
N-Acetylethylenediamine Efficiency Versus Other Linkers in Bioconjugation: A Comparative Guide
In the field of bioconjugation, the choice of a chemical linker is a critical decision that significantly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. While a vast array of sophisticated linkers are available, simpler molecules like N-Acetylethylenediamine can, in principle, serve as foundational building blocks for creating linkages between biomolecules and payloads. This guide provides an objective comparison of the inferred performance of N-Acetylethylenediamine, as a representative short-chain primary amine linker, with other commonly used linker classes in bioconjugation.
Due to a lack of direct head-to-head experimental data for N-Acetylethylenediamine in the scientific literature, this comparison is based on the well-established chemical principles of its primary amine functional group and the general properties of different linker types.
Data Presentation: A Comparative Overview of Linker Characteristics
The selection of a linker technology has profound implications for the final properties of a bioconjugate. The following table summarizes the key performance indicators of a simple linker like N-Acetylethylenediamine compared to other prevalent linker classes.
| Feature | N-Acetylethylenediamine (Inferred) | Amine-Reactive NHS Ester | Heterobifunctional SMCC |
| Reactive Group(s) | Primary Amine | N-hydroxysuccinimide Ester | NHS Ester & Maleimide |
| Target Functional Group(s) | Activated Carboxylic Acids | Primary Amines | Primary Amines & Sulfhydryls |
| Resulting Linkage | Stable Amide Bond | Stable Amide Bond | Amide & Thioether Bonds |
| Reaction pH | Typically pH 7.2-8.5 for amine acylation | Typically pH 7.2-8.5[1] | pH 7.2-8.5 for NHS ester; pH 6.5-7.5 for maleimide |
| Reaction Selectivity | High for activated carboxyls | High for primary amines[2] | High for respective targets |
| Linker Hydrophilicity | Low | Variable, generally low | Low |
| Control of Conjugation | One-step with pre-activated molecule | One-step with pre-activated molecule | Two-step sequential conjugation possible |
| Potential for Aggregation | Higher with hydrophobic payloads | Higher with hydrophobic payloads | Higher with hydrophobic payloads |
| Stability of Resulting Conjugate | High (Amide bond)[3] | High (Amide bond)[3] | High (Amide and Thioether bonds) |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below is a representative protocol for the conjugation of a carboxyl-containing molecule (e.g., a small molecule drug) to a protein via N-Acetylethylenediamine using EDC/NHS chemistry.
Protocol: Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to a Protein via N-Acetylethylenediamine
This protocol first activates the carboxyl groups on the target molecule, which then reacts with the primary amine of N-Acetylethylenediamine. The resulting molecule, now presenting a free acetylated amine, would typically be further modified to introduce a reactive group for protein conjugation. However, for the purpose of illustrating the initial linkage, we will describe the formation of the amide bond with N-Acetylethylenediamine.
Materials:
-
Molecule with a primary amine to be conjugated (e.g., Protein-NH2)
-
Carboxyl-containing molecule (Molecule-COOH)
-
N-Acetylethylenediamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use, as EDC is prone to hydrolysis.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the carboxyl-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Coupling to N-Acetylethylenediamine:
-
Dissolve N-Acetylethylenediamine in Coupling Buffer.
-
Add the activated carboxyl-molecule solution to the N-Acetylethylenediamine solution. A 10- to 50-fold molar excess of the activated molecule over the N-Acetylethylenediamine is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Mandatory Visualization
Caption: A typical workflow for bioconjugation using EDC/NHS chemistry.
A Note on N-Acetylethylenediamine in Practice:
N-Acetylethylenediamine itself is a simple diamine with one end protected by an acetyl group. In a practical bioconjugation scenario, it would likely be used to introduce a primary amine to a molecule that lacks one. The newly introduced amine could then be targeted by amine-reactive chemistry. Alternatively, the acetyl group could be removed to expose a second primary amine, allowing it to act as a short, flexible spacer between two molecules. Its small size and hydrophilic nature (due to the amide and amine groups) could be advantageous in some applications, though it lacks the advanced features of modern linkers, such as built-in cleavage sites or large PEG spacers for improved solubility and pharmacokinetics.[2]
The choice of linker is a critical parameter in the design of bioconjugates. While advanced linkers with polyethylene glycol (PEG) chains, cleavable motifs, and specific functionalities offer significant advantages in terms of solubility, stability, and controlled drug release, simpler linkers should not be entirely overlooked.[4][5] N-Acetylethylenediamine, representing a basic primary amine linker, can be effectively used in bioconjugation through well-established chemistries like amide bond formation. Its utility will depend on the specific requirements of the application, including the nature of the molecules to be conjugated and the desired properties of the final bioconjugate. Researchers should carefully consider the trade-offs between the simplicity and cost-effectiveness of a linker like N-Acetylethylenediamine and the enhanced performance characteristics offered by more complex, modern linkers.
References
A Researcher's Guide to Amine Protection: Benchmarking N-(2-Aminoethyl)acetamide Against Boc, Cbz, and Fmoc
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, drug development, and complex molecule construction, the judicious selection of amine protecting groups is a critical determinant of success. The ability to selectively mask the reactivity of an amine functionality and subsequently remove the protecting group under specific, mild conditions is paramount. This guide provides an objective, data-driven comparison of the acetamide protecting group, exemplified by N-(2-Aminoethyl)acetamide, against three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative data in accessible tables, detailing experimental protocols, and providing a visual diagram of a key synthetic workflow, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1][2]
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Potential Limitations |
| Acetamide (Ac) | R-NH-C(O)CH₃ | Acidic or basic hydrolysis (often harsh conditions)[3][4][5] | High stability, low cost of reagents. | Harsh deprotection conditions (strong acid/base, high temperatures) may not be suitable for sensitive substrates.[6][7] |
| Boc | R-NH-C(O)O-tBu | Acid-labile (e.g., TFA)[1] | Mild acidic cleavage, orthogonal to Fmoc and Cbz.[1] | Sensitive to strong acids. |
| Cbz (Z) | R-NH-C(O)OCH₂Ph | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[2] | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Fmoc | R-NH-C(O)O-CH₂-Fluorenyl | Base-labile (e.g., piperidine in DMF)[1][] | Mild basic cleavage, orthogonal to Boc and Cbz.[1][] | Sensitive to basic conditions. |
Quantitative Comparison of Protection and Deprotection Conditions
The selection of a protecting group is often dictated by the stability of other functional groups within the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize typical conditions for the protection and deprotection of primary amines with the respective groups.
Protection Conditions
| Protecting Group Reagent | Amine Substrate | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| Acetyl Chloride [9] | Aromatic primary amine | Brine/Acetone | Sodium Acetate | Room Temp. | 1h | 85-95 |
| Acetic Anhydride [10] | Aromatic primary amine | Solvent-free | Vinegar (catalyst) | Room Temp. | 5-15 min | 90-98 |
| Di-tert-butyl dicarbonate (Boc₂O) | Primary amine | Dichloromethane | Triethylamine | Room Temp. | 2-4h | >95 |
| Benzyl chloroformate (Cbz-Cl) | Primary amine | Dioxane/Water | NaHCO₃ | 0 - Room Temp. | 2-4h | 90-98 |
| Fmoc-OSu | Primary amine | Dioxane/Water | NaHCO₃ | Room Temp. | 1-3h | >90 |
Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetamide (Ac) | 6N HCl[6] | Water | Reflux | 6-16h | Substrate dependent |
| Acetamide (Ac) | 4M KOH[7] | Ethanol/Water | Reflux | 16h | Substrate dependent |
| Boc | 20-50% TFA[1] | Dichloromethane | Room Temp. | 0.5-2h | >95 |
| Cbz (Z) | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp. | 1-4h | >95 |
| Fmoc | 20% Piperidine[1] | DMF | Room Temp. | 10-30 min | >95 |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are generalized, and optimization may be required for specific substrates.
This compound (Acetylation)
Protection of a Primary Amine with Acetyl Chloride: [9]
-
Dissolve sodium acetate trihydrate (1.5 eq.) in a 36% aqueous solution of sodium chloride (brine).
-
Add the primary amine (1.0 eq.). If the amine is not water-soluble, dissolve it in a minimal amount of acetone.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in acetone to the stirred mixture at room temperature.
-
Stir the reaction mixture for one hour.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Acidify the solution with concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
Deprotection of an Acetamide (Acidic Hydrolysis): [3]
-
Dissolve the acetamide-protected compound in a suitable solvent (e.g., ethanol/water).
-
Add a strong acid, such as concentrated hydrochloric acid (e.g., 6N).
-
Heat the mixture to reflux for several hours (typically 6-16 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH solution).
-
Extract the deprotected amine with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude product, which may require further purification.
tert-Butoxycarbonyl (Boc)
Protection of a Primary Amine with Boc₂O:
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the Boc-protected amine.
Deprotection of a Boc-protected Amine: [1]
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50%.
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Carboxybenzyl (Cbz)
Protection of a Primary Amine with Cbz-Cl:
-
Dissolve the primary amine (1.0 eq.) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the Cbz-protected amine.
Deprotection of a Cbz-protected Amine:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the reaction vessel with an inert gas and then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc)
Protection of a Primary Amine with Fmoc-OSu:
-
Dissolve the primary amine (1.0 eq.) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.).
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.).
-
Stir the mixture at room temperature for 1-3 hours.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the Fmoc-protected amine.
Deprotection of an Fmoc-protected Amine: [1]
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or by observing the formation of the dibenzofulvene-piperidine adduct by UV spectroscopy.
-
Upon completion, remove the solvent and piperidine under reduced pressure to obtain the crude deprotected amine, which can be purified by chromatography.
Visualization of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
The orthogonal nature of these protecting groups is elegantly exploited in Solid-Phase Peptide Synthesis (SPPS). In a typical Fmoc-based SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The N-terminus of each incoming amino acid is protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (often Boc or other tert-butyl based groups). This allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage to the resin.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. While the acetamide group, as in this compound, offers the advantage of high stability and low-cost reagents, its utility is often limited by the harsh conditions required for its removal. In contrast, Boc, Cbz, and Fmoc provide a versatile toolkit of orthogonally removable protecting groups that are indispensable in modern organic synthesis, particularly for the construction of sensitive and complex molecules like peptides and pharmaceuticals. The mild deprotection conditions for Boc, Cbz, and Fmoc allow for the preservation of other functional groups and chiral centers, making them the preferred choice for a wide range of applications. This guide provides the foundational knowledge and experimental starting points for researchers to strategically employ these protecting groups in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ias.ac.in [ias.ac.in]
- 10. ijcrt.org [ijcrt.org]
A Comparative Study on the Reactivity of the Primary Amine in N-Acetylethylenediamine
For researchers, scientists, and drug development professionals, understanding the selective reactivity of functional groups within a molecule is paramount for successful synthesis and modification. This guide provides a comparative analysis of the reactivity of the primary amine in N-Acetylethylenediamine, a key building block in various chemical syntheses. We will explore its reactivity in two major classes of reactions: N-acylation and N-alkylation, supported by experimental data from related compounds and detailed methodologies.
Introduction to the Reactivity of N-Acetylethylenediamine
N-Acetylethylenediamine possesses two distinct nitrogen nucleophiles: a primary amine and a secondary amide. The primary amine is generally more nucleophilic and less sterically hindered than the amide nitrogen, making it the more reactive site for electrophilic attack. However, the acetyl group on the secondary nitrogen significantly influences the overall electronic properties of the molecule. This guide will focus on the selective reactions of the terminal primary amine.
Comparative Reactivity: Acylation vs. Alkylation
The reactivity of the primary amine in N-Acetylethylenediamine can be modulated by the choice of the electrophile and reaction conditions. Acylation and alkylation are two fundamental transformations that highlight this selectivity.
N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the primary amine, forming a new amide bond. Acylation is a common strategy in peptide synthesis and the modification of biomolecules.[1][2] Due to the high nucleophilicity of the primary amine, acylation can often be achieved with high selectivity.
N-Alkylation: This process introduces an alkyl group to the primary amine. While primary amines are reactive towards alkylating agents, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[3]
Quantitative Data Summary
| Reaction Type | Electrophile | Catalyst/Reagent | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| N-Acylation | Acetic Anhydride | None | Acetic Acid | 135 | ~80 (for DAED to TAED) | [4] |
| N-Acylation | N-acylbenzotriazole | Boron complex | THF | Room Temp | 69-94 (for symmetrical diamines) | [5] |
| N-Alkylation | Alkyl Halide | Cesium Base | DMSO or DMF | 23 | High, with minimal overalkylation | [6] |
| N-Alkylation | Aldehyde/Ketone | NaBH(OAc)₃ | DCM or DCE | Room Temp | High (Reductive Amination) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the reactivity of the primary amine in N-Acetylethylenediamine.
Protocol 1: Selective N-Acylation with Acetic Anhydride
This protocol is adapted from general procedures for the acylation of primary amines.
Objective: To selectively acylate the primary amine of N-Acetylethylenediamine.
Materials:
-
N-Acetylethylenediamine
-
Acetic Anhydride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Acetylethylenediamine (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol is a widely used method for the controlled alkylation of primary amines.[7]
Objective: To selectively mono-alkylate the primary amine of N-Acetylethylenediamine.
Materials:
-
N-Acetylethylenediamine
-
Aldehyde or Ketone (e.g., benzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Acetylethylenediamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described.
Caption: N-Acylation signaling pathway.
Caption: General experimental workflow.
Conclusion
The primary amine of N-Acetylethylenediamine serves as a versatile nucleophilic center for a variety of chemical transformations. Selective acylation and alkylation can be achieved through careful selection of reagents and reaction conditions. While direct quantitative data for this specific molecule is limited, established protocols for selective mono-functionalization of primary amines in more complex systems provide a strong foundation for its synthetic manipulation. The provided experimental protocols offer a starting point for researchers to explore and optimize the selective reactivity of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Analysis of N-(2-Aminoethyl)acetamide Conjugates and Other Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision that profoundly influences the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the stability of N-(2-Aminoethyl)acetamide conjugates against a range of other commonly used linkers, supported by experimental data and detailed methodologies.
The ideal linker must strike a delicate balance: it needs to be robust enough to remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity, yet allow for efficient release of the payload at the target site.[1] This guide will delve into the stability profiles of various linker types, with a focus on the this compound linkage, a derivative of the exceptionally stable amide bond.
The Gold Standard of Stability: The Amide Bond
The amide bond is widely regarded for its exceptional chemical stability, making it a benchmark for creating highly stable bioconjugates.[2][3] This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[3] This inherent stability makes amide-based linkers, including this compound, ideal for applications where the conjugate is intended to remain intact for extended periods.
Modification of the amide linker itself can further enhance stability. For instance, a study on linker-payloads for antibody-drug conjugates (ADCs) found that elaborating an amide N-methyl group to an N-(2-aminoethyl) group resulted in a conjugate that was practically stable in mouse serum over 24 hours, with only 3% hydrolysis.[4][5] This highlights the potential for tuning linker stability through chemical modification.
Quantitative Comparison of Linker Stability
The stability of a linker is highly dependent on its chemical structure and the physiological environment it is exposed to, including pH and the presence of enzymes. The following tables summarize available quantitative data on the stability of various linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Stability of Linkers in Plasma/Serum
| Linker Type | Linkage | Condition | Stability Metric | Key Findings | Reference(s) |
| This compound derivative | Amide | Mouse Serum, 37°C | 3% hydrolysis in 24 h | Demonstrates very high stability in mouse serum. | [4][5][6] |
| Val-Cit | Dipeptide (Amide) | Human Plasma, 37°C | Stable for 28 days | Highly stable in human plasma. | [7][8] |
| Val-Cit | Dipeptide (Amide) | Mouse Plasma, 37°C | >95% payload loss in 14 days; t½ ≈ 11.2 hours | Unstable due to cleavage by carboxylesterase 1c.[7][9][10] | |
| Val-Ala | Dipeptide (Amide) | Mouse Serum, 37°C | t½ ≈ 23 hours | More stable than Val-Cit in mouse serum.[9] | |
| Glutamic acid-Val-Cit (EVCit) | Tripeptide (Amide) | Mouse Plasma, 37°C | ADC half-life of 12 days | Dramatically improved stability in mouse models compared to Val-Cit.[10] | |
| Thioether (Maleimide-derived) | Thioether | Human Serum, 37°C | 70-90% intact after 24 hours | Susceptible to retro-Michael reaction and payload exchange with albumin.[11] | |
| Hydrazone (Acylhydrazone) | Hydrazone | Buffer, pH 7.0, 37°C | t½ > 2.0 hours | Relatively stable at neutral pH. | [4] |
| Disulfide (Sterically hindered) | Disulfide | Human Plasma | t½ can be > 100 hours | Steric hindrance significantly improves plasma stability. |
Table 2: pH-Dependent Stability of Linkers
| Linker Type | Linkage | Condition | Stability Metric | Key Findings | Reference(s) |
| Amide | Amide | pH 7.4, 37°C | Very high (generally stable) | Amide bonds are highly resistant to hydrolysis at physiological pH.[3] | |
| Hydrazone (Acylhydrazone) | Hydrazone | Buffer, pH ~5.0, 37°C | t½ ≈ 2.4 minutes | Designed to be labile in the acidic environment of endosomes and lysosomes.[4] | |
| Carbonate | Carbonate | Serum | t½ ≈ 36 hours | Less stable than many other linker types in serum.[6] | |
| Silyl ether-based | Silyl ether | Human Plasma | t½ > 7 days | A next-generation acid-labile linker with significantly improved plasma stability.[6] |
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments used to evaluate linker stability.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of the bioconjugate in plasma or serum, simulating its behavior in systemic circulation.[1]
Methodology:
-
Incubation: Incubate the bioconjugate (e.g., an ADC) at a final concentration of 100 µg/mL in plasma or serum from the relevant species (e.g., human, mouse, rat) at 37°C.[1]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[1]
-
Sample Processing: Immediately quench the reaction, often by freezing the samples at -80°C, to halt any degradation.[12]
-
Quantification: Analyze the samples to determine the concentration of the intact bioconjugate, total antibody, and/or the released payload. This can be achieved through various analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the average drug-to-antibody ratio (DAR) at each time point or to quantify the free payload.[13]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA to measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.[14]
-
-
Data Analysis: Plot the average DAR or the percentage of intact bioconjugate as a function of time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma/serum.[12]
Caption: Workflow for an in vitro plasma stability assay.
pH-Dependent Hydrolysis Assay
This assay determines the stability of the linker at different pH values, mimicking physiological conditions and the acidic environments of endosomes and lysosomes.[3]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.5, 5.5, 7.4).
-
Incubation: Dilute a stock solution of the bioconjugate into the different pH buffers to a final concentration (e.g., 1 mg/mL) and incubate at 37°C.[3]
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.[3]
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate and any degradation products.[3]
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point for each pH condition to determine the rate of hydrolysis.[4]
Caption: Workflow for a pH-dependent hydrolysis assay.
Signaling Pathways and Release Mechanisms
The stability of a linker is intrinsically linked to its intended release mechanism. Linkers are broadly categorized as cleavable or non-cleavable.
-
Non-cleavable linkers , such as those based on stable amide or thioether bonds, rely on the degradation of the entire bioconjugate, typically within the lysosome, to release the payload.[1] This approach generally results in higher plasma stability.
-
Cleavable linkers are designed to release the payload in response to specific triggers in the target environment, such as enzymes (e.g., cathepsins for dipeptide linkers) or a lower pH (e.g., for hydrazone linkers).[1]
Caption: ADC internalization and payload release pathway.
Conclusion
The selection of a linker is a critical design parameter in the development of bioconjugates. The this compound linkage, as a derivative of the highly robust amide bond, offers exceptional stability, making it a prime candidate for applications requiring the conjugate to remain intact in circulation for extended periods. While direct, side-by-side quantitative comparisons with a wide array of linkers are not always available, the existing data strongly supports the superior stability of amide-based linkers. For applications requiring a controlled release of the payload, cleavable linkers such as dipeptides and hydrazones offer tunable release profiles. Ultimately, the optimal linker choice depends on the specific therapeutic strategy, and a thorough understanding of the stability of different linker chemistries is essential for designing safe and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Specificity of N-(2-Aminoethyl)acetamide Derivatives: A Guide to Cross-Reactivity Evaluation
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a cornerstone of therapeutic agent development. This guide provides a framework for assessing the cross-reactivity of N-(2-Aminoethyl)acetamide derivatives. While direct comparative experimental data on the cross-reactivity of this specific class of compounds is not extensively available in public literature, this document outlines the structural considerations, potential biological activities based on related compounds, and detailed experimental protocols to enable a thorough evaluation.
The this compound scaffold, characterized by a core acetamide group linked to an ethylamine moiety, serves as a versatile backbone for a variety of derivatives. The biological activity and potential for cross-reactivity of these molecules are significantly influenced by the nature of the substituents attached to this core structure.
Understanding the Potential for Cross-Reactivity
Acetamide derivatives, as a broad class, have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1][2] This diversity in function underscores the potential for this compound derivatives to interact with multiple biological targets. The specific substituents on the parent molecule will ultimately dictate its pharmacological profile and its propensity for cross-reactivity. For instance, the addition of halogen-containing phenoxy groups to acetamide derivatives has been shown to enhance anti-inflammatory function, while the presence of a nitro group can confer anti-cancer and analgesic properties.[2]
Comparative Biological Activities of Related Acetamide Derivatives
To provide a context for the potential activities of this compound derivatives, the following table summarizes the observed biological effects of various other acetamide derivatives. This information can guide researchers in selecting appropriate screening panels for cross-reactivity studies.
| Derivative Class | Reported Biological Activity | Reference Compound Example |
| Phenoxy Acetamides | Anti-inflammatory, Analgesic, Anti-cancer | 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide |
| Flavonoid Acetamides | Antioxidant (though potentially lower than parent flavonoids), Improved Bioavailability | Quercetin Acetamide |
| N-[4-(dimethylamino)phenyl]acetamide Derivatives | Anticancer, Antibacterial, Anti-amoebic | N-[4-(dimethylamino)phenyl]acetamide |
| Quinazoline-based Acetamides | Anti-cancer | N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide |
Experimental Protocols for Assessing Cross-Reactivity
A systematic evaluation of cross-reactivity is essential to characterize the specificity of any new this compound derivative. The following are detailed methodologies for key experiments.
In Vitro Binding Assays
These assays are fundamental in determining the affinity of a compound for a range of biological targets.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics.
-
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) of the derivative against a panel of purified proteins (e.g., receptors, enzymes).
-
Materials: SPR instrument, sensor chips (e.g., CM5), immobilization buffers, running buffer, and the this compound derivative.
-
Procedure:
-
Immobilize the target protein onto the sensor chip surface.
-
Prepare a series of dilutions of the this compound derivative in running buffer.
-
Inject the derivative solutions over the sensor surface and a reference surface.
-
Monitor the change in the refractive index to obtain sensorgrams.
-
Fit the sensorgram data to a suitable binding model to calculate kinetic parameters.
-
-
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamic parameters of the interaction.
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Materials: ITC instrument, target protein solution, and a concentrated solution of the this compound derivative.
-
Procedure:
-
Load the target protein into the sample cell and the derivative solution into the injection syringe.
-
Perform a series of small injections of the derivative into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of the derivative to the protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
-
-
Immunoassays
Immunoassays are crucial for determining if the derivatives cross-react with antibodies raised against other molecules.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To assess the cross-reactivity of the derivative by its ability to compete with a known antigen for antibody binding.
-
Materials: 96-well microplates, coating antigen, primary antibody, enzyme-conjugated secondary antibody, substrate, and the this compound derivative.
-
Procedure:
-
Coat the microplate wells with the target antigen.
-
Incubate the primary antibody with various concentrations of the this compound derivative.
-
Add the antibody-derivative mixture to the coated wells and incubate.
-
Wash the wells and add the enzyme-conjugated secondary antibody.
-
After another incubation and wash, add the substrate and measure the resulting signal.
-
Calculate the percentage of cross-reactivity based on the concentration of the derivative required to cause a 50% reduction in the signal (IC50) compared to the target antigen.
-
-
Cellular Assays
Cell-based assays provide a more physiologically relevant context for evaluating off-target effects.
-
Receptor Tyrosine Kinase (RTK) Profiling:
-
Objective: To screen the derivative against a panel of RTKs to identify potential off-target kinase inhibition.
-
Procedure: Utilize commercially available services or in-house assays that measure the phosphorylation of specific RTK substrates in the presence of the derivative.
-
-
Cytotoxicity Assays:
-
Objective: To determine the general toxicity of the derivative against various cell lines.
-
Procedure: Employ assays such as the MTT or LDH release assay to measure cell viability after treatment with a range of derivative concentrations.
-
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these studies, the following diagrams illustrate a general workflow for cross-reactivity screening and a hypothetical signaling pathway that could be investigated.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Quantifying N-Acetylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies for the quantification of N-Acetylethylenediamine. As specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and robust approaches used for structurally similar short-chain amides. The principles, performance data, and protocols presented here serve as a strong framework for developing and validating analytical methods for N-Acetylethylenediamine. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The selection of an analytical method is contingent on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance characteristics of each technique for the analysis of N-Acetylethylenediamine.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation via liquid chromatography with detection based on UV absorbance. | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[1] | Separation of volatile compounds by gas chromatography followed by mass-selective detection.[1] |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction. | Liquid-liquid extraction or solid-phase extraction.[1] | Requires derivatization to increase volatility, followed by extraction.[1] |
| Limit of Detection (LOD) | Moderate (µg/mL range) | Very low (pg/mL to ng/mL range).[1] | Low (pg to ng range on-column).[1] |
| Limit of Quantification (LOQ) | Moderate (µg/mL range) | Very low (pg/mL to ng/mL range) | Low (ng range on-column) |
| Linearity (R²) | Typically >0.99 | Typically >0.999 | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Specificity | Moderate (Prone to interference from compounds with similar chromophores) | High (Excellent for complex matrices) | High (Good for complex matrices, dependent on derivatization) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from methods for related short-chain amides and should be optimized and validated for the specific analysis of N-Acetylethylenediamine.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of N-Acetylethylenediamine in simpler matrices or at higher concentrations where high sensitivity is not a prerequisite.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
N-Acetylethylenediamine reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of N-Acetylethylenediamine (likely in the low UV range, e.g., 205-220 nm).
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of calibration standards of N-Acetylethylenediamine in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Protocol 2: LC-MS/MS Method
Due to its high sensitivity and specificity, this is often the preferred method for quantifying low levels of N-Acetylethylenediamine in complex biological matrices.[1]
1. Instrumentation and Reagents:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
N-Acetylethylenediamine reference standard and a suitable internal standard (e.g., a deuterated analog).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.[2]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).[2]
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for N-Acetylethylenediamine.
-
MRM Transitions: The precursor and product ions for N-Acetylethylenediamine and the internal standard must be determined by infusion and optimization.
4. Sample Preparation (for biological samples):
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[2]
-
Vortex for 1 minute.[2]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
Protocol 3: GC-MS Method
This technique is a powerful alternative to LC-MS/MS, particularly when high sensitivity is required. However, it necessitates a derivatization step to increase the volatility of N-Acetylethylenediamine.[1]
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass selective detector.
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Anhydrous solvent (e.g., acetonitrile, pyridine).
-
N-Acetylethylenediamine reference standard.
2. Derivatization Protocol:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Dry the extract completely under a stream of nitrogen.
-
To the dried residue, add 100 µL of BSTFA (or MSTFA) and 50 µL of pyridine.[3]
-
Cool the reaction mixture to room temperature before injection.
3. GC-MS Conditions:
-
Injector: Splitless mode at 250°C.[2]
-
Injection Volume: 1 µL.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes (this program should be optimized).[2]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.[2]
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Acetylethylenediamine.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
This guide provides a foundational understanding of the analytical techniques available for the quantification of N-Acetylethylenediamine. For any specific application, the chosen method must be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.[6][7]
References
A Comparative Review of N-(2-Aminoethyl)acetamide and Alternative Building Blocks in Polymer and Bioconjugate Synthesis
For Immediate Release
A detailed literature review providing a comparative analysis of N-(2-Aminoethyl)acetamide against alternative building blocks for researchers, scientists, and drug development professionals. This guide synthesizes performance data, experimental protocols, and structural-functional relationships to inform material selection in polymer science and bioconjugation.
This compound, also known as N-acetylethylenediamine, is a versatile bifunctional building block increasingly utilized in the synthesis of advanced materials and therapeutics. Its structure, featuring both a primary amine and a secondary amide, imparts unique properties to the resulting macromolecules. This guide provides an objective comparison of this compound with common alternatives, focusing on its application in polyamide synthesis and as a linker in bioconjugation.
Comparison of Key Performance Indicators in Polyamide Synthesis
The selection of a diamine building block is critical in determining the final properties of polyamides, including their thermal stability, mechanical strength, and solubility. While direct head-to-head quantitative comparisons are sparse in the literature, we can synthesize data from various studies on polyamides derived from structurally similar diamines to project the performance of this compound. The primary alternative for comparison is ethylenediamine, the parent diamine without the acetyl group.
Table 1: Comparative Data of Polyamides Derived from Aliphatic Diamines
| Property | Polyamide with Ethylenediamine (Representative) | Polyamide with this compound (Projected) | Key Considerations & Rationale |
| Glass Transition Temp. (Tg) | Moderately high | Potentially Higher | The amide side group in this compound can introduce additional hydrogen bonding, increasing chain rigidity and thus raising the Tg. |
| Melting Temperature (Tm) | High | Potentially Lower or Broader | The acetyl group may disrupt chain packing and crystallinity, leading to a lower or broader melting point compared to the highly regular structure derived from ethylenediamine. |
| Thermal Decomposition (Td) | High | Similar to High | The inherent thermal stability of the polyamide backbone is expected to be comparable. |
| Solubility | Generally low in common solvents | Potentially Higher | The presence of the amide side group may increase polarity and disrupt the strong inter-chain hydrogen bonding that characterizes aliphatic polyamides, potentially improving solubility in polar aprotic solvents. |
| Mechanical Strength | High | High, with Potentially Increased Toughness | While maintaining high strength from the polyamide backbone, the disruption of crystallinity might lead to increased toughness and flexibility. |
| Moisture Absorption | Moderate | Potentially Higher | The additional amide group could increase the hydrophilicity and moisture absorption of the resulting polymer. |
Note: The data for polyamides with ethylenediamine is representative of typical aliphatic polyamides. The projected data for polyamides with this compound is based on established structure-property relationships in polymer chemistry.
Application in Bioconjugation
In the realm of bioconjugation, such as in the development of antibody-drug conjugates (ADCs), this compound can serve as a simple, hydrophilic linker. Its primary amine allows for conjugation to a payload or antibody, while the acetyl group provides a degree of hydrophilicity.
Table 2: Comparison of this compound with a Simple Alkane Diamine Linker
| Feature | Simple Alkane Diamine Linker (e.g., Ethylenediamine) | This compound as a Linker | Rationale |
| Hydrophilicity | Low | Moderate | The amide functionality increases the polarity and potential for hydrogen bonding with water. |
| Conjugation Efficiency | High | High | Both possess a reactive primary amine for standard conjugation chemistries. |
| In vivo Stability | High (stable C-N bond) | High (stable amide and C-N bonds) | The amide bond is generally stable under physiological conditions. |
| Potential for Aggregation | Higher | Lower | Increased hydrophilicity can help to mitigate aggregation of the final bioconjugate. |
Experimental Protocols
Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This method is suitable for the synthesis of high molecular weight polyamides from reactive monomers.
Materials:
-
This compound or alternative diamine (e.g., ethylenediamine)
-
Aromatic or aliphatic diacid chloride (e.g., isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the diamine and LiCl (if used) in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Add a small amount of pyridine to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into vigorously stirred methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 80-100°C to a constant weight.
Characterization of Polyamides
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide, look for characteristic amide bond peaks (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A typical procedure involves heating the sample to above its melting point, cooling it rapidly, and then reheating at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.
Visualizing Workflows and Relationships
Polymer Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyamides.
Influence of Building Block on Polymer Properties
This diagram illustrates the conceptual relationship between the choice of diamine building block and the resulting polymer's properties.
The Strategic Role of the N-Acetylethylenediamine Moiety in Drug Discovery: A Comparative Analysis
For researchers and scientists in drug development, the selection of chemical scaffolds and linkers is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. The N-acetylethylenediamine moiety, a simple yet versatile structural unit, frequently appears in bioactive molecules. Its value lies in its ability to serve as a flexible linker, a scaffold for further chemical elaboration, and a key interacting element with biological targets. This guide provides an objective comparison of how systematic modifications to the N-acetylethylenediamine motif can dramatically alter pharmacological activity, using a case study in the development of ligands for the Translocator Protein (TSPO), a target implicated in neuroinflammation and oncology.
Case Study: Optimizing TSPO Ligand Affinity through N-Acetamide Substitution
A compelling validation of the N-acetylethylenediamine motif's utility is found in the structure-activity relationship (SAR) studies of pyrazolopyrimidine-based ligands for the Translocator Protein (TSPO). Researchers sought to improve the binding affinity of a previously established pyrazolopyrimidine scaffold by exploring various N,N-disubstitutions on the terminal acetamide group, which is structurally analogous to modifying an N-acetylethylenediamine linker.
The following table summarizes the quantitative data from competitive binding assays, illustrating how different substituents on the acetamide nitrogen impact the ligand's binding affinity (Ki) for TSPO.[1] The parent scaffold is 2-(5,7-diethyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-acetamide, with substitutions made at the terminal amide.
| Compound ID | R1 Substituent | R2 Substituent | Binding Affinity (Ki, nM) |
| 10 | Ethyl | Ethyl | 0.18 |
| 16 | t-Butyl | t-Butyl | 59.12 |
| 15 | Phenyl | Phenyl | 1.15 |
| 17 | Benzyl | Benzyl | 397.29 |
| 20 | Phenyl | Ethyl | 0.28 |
| 21 | t-Butyl | Phenyl | 10.61 |
Data sourced from a 2016 study on N-acetamide substituted pyrazolopyrimidines.[1]
Analysis of Comparative Data: The data clearly demonstrates that the nature of the substituents on the acetamide nitrogen is critical for high-affinity binding.
-
Steric Hindrance: A stark contrast is observed between the ethyl-substituted compound 10 (Ki = 0.18 nM) and the bulky t-butyl-substituted compound 16 (Ki = 59.12 nM). This more than 300-fold decrease in affinity suggests that large, sterically hindered groups are detrimental to binding in this pocket.[1]
-
Aromatic vs. Alkyl: While dual phenyl substitution (compound 15 , Ki = 1.15 nM) is well-tolerated, it does not surpass the affinity of the smaller dual ethyl groups. However, a combination of a phenyl and an ethyl group (compound 20 ) results in a ligand with picomolar activity (Ki = 0.28 nM), among the highest reported for TSPO ligands.[1]
-
Alternative Substitutions: The replacement of ethyl groups with larger benzyl groups (compound 17 ) led to a significant loss of affinity (Ki = 397.29 nM), further reinforcing the idea that substituent size and conformation are key modulating factors.[1]
This case study validates the use of the N-acetylethylenediamine motif as a tunable element in drug design. By systematically modifying its substituents, researchers can perform SAR exploration to achieve optimal target engagement.
Visualizing Key Concepts and Workflows
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz, adhering to a high-contrast, specified color palette.
Logical Relationship: SAR Insights
This diagram illustrates the structure-activity relationships derived from the comparative data. It shows how different chemical modifications on the core scaffold influence the binding affinity for the TSPO target.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the typical workflow for a competitive radioligand binding assay used to determine the Ki values presented in the case study.
Experimental Protocols
For reproducibility and clear understanding, the detailed methodology for the key experiment is provided below.
Protocol: TSPO Competitive Binding Assay
This protocol describes the method used to determine the binding affinity (Ki) of the synthesized compounds for the Translocator Protein (TSPO).
1. Materials:
-
Tissue Source: Kidney tissues (a rich source of TSPO) from healthy adult Sprague-Dawley rats.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: [³H]PK 11195 (specific activity ~80 Ci/mmol), a standard high-affinity TSPO radioligand.
-
Test Compounds: Synthesized N-acetamide pyrazolopyrimidine derivatives dissolved in DMSO to create stock solutions, then diluted in buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PK 11195.
-
Apparatus: Homogenizer, refrigerated centrifuge, 96-well plates, rapid filtration apparatus (e.g., Brandel cell harvester), glass fiber filters, scintillation vials, liquid scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
a. Euthanize rats and immediately dissect the kidneys.
-
b. Homogenize the tissue in ice-cold Tris-HCl buffer.
-
c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial membranes containing TSPO.
-
e. Resuspend the pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay (performed in triplicate):
-
a. In a 96-well plate, add 50 µL of buffer to the "total binding" wells.
-
b. Add 50 µL of the non-specific binding control (unlabeled PK 11195) to the "non-specific binding" wells.
-
c. Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to the "competitor" wells.
-
d. Add 50 µL of the [³H]PK 11195 radioligand to all wells to a final concentration of ~0.5 nM.
-
e. Add 100 µL of the prepared membrane suspension (final protein concentration ~50 µ g/well ) to all wells to initiate the binding reaction.
-
f. Incubate the plate for 90 minutes at 4°C with gentle agitation.
-
-
Filtration and Measurement:
-
a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
b. Wash the filters three times with ice-cold buffer to remove any non-specifically bound radioligand.
-
c. Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
d. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
3. Data Analysis:
-
a. Calculate the specific binding by subtracting the non-specific CPM from the total binding CPM.
-
b. Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
d. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
This detailed protocol provides the necessary steps for researchers to validate and compare the performance of novel compounds targeting TSPO, highlighting the importance of standardized assays in drug discovery.
References
Comparative Cost-Effectiveness of N-Acetylethylenediamine in Large-Scale Synthesis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, the economic viability of a chosen synthetic route is as critical as its chemical efficiency. N-Acetylethylenediamine, a versatile building block and intermediate, is no exception. This guide provides an objective comparison of the cost-effectiveness of large-scale N-Acetylethylenediamine synthesis via different methods, alongside an evaluation of its performance against common alternatives in key applications. Experimental data and detailed protocols are provided to support informed decision-making in process development and optimization.
Executive Summary
The large-scale synthesis of N-Acetylethylenediamine is primarily dominated by the acetylation of ethylenediamine. The choice of acetylating agent, typically acetic anhydride or ethyl acetate, presents a critical trade-off between reaction efficiency and cost, including considerations of raw material price, energy consumption, and waste management. Acetic anhydride offers rapid reaction times and high yields but comes at a higher raw material cost and requires careful handling. Conversely, ethyl acetate presents a greener and more cost-effective alternative, though it may necessitate longer reaction times and catalytic systems to achieve comparable efficiency. The selection of an optimal synthesis strategy is therefore highly dependent on the specific manufacturing context, including scale, available equipment, and environmental considerations.
I. Comparative Cost-Effectiveness of Synthesis Routes
The economic feasibility of producing N-Acetylethylenediamine on a large scale is determined by a combination of factors, including the cost of raw materials, reaction yield, purity of the final product, energy consumption, and the complexity of purification processes. Below is a comparative analysis of the two primary routes for N-acetylation of ethylenediamine.
Data Presentation: Synthesis Cost Analysis
| Parameter | Method A: Acetic Anhydride Acetylation | Method B: Ethyl Acetate Acetylation |
| Raw Materials Cost | ||
| Ethylenediamine (Bulk Price) | ~$1,500 - $2,500 / metric ton | ~$1,500 - $2,500 / metric ton |
| Acetic Anhydride (Bulk Price) | ~$900 - $1,200 / metric ton | - |
| Ethyl Acetate (Bulk Price) | - | ~$900 - $1,100 / metric ton |
| Catalyst | Not typically required | Often required (e.g., sodium ethoxide) |
| Process Parameters | ||
| Typical Yield | >95% | 85-95% |
| Reaction Time | 1-3 hours | 6-12 hours |
| Reaction Temperature | 80-100°C | 70-80°C (Reflux) |
| Downstream Processing | ||
| Product Purity (crude) | High (>95%) | Moderate (impurities include ethanol) |
| Purification Method | Distillation | Fractional Distillation |
| Energy Consumption | Moderate | Higher (due to longer reaction and distillation) |
| Overall Cost-Effectiveness | Higher throughput, potentially lower processing cost per unit | Lower raw material cost, "greener" process |
II. Performance Comparison with Alternatives
N-Acetylethylenediamine is utilized in a variety of applications, including as a building block for pharmaceuticals, a component in polyamide synthesis, and as a curing agent for epoxy resins. Its performance in these roles is benchmarked against common alternatives.
Data Presentation: Application Performance
| Application | N-Acetylethylenediamine Performance | Alternative & Comparative Performance |
| Pharmaceutical Intermediate | Versatile building block for various active pharmaceutical ingredients (APIs). | N-Benzylethylenediamine: Offers different steric and electronic properties which can influence biological activity and synthesis of subsequent derivatives. |
| Polyamide Synthesis | Used as a chain extender or modifier to impart specific properties like flexibility and dye affinity. | Hexamethylenediamine: A standard monomer in nylon production, providing high strength and thermal stability. N-Acetylethylenediamine offers a more flexible polymer backbone. |
| Epoxy Curing Agent | Acts as a reactive amine to crosslink epoxy resins, influencing curing time and final mechanical properties. | Triethylenetetramine (TETA): A common curing agent providing a different crosslinking density and pot life. N-Acetylethylenediamine can offer a more controlled curing profile. |
III. Experimental Protocols
Method A: Large-Scale Synthesis of N-Acetylethylenediamine via Acetic Anhydride
Materials:
-
Ethylenediamine (1.0 eq)
-
Acetic Anhydride (1.05 eq)
-
Toluene (as solvent)
Procedure:
-
Charge a suitable reactor with ethylenediamine and toluene.
-
Cool the mixture to 10-15°C with stirring.
-
Slowly add acetic anhydride to the reactor, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2 hours.
-
Monitor the reaction completion by Gas Chromatography (GC).
-
Cool the reaction mixture and remove the toluene by distillation under reduced pressure.
-
The crude N-Acetylethylenediamine is then purified by vacuum distillation.
Method B: Large-Scale Synthesis of N-Acetylethylenediamine via Ethyl Acetate
Materials:
-
Ethylenediamine (1.0 eq)
-
Ethyl Acetate (1.5 eq)
-
Sodium Methoxide (catalytic amount)
Procedure:
-
Charge the reactor with ethylenediamine, ethyl acetate, and a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux (approximately 77°C) and maintain for 8-10 hours.
-
The progress of the reaction is monitored by GC.
-
Upon completion, the excess ethyl acetate and the ethanol byproduct are removed by fractional distillation.
-
The remaining crude product is then purified by vacuum distillation.
IV. Mandatory Visualizations
Synthesis Workflow Comparison
Caption: Comparative workflow of N-Acetylethylenediamine synthesis.
Role in a Hypothetical Drug Synthesis Pathway
Caption: Hypothetical drug synthesis pathway utilizing N-Acetylethylenediamine.
Safety Operating Guide
Safe Disposal of N-(2-Aminoethyl)acetamide: A Guide for Laboratory Professionals
Essential guidelines for the proper and safe disposal of N-(2-Aminoethyl)acetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound utilized in various research and development applications. Proper handling and disposal are paramount to ensure a safe laboratory environment and prevent chemical hazards. This guide provides a step-by-step protocol for its disposal, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C4H10N2O[1][2] |
| Molecular Weight | 102.14 g/mol [1][2][3] |
| Appearance | Solid[4] |
| Melting Point | 50-51 °C[1][3][5] |
| Boiling Point | 128 °C at 3-4 hPa[3] |
| Density | 1.066 g/cm³ at 25 °C[3][5] |
Hazard Identification and Safety Precautions
This compound is classified as a substance that can cause severe skin burns and serious eye damage.[2][6][7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and adhere to safety protocols.
Before handling, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat and appropriate footwear.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing in dust, fumes, or vapors.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations.[6][8] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.
-
The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").
-
-
Waste Segregation:
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from heat and sources of ignition.[6]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
In case of a spill:
-
Evacuate the area and ensure adequate ventilation.[6]
-
Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[6] Avoid generating dust.[6]
-
Clean the affected area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.
References
- 1. This compound(1001-53-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-アミノエチル)アセトアミド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 90%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling N-(2-Aminoethyl)acetamide
This guide provides immediate safety, handling, and disposal protocols for N-(2-Aminoethyl)acetamide, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Classification
This compound is classified as a hazardous chemical. It is identified as causing severe skin burns and eye damage.[1][2][3] All personnel must handle this substance with appropriate precautions as outlined below.
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For extensive handling, consider additional protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or potential for dust or aerosol generation, use a NIOSH-approved respirator.[4]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Review the Safety Data Sheet (SDS) before commencing any new procedure.
-
-
Handling:
-
Storage:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][6]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
For large spills, contain the spill and follow institutional emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1]
-
Contact your institution's environmental health and safety (EHS) office for specific disposal instructions.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [2] |
| Molecular Weight | 102.14 g/mol | [2] |
| Boiling Point | 128 °C / 3 mmHg | |
| Melting Point | 50 °C | |
| Density | 1.066 g/mL at 25 °C | [4] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 90%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
